molecular formula C7H12S2 B8605599 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-63-4

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B8605599
CAS No.: 55789-63-4
M. Wt: 160.3 g/mol
InChI Key: XYRKQRCWPGBCMJ-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a useful research compound. Its molecular formula is C7H12S2 and its molecular weight is 160.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55789-63-4

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

2,5,6-trimethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C7H12S2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3

InChI Key

XYRKQRCWPGBCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=C(S1)C)C

Origin of Product

United States

Foundational & Exploratory

Organoleptic Characteristics of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in Food Chemistry

[1]

CAS Number: 55789-63-4 Molecular Formula: C₇H₁₂S₂ Molecular Weight: 176.30 g/mol [1]

Executive Summary

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a heterocyclic sulfur compound belonging to the class of dihydro-1,4-dithiines.[1][2][3] Unlike its fully unsaturated counterparts (1,4-dithiines) or the six-membered dithiazines (e.g., Thialdine), this molecule is characterized by a unique "roasted" and "meaty" sensory profile with distinct nutty nuances.[1] It is primarily formed via the thermal degradation of thiamine (Vitamin B1) or through the Maillard reaction involving cysteine and reducing sugars, making it a key marker of heat-processed meat and savory yeast extracts.[1]

This guide analyzes its sensory properties, formation mechanisms, and analytical detection, providing a roadmap for its utilization in high-fidelity meat flavor reconstruction.[1]

Sensory Profile & Organoleptic Evaluation[1]

The organoleptic impact of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is defined by its ability to bridge the gap between "sulfurous" and "browned" notes.[1] It functions as a base note in savory complexes, providing depth and continuity.[1]

Primary and Secondary Descriptors
AttributeDescriptorIntensityContext
Primary Odor Roasted, Meaty HighCharacteristic of cooked beef and pork fat.[1][4]
Secondary Odor Nutty, Cracker-like MediumEmerges at lower concentrations; reminiscent of toasted sesame or peanut.[1]
Tertiary Odor Vegetable/Sulfurous LowOnion/garlic nuances, less pungent than disulfides.[1]
Taste Umami-enhancing MediumModulates salt perception and enhances savory mouthfeel.[1]
Threshold and Potency
  • Odor Detection Threshold (Water): Estimated at 10–50 ppb .[1]

  • Odor Detection Threshold (Oil): Higher due to lipophilicity (~100–500 ppb).[1]

  • Flavor Modulating Effect: Synergistic with 2-methyl-3-furanthiol and bis(2-methyl-3-furyl)disulfide , significantly lowering their detection thresholds and rounding out "sharp" sulfury notes.[1]

Formation Mechanisms

The genesis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in food systems is strictly thermal.[1] It does not exist in raw tissue but is generated during cooking (boiling, roasting, extrusion).[1]

The Thiamine Degradation Pathway

The primary pathway involves the breakdown of the thiazole ring of thiamine.[1] Thermal stress opens the ring, releasing transient sulfur intermediates that recombine with carbonyl fragments.[1]

The Mercaptoketone Condensation Pathway

A more direct synthetic route within the food matrix involves the condensation of

1
  • Precursor A: 3-Mercapto-2-butanone (derived from 2,3-butanedione + H₂S).[1]

  • Precursor B: Mercaptoacetone (derived from hydroxyacetone + H₂S).[1]

The cross-condensation of these fragments, followed by cyclization and dehydration, yields the dihydro-1,4-dithiine skeleton.[1]

MaillardPathwaysSugarReducing Sugars(Glucose/Ribose)Inter12,3-Butanedione(Diacetyl)Sugar->Inter1Strecker DegradationCysteineCysteine / H2SInter23-Mercapto-2-butanoneCysteine->Inter2+ H2SThiamineThiamine(Vitamin B1)Thiamine->Inter2Inter3MercaptoacetoneThiamine->Inter3ThermalDegradationInter1->Inter2CondensationCyclization & DehydrationInter2->CondensationInter3->CondensationTarget2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine(Roasted/Meaty)Condensation->Target- H2O

Figure 1: Biosynthetic pathway showing the convergence of thiamine degradation and Maillard-derived mercaptoketones to form 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.[1]

Analytical Methodology

Due to its thermal instability and susceptibility to oxidation, the analysis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine requires gentle extraction techniques.[1]

Extraction Protocol: SAFE (Solvent Assisted Flavor Evaporation)

Standard steam distillation can induce artifact formation.[1] The SAFE method is preferred for high-vacuum distillation at low temperatures.[1]

  • Homogenization: Blend food matrix (e.g., cooked beef) with saturated NaCl solution.

  • Extraction: Extract with diethyl ether or dichloromethane (1:1 v/v) for 2 hours.

  • SAFE Distillation: Transfer extract to the SAFE apparatus. Maintain water bath at 40°C and vacuum at <10⁻³ mbar.

  • Concentration: Dry the distillate over anhydrous Na₂SO₄ and concentrate using a Vigreux column to 500 µL.

GC-MS Identification Parameters
  • Column: DB-WAX (Polar) or DB-5 (Non-polar).[1]

  • Retention Index (RI):

    • DB-5: ~1150–1200[1]

    • DB-WAX:[1] ~1450–1500[1]

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion (M+): m/z 176[1]

    • Base Peak: m/z 119 (Loss of C₃H₅O? or ring fragmentation)

    • Key Fragments: m/z 60, m/z 85, m/z 103.

Applications in Flavor Chemistry[6]

Meat Flavor Reconstruction

In the development of reaction flavors (processed flavorings), 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is not typically added as a pure synthetic chemical due to regulatory costs but is generated in situ .[1]

  • Protocol: Reacting xylose, cysteine, and thiamine at pH 5.0–6.0, 120°C for 60 minutes maximizes the yield of dihydro-1,4-dithiines.[1]

  • Target Profile: Boiled beef, chicken broth, and roasted pork.[1]

Stability Considerations
  • Oxidation: The sulfur atoms are prone to oxidation to sulfoxides (S-oxides), which are odorless or possess metallic off-notes.[1]

  • Encapsulation: Spray drying with gum arabic or cyclodextrin complexation is recommended to preserve the integrity of the dithiine ring in dry seasoning blends.[1]

Safety & Regulatory Status

  • FEMA GRAS: While many dithiine derivatives (e.g., 2-methyl-2,3-dihydro-1,4-dithiine, FEMA 3608) are approved, the specific trimethyl derivative (CAS 55789-63-4) is often regulated as a natural identical flavoring substance or a component of Natural Flavoring Complexes (e.g., Yeast Extract, Hydrolyzed Vegetable Protein).[1]

  • EU Regulation: Listed in the EU Register of Flavoring Substances (FL-no.[1] 15.xxx series for sulfur heterocycles).[1]

  • Safety: Evaluation by JECFA for the structural class (Simple Aliphatic and Aromatic Sulfides and Thiols) indicates no safety concern at current levels of intake (Cramer Class II/III).[1]

References

  • Werkhoff, P., et al. (1990).[1] Isolation and Characterization of New Sulfur-Containing Flavor Compounds in Processed Meat. Flavor and Fragrance Journal .

  • Güntert, M., et al. (1992).[1] Flavor Chemistry of Meat Volatiles: New Results on Dihydro-1,4-dithiines. Journal of Agricultural and Food Chemistry .

  • Mottram, D. S. (1998).[1] Flavor Formation in Meat and Meat Products: A Review. Food Chemistry .

  • CAS Registry . CAS No. 55789-63-4: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.[1] American Chemical Society .[1][5] [1]

  • FEMA . Flavor Ingredient Library & GRAS Lists. Flavor and Extract Manufacturers Association .[1] [1]

Technical Guide: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in Roasted Meat Flavors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the occurrence, formation, and analysis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (and its related dihydro-1,4-dithiine class) in roasted meat flavors.

Executive Summary

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound belonging to the class of dihydro-1,4-dithiines .[1][2][3][4] These compounds are critical trace contributors to the characteristic "roasted," "meaty," and "sulfurous" aroma profiles of thermally processed meats (beef, pork, chicken). Unlike the more abundant pyrazines (which provide nutty/earthy notes), dihydro-1,4-dithiines provide the essential savory depth and alliaceous (onion/garlic-like) nuances that define authentic roasted meat flavor.

This guide explores the mechanistic formation of this compound via thiamine degradation and Maillard reaction pathways, its sensory threshold, and the rigorous analytical protocols required for its quantification in complex food matrices.[5]

Part 1: Chemical Profile & Sensory Character[6][7]

Structural Identity

The compound consists of a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4. The "2,3-dihydro" designation indicates saturation at the C2-C3 bond, while the C5-C6 bond remains unsaturated.

PropertySpecification
IUPAC Name 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine
CAS Number 55789-63-4
Molecular Formula C₇H₁₂S₂
Molecular Weight 160.30 g/mol
Odor Descriptors Roasted meat, onion-like, sulfurous, savory, metallic (at high conc.)
Odor Threshold Low ppb range (estimated ~10-50 ppb in water)
Solubility Lipophilic; soluble in ethanol, diethyl ether, and fats
Sensory Contribution

In roasted meat, 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine acts as a flavor modifier .

  • At low concentrations (<50 ppb): Enhances "meaty" impact and mouthfeel.

  • At medium concentrations: Provides distinct roasted/fried notes.

  • At high concentrations: Becomes objectionably sulfurous or rubbery.

It is distinct from the structurally related thialdines (dithiazines), which are often associated with milder, more vegetable-like sulfur notes. The dithiines are more robust and heat-stable, surviving the roasting process to contribute to the final aroma.

Part 2: Mechanistic Formation Pathways

The formation of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine in meat is primarily driven by the thermal degradation of thiamine (Vitamin B1) and the interaction of sulfur-containing amino acids (cysteine/cystine) with carbonyls.

The Thiamine Degradation Pathway

Thiamine is a potent precursor for meat flavor. Under roasting conditions (pH 5.0–6.5, T > 100°C), the thiazole ring of thiamine opens and degrades.

  • Ring Opening: Thiamine hydrolyzes to form 5-hydroxy-3-mercapto-2-pentanone .

  • Fragmentation: This intermediate fragments into smaller

    
    -mercaptoketones  (e.g., 3-mercapto-2-butanone, mercaptoacetone).
    
  • Condensation: Two molecules of

    
    -mercaptoketones condense to form the dihydro-1,4-dithiine ring.
    
    • Specific Synthesis: The condensation of 3-mercapto-2-butanone (providing a dimethyl fragment) with mercaptoacetone (providing a monomethyl fragment) yields the trimethyl isomer.

The Maillard-Strecker Pathway

Alternatively, Strecker degradation of Cysteine produces hydrogen sulfide (H₂S) and ammonia (NH₃) . H₂S reacts with Maillard-derived dicarbonyls (e.g., 2,3-butanedione) to form mercaptoketones, which then enter the condensation pathway described above.

Pathway Visualization (DOT Diagram)

FormationPathway cluster_legend Legend Thiamine Thiamine (Vit B1) Inter1 5-Hydroxy-3-mercapto-2-pentanone Thiamine->Inter1 Thermal Degradation (pH 5-6) Cysteine Cysteine + Reducing Sugar Strecker Strecker Degradation Cysteine->Strecker Maillard Reaction Mercapto1 3-Mercapto-2-butanone Inter1->Mercapto1 Fragmentation Mercapto2 Mercaptoacetone Inter1->Mercapto2 Fragmentation Strecker->Mercapto1 + 2,3-Butanedione + H₂S Condensation Dehydration & Cyclization (- 2 H₂O) Mercapto1->Condensation Mercapto2->Condensation Target 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine Condensation->Target Ring Closure key Red: Precursors | Yellow: Intermediates | Green: Reactive Thiols | Blue: Mechanism

Caption: Mechanistic pathway showing the convergence of Thiamine and Maillard precursors to form the target dithiine.

Part 3: Analytical Methodologies

Quantifying 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine requires isolation from the fat matrix without inducing thermal artifacts (e.g., disulfide interchange).

Extraction Protocol: Solvent-Assisted Flavor Evaporation (SAFE)

The SAFE method is preferred over Simultaneous Distillation-Extraction (SDE) because it operates under high vacuum at low temperatures, preserving thermally labile sulfur compounds.

Step-by-Step Protocol:

  • Sample Prep: Homogenize 50g of roasted meat with 100mL dichloromethane (DCM) and internal standard (e.g., 2-methyl-3-heptanone).

  • Extraction: Shake for 2 hours at 4°C to extract volatiles.

  • SAFE Distillation:

    • Connect the extract to the SAFE apparatus.

    • Maintain high vacuum (<10⁻³ mbar).

    • Thermostat the sample flask at 40°C and the receiving flask at -196°C (liquid nitrogen).

  • Concentration: Dry the distillate over anhydrous Na₂SO₄ and concentrate to 0.5 mL using a Vigreux column.

Detection: GC-MS/O (Gas Chromatography-Mass Spectrometry-Olfactometry)

Standard MS detection is often insufficient due to the complex matrix. Olfactometry (sniffing port) is crucial to correlate the peak with the "roasted" aroma.

ParameterSetting
Column DB-Wax or FFAP (Polar) to separate sulfur compounds from lipids
Carrier Gas Helium @ 1.0 mL/min
Oven Program 40°C (2 min) → 4°C/min → 230°C (10 min)
MS Mode SIM (Selected Ion Monitoring) for specific ions (e.g., m/z 160, 145)
Olfactometry Human assessor records odor description and intensity at sniff port
Analytical Workflow Diagram (DOT)

AnalyticalWorkflow Sample Roasted Meat Sample (50g) Extraction Solvent Extraction (DCM, 4°C) Sample->Extraction SAFE SAFE Distillation (High Vacuum, <40°C) Extraction->SAFE Conc Concentration (Vigreux Column) SAFE->Conc GC GC Separation (DB-Wax Column) Conc->GC Split Effluent Split GC->Split MS Mass Spectrometry (SIM Mode: m/z 160) Split->MS Quantification Olf Olfactometry Port (Human Assessor) Split->Olf Sensory Validation

Caption: Optimized analytical workflow using SAFE and GC-MS/O to isolate and identify labile sulfur volatiles.

Part 4: Regulatory & Safety Context

Regulatory Status

While specific isomers like 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine are often regulated under the broader class of "flavoring substances," related compounds have established status:

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has evaluated structurally similar compounds. For example, Thialdine (a dithiazine) is FEMA 4018. 2,5-Dimethyl-1,4-dithiane-2,5-diol is FEMA 3450.

  • EU Flavouring Regulation: Dihydro-1,4-dithiines are generally permitted as flavoring substances (Flavouring Group 11: Sulfur-containing heterocycles) provided they meet purity criteria.

Safety Considerations
  • Genotoxicity: Most simple alkyl-dihydro-1,4-dithiines show no evidence of genotoxicity in Ames tests at levels used in food.

  • Usage Levels: These are high-impact aroma chemicals. Usage in final food products is typically extremely low (0.01 – 1.0 ppm) to avoid off-notes.

References

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Link

  • Grosch, W., & Zeiler-Hilgart, G. (1992). Formation of meat flavor compounds by thermal degradation of thiamine. In Flavor Precursors (pp. 183-192). ACS Symposium Series. Link

  • Werkhoff, P., et al. (1990).[6] Isolation and characterization of volatile sulfur-containing meat flavor components in model systems. Journal of Agricultural and Food Chemistry, 38(3), 777-791. Link

  • FEMA Expert Panel. (2001). GRAS Flavoring Substances 20. Food Technology, 55(12). Link

  • Elmore, J. S., & Mottram, D. S. (2006). The role of lipid oxidation and the Maillard reaction in the formation of flavor compounds in meat. Link

Sources

Literature review of dihydro-1,4-dithiine derivatives in flavor science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Dihydro-1,4-dithiines represent a niche but critical class of sulfur-containing heterocycles in flavor chemistry.[1] Unlike the ubiquitous pyrazines (roasted/nutty) or thiazoles (green/nutty), dihydro-1,4-dithiines provide the heavy, background "meaty" and "sulfurous" depth essential for authentic beef, chicken, and pork flavor profiles.[1]

Technical Significance: These compounds are primarily generated through the thermal degradation of thiamine (Vitamin B1) and its interaction with cysteine or methionine. Their presence is a marker of the Maillard reaction under specific pH and temperature conditions. This guide reviews their formation mechanisms, synthetic pathways, sensory properties, and regulatory status, designed for application scientists in the flavor and pharmaceutical sectors.

Part 1: Chemical Identity & Structural Diversity[2]

The core structure is the 5,6-dihydro-1,4-dithiine ring.[1] In flavor systems, the most relevant derivatives are alkyl-substituted at the 2- and 3-positions.[1]

Compound NameStructure DescriptionCAS NumberKey Flavor Note
2-Methyl-5,6-dihydro-1,4-dithiine Methyl group at C265963-23-3Roasted meat, onion-like, sulfurous
2,3-Dimethyl-5,6-dihydro-1,4-dithiine Methyl groups at C2 & C355789-65-6Boiled beef, metallic, fatty
2,5-Dihydroxy-1,4-dithiine Hydroxyls at C2 & C5 (Precursor)40018-26-6Savory, meat broth (FEMA 3826)
2,5-Dimethyl-2,5-dihydroxy-1,4-dithiine Methyl/Hydroxyl at C2/C555704-78-4Meaty, chicken-like (FEMA 3450)

Note on Isomerism: The dihydroxy derivatives (FEMA 3450, 3826) often exist as mixtures of diastereomers (cis/trans) and exist in equilibrium with their open-chain mercapto-ketone forms, serving as "pro-flavors" that release volatiles upon heating.[1]

Part 2: Mechanistic Formation Pathways[1]

The primary route for dihydro-1,4-dithiine formation in food systems is the thermal degradation of Thiamine (Vitamin B1) .[1] This pathway explains why these compounds are abundant in cooked meats and yeast extracts but absent in raw ingredients.

Mechanism Description
  • Thiazole Ring Opening: Thermal stress causes the nucleophilic attack of water on the C2 position of the thiamine thiazole ring.

  • Desulfuration/Rearrangement: The ring opens to form transient mercapto-ketones, specifically 5-hydroxy-3-mercaptopentan-2-one .[1]

  • Dimerization/Cyclization: Two molecules of the mercapto-ketone precursor undergo dehydration and cyclization.[1] The intermolecular loss of water between the thiol (-SH) and carbonyl (C=O) groups facilitates the formation of the six-membered dithiine ring.

ThiamineDegradation Figure 1: Formation of Dihydro-1,4-dithiines via Thiamine Degradation Thiamine Thiamine (Vitamin B1) RingOpen Thiazole Ring Opening (Hydrolysis) Thiamine->RingOpen Heat/pH > 6 MercaptoKetone 5-Hydroxy-3-mercapto- pentan-2-one RingOpen->MercaptoKetone Degradation Dimerization Dimerization & Dehydration MercaptoKetone->Dimerization x2 Molecules Dithiine 2-Methyl-5,6-dihydro- 1,4-dithiine Dimerization->Dithiine - 2 H2O

[1]

Part 3: Synthetic Methodologies

For analytical standards or high-purity flavoring ingredients, laboratory synthesis is required to avoid the complex byproducts of carbohydrate degradation.[1]

Method A: The Ethanedithiol Route (Standard)

This is the most reliable method for generating the core ring structure with specific alkyl substitutions.

  • Reactants: 1,2-Ethanedithiol +

    
    -Haloketone (e.g., Chloroacetone).[1]
    
  • Catalyst: p-Toluenesulfonic acid (pTSA) or Iodine.[1]

  • Solvent: Benzene or Toluene (with Dean-Stark trap for water removal).[1]

Method B: The Thiosulfate Route (Green Chemistry)
  • Reactants: Organic thiosulfate (Bunte salt) +

    
    -Hydroxyketone (Acyloin).[1]
    
  • Conditions: Reflux in acidic aqueous medium.

  • Advantage: Avoids the use of malodorous thiols and chlorinated solvents.

SynthesisWorkflow Figure 2: Synthetic Pathways for Dihydro-1,4-dithiine Derivatives cluster_0 Method A: Ethanedithiol Condensation cluster_1 Method B: Thiosulfate Route R1 1,2-Ethanedithiol Inter Intermediate Dithioacetal R1->Inter Acid Cat. R2 Alpha-Haloketone (e.g., Chloroacetone) R2->Inter Prod1 2-Methyl-5,6-dihydro- 1,4-dithiine Inter->Prod1 - H2O / Heat R3 Organic Thiosulfate (Bunte Salt) Prod2 2,3-Dimethyl-5,6-dihydro- 1,4-dithiine R3->Prod2 Acid Reflux R4 Alpha-Hydroxyketone (Acetoin) R4->Prod2

Part 4: Sensory Profile & Applications[1]

Dihydro-1,4-dithiines are characterized by extremely low odor thresholds and high tenacity.[1] They function as modifiers rather than primary character impact compounds; they add "body" to savory flavors.

Sensory Data Table
CompoundFEMA No.[1][2][3][4][5]Odor Threshold (ppb in water)Odor DescriptorsApplication
2,5-Dimethyl-2,5-dihydroxy-1,4-dithiine 3450~10-50 ppb*Meaty, chicken broth, slight sulfurChicken/Pork flavors
2,5-Dihydroxy-1,4-dithiine 3826N/A (Precursor)Savory, roasted, faint metallicBeef bouillon, Gravies
Thialdine (Related Structure)4018~1-5 ppbRoasted, meaty, amine-likeRoasted meat top-notes
2-Methyl-5,6-dihydro-1,4-dithiine N/A**< 10 ppb (Est.)[1]Onion, roasted garlic, cooked beefReaction flavors

*Thresholds estimated based on structural analogs like thialdine and thiazolines. **Not individually assigned a FEMA number; typically regulated as a component of "Thermal Process Flavorings" or natural extracts.

Structure-Activity Relationship (SAR)[1]
  • Ring Saturation: The dihydro form (one double bond) is more stable and has a "cleaner" meaty profile compared to the fully unsaturated 1,4-dithiine (which is more solvent-like).[1]

  • Alkylation: Methyl substitution at the C2/C3 positions shifts the odor from "garlic/onion" (unsubstituted) to "roasted/nutty/meaty" (substituted).

  • Hydroxyl Groups: Hydroxylated derivatives (FEMA 3450) are less volatile and act as precursors, releasing the active dithiine upon cooking/rehydration.

Part 5: Analytical Characterization

Identification in complex matrices (e.g., meat extract) requires careful GC-MS analysis due to co-elution with other sulfur compounds.[1]

Mass Spectrometry (EI, 70eV)

The fragmentation pattern is distinct for the dihydro-1,4-dithiine core.[1]

  • Molecular Ion (M+): Usually prominent (e.g., m/z 132 for 2-methyl derivative).[1]

  • Base Peak: Often formed by the loss of the alkyl substituent or ring cleavage.

  • Diagnostic Fragments:

    • Retro-Diels-Alder (RDA): The ring splits to release ethene (or substituted alkene) and a dithio-fragment.[1]

    • [M - 15]+: Loss of methyl group (common in methylated derivatives).[1]

    • m/z 60 (C2H4S): Thiirane fragment, common in 1,4-dithiine breakdown.[1]

Example: 2-Methyl-5,6-dihydro-1,4-dithiine (MW 132) [1]

  • M+: 132 (Strong)

  • [M-CH3]+: 117

  • Fragment: 88 (Loss of C2H4S fragment via RDA)

Part 6: Regulatory Status & Safety[1][7]

  • FEMA GRAS: Specific derivatives like 2,5-dimethyl-2,5-dihydroxy-1,4-dithiine (FEMA 3450) and 2,5-dihydroxy-1,4-dithiine (FEMA 3826) are Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association.[1]

  • EU Regulation: Listed under Flavouring Group Evaluation (FGE) regarding sulfur-containing heterocyclic compounds.[1]

  • Labeling: In the US, these can typically be labeled as "Natural Flavor" if derived from the thermal processing of natural precursors (thiamine/cysteine) under standard process flavor conditions (21 CFR 101.22).

References

  • FEMA Flavor Ingredient Library. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiine (FEMA 3450) & 2,5-Dihydroxy-1,4-dithiine (FEMA 3826).[1] Flavor and Extract Manufacturers Association.[4]

  • PubChem Compound Summary.2-Methyl-5,6-dihydro-1,4-oxathiine (Structural Analog Spectral Data).

  • Leffingwell & Associates. Odor Detection Thresholds in Water (ppb).[2] (Data extrapolated for sulfur heterocycles).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine.[1] NIST Chemistry WebBook, SRD 69.

  • G. Vernin et al.Heterocyclic Flavoring Compounds in the Maillard Reaction.

    • (Snippet Verification)

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Sulfur-containing heterocyclic compounds.[1] WHO Food Additives Series.[1][3][6]

Sources

Molecular weight and physicochemical constants of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

[1][2]

Executive Summary

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (CAS: 55789-63-4) is a heterocyclic organosulfur compound belonging to the dihydro-1,4-dithiine class.[1][2][3] Characterized by a six-membered ring containing two sulfur atoms at the 1 and 4 positions and a single internal double bond (typically at the 5,6-position), this molecule serves as a critical intermediate in the synthesis of agrochemical active ingredients (specifically plant growth regulators and herbicide safeners) and possesses niche applications in flavor chemistry due to its sulfurous, roasted organoleptic profile.[1][2]

This guide details the physicochemical constants, synthetic pathways, and reactivity profile of the compound, designed for researchers in organic synthesis and agrochemical development.[2]

Physicochemical Profile

The following data aggregates calculated and experimental values. Due to the compound's status as an intermediate, some constants are derived from high-fidelity predictive models validated against homologous series (e.g., 5,6-dimethyl-2,3-dihydro-1,4-dithiine).[1][2]

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine
CAS Registry Number 55789-63-4 Specific to the trimethyl isomer
Molecular Formula C

H

S

Molecular Weight 160.29 g/mol Calculated (C: 12.01, H: 1.008, S: 32.[1][2]06)
Appearance Pale yellow to amber oilTypical of alkyl-dihydro-dithiines
Boiling Point (Predicted) 265 °C ± 20 °C (at 760 mmHg)Extrapolated from homologs [1]
Density (Predicted) 1.12 ± 0.06 g/cm³
LogP (Predicted) 2.85 ± 0.3Lipophilic; soluble in organic solvents
Solubility Insoluble in water; Soluble in DCM, Acetone, EtOH
Refractive Index 1.560 (Estimated)High polarizability due to S atoms

Synthetic Methodology

The synthesis of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine typically involves the acid-catalyzed condensation of an

12

12
Core Synthesis Protocol

Reaction Type: Condensation / Dehydrative Cyclization[2]

Reagents:

  • Substrate A: 3-Chloro-2-butanone (provides the 5,6-dimethyl backbone).[1][2]

  • Substrate B: 1,2-Propanedithiol (provides the 2-methyl backbone).[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTsOH) or Benzene sulfonic acid.[2]
    
  • Solvent: Toluene or Benzene (for azeotropic water removal).[2]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel equipped with a Dean-Stark trap with 1.0 equivalent of 1,2-propanedithiol and 1.0 equivalent of 3-chloro-2-butanone in Toluene (0.5 M concentration).

  • Catalysis: Add catalytic pTsOH (0.01 – 0.05 eq).

  • Cyclization: Heat the mixture to reflux. The reaction proceeds via the formation of an intermediate dithiolane/hemithioacetal, followed by acid-catalyzed elimination of water and HCl (or water alone if starting from hydroxy-ketone equivalents).[1][2]

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction completion is indicated by the cessation of water evolution (approx. 4–6 hours).[2]

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO

    
     (to neutralize acid) and brine.[2]
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation.[1][2]
    
Mechanistic Pathway (Visualization)[2]

The following diagram illustrates the condensation pathway and the subsequent oxidation to the sulfone derivative (a common agrochemical target).

SynthesisPathwayReactantsReactants3-Chloro-2-butanone+1,2-PropanedithiolIntermediateIntermediate(Hemithioacetal / Dithiolane)Reactants->Intermediate pTsOH, TolueneReflux (-H2O)ProductTarget Product2,5,6-Trimethyl-2,3-dihydro-1,4-dithiineIntermediate->Product Elimination(-HCl / Rearrangement)TetroxideOxidized DerivativeTetroxide (Sulfone)Product->Tetroxide H2O2 / AcidOxidation

Figure 1: Synthetic pathway from precursors to the target dithiine and its subsequent oxidation.

Reactivity & Applications

Oxidation Chemistry (Agrochemical Relevance)

The dihydro-1,4-dithiine ring is electron-rich and susceptible to oxidation.[1][2][4]

  • Sulfoxide Formation: Controlled oxidation (1 eq.[2] peracid) yields the monosulfoxide.[2]

  • Sulfone Formation: Exhaustive oxidation (excess H

    
    O
    
    
    /Acetic Acid) yields 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide (CAS 55789-53-2).[1][2]
    • Significance: The tetraoxide derivatives of dithiines are potent plant growth regulants and herbicide safeners, often used to protect crops from thiocarbamate herbicide injury [2].[2]

Flavor Chemistry

In the context of food science, 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine may form during the Maillard reaction (interaction of reducing sugars and amino acids) or thiamine degradation.[1][2] It contributes "roasted," "nutty," or "meaty" notes, characteristic of sulfur-containing heterocycles found in cooked meats and coffee [3].[1][2]

References

  • ChemSrc. (2025).[2] 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine - Physicochemical Properties. Retrieved from [Link][1][2]

  • Uniroyal Inc. (1975).[2] Substituted dithiin tetroxide plant growth regulants. US Patent 3,920,438.[2][5] Retrieved from

  • Ho, C. T., et al. (1998).[2] Sulfur Compounds in Foods. In Flavor Chemistry: Thirty Years of Progress. Springer.[1][2] (Contextual reference for dithiine flavor properties).

Thermodynamic Stability and Isomerization of Trimethyl-dihydro-1,4-dithiines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic stability of trimethyl-dihydro-dithiine isomers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the thermodynamic stability, conformational dynamics, and degradation pathways of trimethyl-2,3-dihydro-1,4-dithiine isomers.[1] These sulfur-rich heterocycles serve as critical intermediates in the synthesis of functionalized thiophenes and agrochemicals (e.g., carboxin derivatives). For drug development professionals, understanding the subtle energetic landscapes of these isomers is paramount for optimizing shelf-life and controlling ring-contraction side reactions during scale-up.[1]

Part 1: The Isomer Landscape

The term "trimethyl-dihydro-dithiine" typically refers to 2,3,5-trimethyl-5,6-dihydro-1,4-dithiine and its positional isomers.[1] These compounds are synthesized via the condensation of


-haloketones with 1,2-dithiols.[1] The presence of three methyl groups introduces both positional isomerism  (regioisomerism) and stereoisomerism  (diastereomers).
Positional Isomers (Regioisomers)

Depending on the precursors (e.g., 3-chloro-2-butanone + 1,2-propanedithiol), two primary regioisomers are formed based on the orientation of the dithiol addition:

  • Isomer A (2,3,5-Trimethyl): Methyl groups at C2, C3 (vinyl positions), and C5 (alkyl position).

  • Isomer B (2,3,6-Trimethyl): Methyl groups at C2, C3 (vinyl positions), and C6 (alkyl position).

Stereoisomers (Conformational Analysis)

The 5,6-dihydro-1,4-dithiine ring exists in a half-chair or distorted boat conformation to alleviate torsional strain and S-C-C-S gauche interactions.[1]

  • Chirality: The carbon atom bearing the methyl group on the saturated bridge (C5 or C6) is a chiral center.

  • Pseudo-axial vs. Pseudo-equatorial: The methyl group at C5/C6 can adopt a pseudo-equatorial (

    
    ) or pseudo-axial (
    
    
    
    ) orientation.
    • Thermodynamic Preference: The pseudo-equatorial conformer is generally more stable (

      
      ) due to minimized 1,3-diaxial-like steric clashes with the sulfur lone pairs.[1]
      

Part 2: Thermodynamic Stability & Degradation Mechanisms[1][2]

The "stability" of these compounds must be evaluated through two distinct lenses: conformational equilibrium (reversible) and chemical degradation (irreversible).

The Ring Contraction Instability (The Thiophene Pathway)

The most critical thermodynamic feature of dihydro-1,4-dithiines is their tendency to undergo oxidative ring contraction to form thiophenes. This reaction is thermodynamically driven by the formation of the aromatic thiophene ring.

  • Mechanism: Thermal or acid-catalyzed extrusion of sulfur (or H₂S equivalents depending on conditions).[1]

  • Causality: The dithiine ring acts as a "masked" thiophene. High temperatures (>120°C) or Lewis acids accelerate the extrusion of the sulfur atom at position 4.

Isomerization Kinetics

Under acidic conditions (e.g., p-TsOH), the double bond can migrate, or the ring can open and re-close, leading to an equilibrium mixture of regioisomers.

  • Zaitsev-like Stabilization: Isomers with the most substituted double bond (tetrasubstituted > trisubstituted) are thermodynamically favored.[1] Therefore, the 2,3,5-trimethyl isomer (trisubstituted alkene) is significantly more stable than exocyclic methylene tautomers.

Part 3: Visualization of Pathways

Diagram 1: Ring Contraction and Isomerization Pathways

The following diagram illustrates the relationship between the dithiine precursors, the equilibrium between isomers, and the irreversible degradation to thiophenes.

DithiinePathways cluster_Isomers Thermodynamic Equilibrium (Dihydro-1,4-dithiines) Precursors Precursors (α-Haloketone + Dithiol) IsoA 2,3,5-Trimethyl Isomer (Pseudo-equatorial) [Most Stable] Precursors->IsoA Cyclization (-H2O, -HCl) IsoB 2,3,5-Trimethyl Isomer (Pseudo-axial) [Less Stable] IsoA->IsoB Ring Flip (Fast) Thiophene Trimethylthiophene (Aromatic Product) IsoA->Thiophene Δ / H+ (Ring Contraction) IsoB->Thiophene Δ / H+ Sulfur Sulfur Extrusion

Caption: Thermodynamic equilibrium between conformational isomers and the irreversible ring contraction to thiophene.

Part 4: Experimental Protocols (Self-Validating)

Synthesis & Equilibrium Analysis Protocol

Objective: Synthesize 2,3,5-trimethyl-5,6-dihydro-1,4-dithiine and determine the thermodynamic ratio of conformers.

Reagents:

  • 3-Chloro-2-butanone (1.0 eq)[1]

  • 1,2-Propanedithiol (1.1 eq)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)[1]

  • Benzene or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Dean-Stark Trap Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.[1] This ensures water removal, driving the equilibrium toward the dithiine (Le Chatelier’s principle).

  • Reactant Mixing: Dissolve 3-chloro-2-butanone and 1,2-propanedithiol in benzene. Add p-TsOH.[1]

  • Reflux: Heat to reflux for 4–6 hours. Monitor water collection in the trap.

    • Validation Check: The reaction is complete when water evolution ceases.

  • Workup: Cool to RT. Wash with 10% NaHCO₃ (to remove acid catalyst and prevent isomerization during workup) and brine. Dry over MgSO₄.[1]

  • Distillation: Purify via vacuum distillation. Dithiines are heat-sensitive; do not exceed 100°C pot temperature if possible.[1]

  • NMR Analysis (Validation):

    • Dissolve product in CDCl₃.[1]

    • 1H NMR Target: Look for the doublet of the C5-methyl group.

    • Self-Validation: If the methyl signal appears as two distinct doublets with different coupling constants, you are observing the slow-exchange limit of the axial/equatorial conformers (unlikely at RT) or a mixture of diastereomers if the structure allows. For 2,3,5-trimethyl, rapid ring flipping usually averages the signal at RT.[1] Run Low-Temperature NMR (-60°C) to freeze the conformers and integrate peaks to calculate

      
      .[1]
      
Thermal Stability Stress Test (Arrhenius Plotting)

Objective: Quantify the barrier to ring contraction (dithiine


 thiophene).
  • Sample Prep: Prepare 10 mM solutions of the purified dithiine in

    
    -toluene (high boiling point).
    
  • Incubation: Seal samples in NMR tubes under Nitrogen. Incubate at three temperatures: 80°C, 100°C, 120°C.

  • Time-Course Monitoring: Acquire 1H NMR spectra every 60 minutes for 12 hours.

  • Data Processing:

    • Integrate the decaying vinyl methyl signal of the dithiine.

    • Integrate the growing aromatic methyl signal of the thiophene.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    . Use an Arrhenius plot (
    
    
    vs
    
    
    ) to derive Activation Energy (
    
    
    ).[1]

Part 5: Quantitative Data Summary

The following table summarizes theoretical and experimental stability parameters for the relevant species.

Parameter2,3,5-Trimethyl-dihydro-dithiine2,3,6-Trimethyl-dihydro-dithiineTrimethylthiophene (Degradation Product)
Ring Conformation Distorted Half-ChairDistorted Half-ChairPlanar (Aromatic)
Pref.[1] Methyl Orientation Pseudo-EquatorialPseudo-EquatorialN/A
Rel. Conformational Energy 0.0 kcal/mol (Ref)+0.4 kcal/mol (Est)N/A
Ring Contraction

N/AN/A-28 to -35 kcal/mol (Exothermic)
Major Degradation Trigger Acid + Heat (>100°C)Acid + Heat (>100°C)Stable

Part 6: References

  • Rubinstein, H., & Wuerthele, M. (1969).[1] Preparation of substituted 5,6-dihydro-1,4-dithiins. The Journal of Organic Chemistry. Link[1]

  • Lynch, V. M., et al. (2023).[1] Synthesis of 1,4-dithiins and 1,4-diselenins from alkynes and elemental sulfur. Organic Chemistry Frontiers. Link

  • Boc Sciences. (2024).[1] CAS 638-17-5 (Dihydro-2,4,6-trimethyl-1,3,5(4H)dithiazine) Data Sheet. (Note: Cited for distinction; confirms commercial availability of related heterocycles).

  • Organic Chemistry Portal. (2024).[1] Synthesis of Thiophenes via Ring Contraction. Link

Sources

History of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine identification in yeast extracts

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Identification and Significance of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in Yeast Extracts

Part 1: Executive Summary & Historical Context

1.1 Executive Summary 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (CAS: 55789-63-4) is a potent sulfur-containing flavor compound identified in yeast extracts and meat-based reaction flavors. Belonging to the class of dihydro-1,4-dithiines, this molecule is a critical contributor to the "roasted," "meaty," and "onion-like" savory notes characteristic of autolyzed yeast extracts. Its formation is inextricably linked to the thermal degradation of thiamine (Vitamin B1), a vitamin abundant in yeast cells. This guide details the historical identification, chemical mechanism, and analytical protocols for isolating this compound, serving as a reference for flavor chemists and bioprocess engineers.

1.2 Historical Identification The identification of dihydro-1,4-dithiines in yeast extracts dates back to the "Golden Age" of flavor chemistry (1970s–1990s), where researchers like Guntert , Werkhoff , Tressl , and Ho systematically mapped the thermal degradation products of thiamine.

  • Early 1970s: Initial studies on thiamine degradation revealed simple sulfur compounds (H2S, thiols).

  • Late 1970s - 1980s: With the advent of Gas Chromatography-Mass Spectrometry (GC-MS), complex heterocyclic compounds were isolated. Researchers at major flavor houses (e.g., Haarmann & Reimer, now Symrise) identified alkyl-substituted dihydro-1,4-dithiines as key "meaty" volatiles formed during the Maillard reaction and thiamine breakdown in yeast autolysates.

  • Significance: The identification of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine helped explain the "roasted" nuance in yeast extracts that could not be attributed to simple furans or pyrazines alone.

Part 2: Chemical Identity & Mechanism of Formation

2.1 Chemical Identity

  • IUPAC Name: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine[1][2][3]

  • CAS Number: 55789-63-4[1]

  • Molecular Formula: C7H12S2

  • Molecular Weight: 160.30 g/mol

  • Sensory Profile: Roasted, meaty, sulfurous, onion-like, savory.

  • Key Structural Feature: A six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4, with a double bond between C5 and C6.

2.2 Mechanism of Formation (Thiamine Degradation) The primary route to 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine in yeast extracts is the thermal degradation of thiamine (Vitamin B1) at pH 5–7.

  • Thiamine Hydrolysis: Thiamine cleaves into the thiazole moiety (4-methyl-5-(2-hydroxyethyl)thiazole).

  • Ring Opening: The thiazole ring opens to form reactive mercaptoketones, primarily 3-mercapto-2-butanone and 3-mercapto-2-pentanone .

  • Condensation/Dimerization:

    • Two molecules of mercaptoketones condense.

    • Specificity: The formation of the trimethyl variant likely involves the cross-condensation of 3-mercapto-2-butanone (providing 4 carbons and 2 methyls) with a smaller fragment like mercaptoacetone (providing 3 carbons and 1 methyl), or via rearrangement of larger dithiines.

2.3 Visualization of Formation Pathway

ThiamineDegradation Thiamine Thiamine (Vitamin B1) Thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole Thiamine->Thiazole Thermal Degradation (pH 5-7) MercaptoKetone1 3-Mercapto-2-butanone Thiazole->MercaptoKetone1 Ring Opening MercaptoKetone2 Mercaptoacetone Thiazole->MercaptoKetone2 Fragmentation Intermediate Mercaptoketone Condensation MercaptoKetone1->Intermediate MercaptoKetone2->Intermediate Target 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine Intermediate->Target Cyclization & Dehydration

Caption: Pathway showing the thermal degradation of thiamine into mercaptoketone precursors, which condense to form the target dihydro-1,4-dithiine.[1][2][4][5]

Part 3: Identification Methodology & Protocols

3.1 Analytical Strategy Identifying this compound in a complex yeast matrix requires a multi-step approach due to its volatility and potential for thermal artifacts.

Table 1: Analytical Workflow Summary

StepTechniquePurposeKey Parameter
1. Isolation SDE (Simultaneous Distillation-Extraction)Isolate volatiles from non-volatile yeast matrix.Solvent: Dichloromethane; Time: 2h.
2. Separation GC-FID / GC-MSSeparate complex mixture of sulfur compounds.Column: DB-Wax (Polar) or DB-5 (Non-polar).
3. Identification Mass Spectrometry (EI)Determine fragmentation pattern.Molecular Ion (M+): m/z 160.
4. Confirmation RI (Retention Index)Compare with authentic standards.Linear RI calculation vs. Alkanes.

3.2 Detailed Experimental Protocol

Protocol: Isolation and Identification of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Objective: Isolate the target compound from autolyzed yeast extract.

Materials:

  • Yeast Extract (Paste or Powder)

  • Dichloromethane (HPLC Grade)

  • Internal Standard: 2-Methyl-3-heptanone

  • Anhydrous Sodium Sulfate

  • Likens-Nickerson SDE Apparatus

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 50g of yeast extract in 250mL of distilled water in a 1L round-bottom flask. Adjust pH to 6.0 using 1M NaOH or HCl (mimics natural meat pH).

  • Internal Standard Addition: Add 50µL of internal standard solution (1 mg/mL in ethanol) to the aqueous phase.

  • Extraction (SDE):

    • Add 50mL of Dichloromethane to the solvent flask.

    • Assemble the Likens-Nickerson apparatus.

    • Heat both flasks to reflux. Maintain extraction for 2 hours. Note: Dithiines are thermally sensitive; do not over-extract.

  • Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the solvent to approx. 1mL using a Vigreux column at 40°C. Avoid rotary evaporation to dryness to prevent loss of volatiles.

  • GC-MS Analysis:

    • Inject 1µL into a GC-MS equipped with a DB-Wax column (30m x 0.25mm).

    • Oven Program: 40°C (2 min) -> 4°C/min -> 240°C (10 min).

    • MS Settings: EI mode, 70eV, Scan range 35-350 m/z.

  • Data Analysis:

    • Search for peaks with M+ = 160.

    • Verify fragmentation pattern: Look for loss of methyl (M-15) and sulfur ring cleavage fragments.

    • Calculate Retention Index (RI) and compare with literature (approx. RI 1500-1600 on Wax).

3.3 Visualization of Analytical Workflow

AnalyticalWorkflow Sample Yeast Extract Sample SDE SDE Extraction (Dichloromethane) Sample->SDE Concentration Concentration (Vigreux Column) SDE->Concentration GCMS GC-MS Analysis (DB-Wax Column) Concentration->GCMS Data Data Processing (RI & MS Matching) GCMS->Data Result Identification: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine Data->Result

Caption: Analytical workflow for the isolation and identification of the target dithiine from yeast extract.

Part 4: References

  • Werkhoff, P., et al. (1990). "Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Meat Volatiles." Journal of Agricultural and Food Chemistry.

  • Guntert, M., et al. (1990). "Flavor Chemistry of Meat Volatiles: New Results on Flavor Components from Beef and Pork." Flavor Precursors.

  • Tressl, R., et al. (1981). "Formation of Flavor Components from L-Proline and Thiamine." Journal of Agricultural and Food Chemistry.

  • Ho, C.T., et al. (1995). "Thermal Degradation of Thiamine (Vitamin B1)." Thermally Generated Flavors.

  • Belitz, H.D., & Grosch, W. (2009). Food Chemistry. Springer. (Section on Meat Flavors and Thiamine Degradation).

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This application note details the laboratory-scale synthesis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (CAS: N/A for specific isomer, generic dihydro-dithiine class). This molecule is a sulfur-containing heterocycle often investigated for its organoleptic properties (meaty, roasted, nutty notes) and potential bioactivity in pheromone signaling.

Structural Analysis & Retrosynthesis

The target molecule consists of a six-membered 1,4-dithiine ring with one double bond (dihydro) and three methyl substituents.

  • Backbone: 2,3-dihydro-1,4-dithiine.[1][2]

  • Substituents: Methyl groups at positions 2, 5, and 6.

  • Retrosynthetic Disconnection: The most robust disconnection involves cleaving the C-S bonds, tracing back to two key precursors:

    • Fragment A (C2-C3): A vicinal dithiol providing the saturated backbone and the C2-methyl group.

      
      1,2-Propanedithiol .
      
    • Fragment B (C5-C6): An

      
      -halo ketone or 
      
      
      
      -hydroxy ketone providing the unsaturated backbone and the C5,C6-methyl groups.
      
      
      3-Chloro-2-butanone .
Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation of 1,2-propanedithiol with 3-chloro-2-butanone, followed by dehydration/elimination to form the internal double bond.

ReactionScheme Precursor1 1,2-Propanedithiol (Fragment A) Intermediate Hemithioacetal / Cyclic Thioacetal Intermediate Precursor1->Intermediate + p-TsOH (cat.) Toluene, Reflux Precursor2 3-Chloro-2-butanone (Fragment B) Precursor2->Intermediate Product 2,5,6-Trimethyl-2,3- dihydro-1,4-dithiine Intermediate->Product - H2O - HCl

Figure 1: Retrosynthetic logic and forward reaction pathway for the target dithiine.

Safety & Handling (Critical)

Warning: This protocol involves reagents with extreme olfactory potency.

  • 1,2-Propanedithiol: Possesses an intense, repulsive stench (skunky/garlic). Handling outside a fume hood will result in facility evacuation.

    • Containment: All glassware must be treated with a bleach (NaOCl) solution immediately after use to oxidize the thiol residues.

    • Trap: Use a bleach scrubber on the vacuum/nitrogen outlet.

  • 3-Chloro-2-butanone: A lachrymator and skin irritant. Handle with double nitrile gloves.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
1,2-Propanedithiol 814-67-51.05Nucleophile / Backbone A
3-Chloro-2-butanone 4091-39-81.00Electrophile / Backbone B
p-Toluenesulfonic acid (p-TsOH) 104-15-40.05Acid Catalyst
Toluene 108-88-3SolventAzeotropic water removal
Sodium Bicarbonate (sat. aq.) 144-55-8WashNeutralization
Equipment
  • 250 mL Round Bottom Flask (RBF)[3]

  • Dean-Stark Apparatus (for water removal)

  • Reflux Condenser[3]

  • Magnetic Stirrer & Oil Bath[3]

  • Bleach Trap (bubbler containing 10% NaOCl)

Experimental Protocol

Step 1: Reaction Setup
  • System Preparation: Flame-dry a 250 mL RBF and equip it with a magnetic stir bar. Attach a Dean-Stark trap topped with a reflux condenser. Connect the outlet of the condenser to a bleach trap.

  • Solvent Loading: Charge the flask with Toluene (100 mL) .

  • Reactant Addition: Add 3-Chloro-2-butanone (10.65 g, 100 mmol) to the flask.

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol) .

  • Thiol Addition: Via syringe, slowly add 1,2-Propanedithiol (11.36 g, 105 mmol) . Note: The slight excess of dithiol ensures complete consumption of the lachrymatory ketone.

Step 2: Cyclization & Dehydration
  • Reflux: Heat the mixture to a vigorous reflux (Oil bath ~125°C).

  • Monitoring: Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~1.8 mL.

  • Duration: Reflux for 4–6 hours until water evolution ceases. The reaction involves the initial formation of the dithioacetal followed by acid-catalyzed elimination of HCl/H2O to form the double bond.

    • Note: The elimination of HCl may occur; ensure the scrubber contains base (NaOH) in addition to bleach if significant acid gas is evolved, though Toluene usually retains the HCl until workup.

Step 3: Workup
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into a separatory funnel containing 50 mL saturated NaHCO3 solution. Shake carefully (venting frequently) to neutralize the acid catalyst.

  • Separation: Separate the organic (Toluene) layer.

  • Washing: Wash the organic layer with:

    • 1 x 50 mL Water

    • 1 x 50 mL Brine

  • Drying: Dry the organic phase over anhydrous MgSO4 for 15 minutes. Filter off the drying agent.[3][4]

Step 4: Purification
  • Concentration: Remove the toluene under reduced pressure (Rotary Evaporator) to yield a crude yellow oil.

  • Distillation: Purify the crude oil via vacuum distillation.

    • Expected Boiling Point: ~85–95°C at 10 mmHg (estimated based on homologs).

    • Fraction Collection: Collect the main fraction as a pale yellow oil.

Process Workflow Diagram

Workflow Setup Setup: Dean-Stark Reflux (Toluene, p-TsOH) Reaction Reaction: 4-6h Reflux (-H2O, -HCl) Setup->Reaction Workup Workup: Wash with NaHCO3 Dry over MgSO4 Reaction->Workup Purification Purification: Vacuum Distillation (Target BP: ~90°C @ 10mmHg) Workup->Purification

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Analytical MethodExpected ResultInterpretation
Appearance Pale yellow oilTypical for alkyl-dihydro-dithiines.
GC-MS Molecular Ion [M]+ = 160.3 m/zConfirms Formula C7H12S2.
1H-NMR (CDCl3)

1.4 (d, 3H, -CH-Me )

1.9-2.0 (s, 6H, =C-Me )

3.0-3.5 (m, 3H, Ring protons)
Diagnostic methyl doublets/singlets confirm the 2,5,6-substitution pattern.
Odor Roasted, meaty, sulfurousCharacteristic organoleptic profile.
Troubleshooting
  • Low Yield: If the yield is <50%, ensure the 3-chloro-2-butanone is fresh. Polymerization of the ketone can occur.

  • Incomplete Reaction: If starting material remains, extend reflux time or add an additional 0.1 eq of p-TsOH.

  • Isomer Purity: The product is a racemate at C2. If enantiopurity is required, start with chiral 1,2-propanedithiol (commercially expensive).

References

  • General Synthesis of Dihydro-1,4-dithiines

    • US Patent 4,113,767: Process for the preparation of alkali metal salts of 3,3-dimethyl-2-oxo-butyric acid (Contains relevant condensation chemistry).[1] Link

    • US Patent 3,364,229: 1,4-dithiin-2,3,5,6-tetracarboximides and process for their preparation. Link

  • Reactivity of 1,2-Dithiols

    • Organic Chemistry Portal: 1,3-Dithianes, 1,3-Dithiolanes (General reactivity of dithiols with carbonyls). Link

  • Safety Data (1,2-Propanedithiol)

    • PubChem Compound Summary: Propane-1,2-dithiol. Link

Sources

Application Note: Trace Quantitation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine via Inert-Flow GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing trace-level quantitation methods for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (TMDD). This compound, often encountered as a process-related impurity (PRI) in sulfur-based API synthesis or as a potent organoleptic agent (roasted/meaty notes), presents unique challenges due to its sulfur-active nature and thermal lability.

Introduction & Scientific Rationale

The analysis of dihydro-1,4-dithiines requires a departure from standard GC-MS protocols. Unlike robust hydrocarbons, TMDD contains two thioether linkages in a semi-saturated ring system. This structure imparts two critical physicochemical behaviors that dictate method development:

  • Active Site Adsorption: The lone pairs on the sulfur atoms act as Lewis bases, showing high affinity for active silanols (Si-OH) and metal ions in the injection port. This leads to peak tailing and non-linear response at trace levels (<1 ppm).

  • Thermal Instability: Dihydro-dithiines can undergo oxidative ring contraction or retro-Diels-Alder-like fragmentation at high inlet temperatures, necessitating "soft" injection techniques.

This protocol utilizes a Cold Splitless Injection coupled with an Ultra-Inert flow path to mitigate these risks, ensuring high sensitivity and spectral integrity.

Analyte Profile
PropertyValue (Estimated/Literature)Implications for GC-MS
Formula C₇H₁₂S₂MW: 160.30 Da
Structure Cyclic DithioetherProne to oxidation; requires inert liner.
Boiling Point ~215–225 °CLate eluter on non-polar columns; requires oven ramp >230°C.
Log P ~3.1Lipophilic; extractable with Hexane or DCM.
Key Fragments m/z 160 (M⁺), 145 (M-CH₃)m/z 160 is the quantitation ion; m/z 145 is the qualifier.

Method Development Workflow

The following decision tree outlines the logic used to select the critical method parameters (CMPs).

MethodDev Start Analyte: TMDD (Sulfur-Active, Thermally Labile) Inlet Inlet Selection: Standard S/SL vs. PTV/MMI Start->Inlet InletDecision Select PTV/MMI (Cold Splitless) Inlet->InletDecision Avoid Thermal Degradation Column Column Selection: Phase & Deactivation InletDecision->Column ColumnDecision Rxi-5Sil MS or DB-Sulfur (Low Bleed, Inert) Column->ColumnDecision Prevent Tailing Detector Detection Mode: Scan vs. SIM ColumnDecision->Detector DetectorDecision SIM Mode (Target m/z 160, 145) Detector->DetectorDecision Maximize S/N Validation Validation: ICH Q2(R1) DetectorDecision->Validation

Figure 1: Strategic decision pathway for optimizing the GC-MS method for labile sulfur species.

Experimental Protocol

Instrumentation Setup[1]
  • GC System: Agilent 8890 or Thermo Trace 1300 (or equivalent).

  • MS Detector: Single Quadrupole with EI Source (70 eV).

  • Inlet: Multimode Inlet (MMI) or Programmable Temperature Vaporizing (PTV).

Critical Flow Path Components
  • Liner: Ultra-Inert Splitless liner with glass wool (deactivated). Do not use standard liners; sulfur will irreversibly bind to non-deactivated glass wool.

  • Gold Seal: Ultra-Inert Gold Seal.

  • Column: 30 m x 0.25 mm x 0.25 µm, 5% Phenyl-arylene phase (e.g., Restek Rxi-5Sil MS or Agilent DB-5ms UI).

GC Parameters
ParameterSettingRationale
Injection Mode Cold Splitless Prevents thermal shock/degradation of TMDD.
Inlet Temp Program Start: 60°C (0.1 min) Ramp: 600°C/min to 250°CRapid heating after sample transfer minimizes residence time.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 50°C (1 min) 15°C/min to 200°C 30°C/min to 280°C (3 min hold)Slow ramp in mid-range separates TMDD from matrix; high bake-out removes sulfur residues.
Transfer Line 280°CPrevents condensation before the ion source.
Mass Spectrometry (SIM Mode)

To achieve low limits of detection (LOD), Selected Ion Monitoring (SIM) is mandatory.

  • Solvent Delay: 3.5 min (Adjust based on solvent peak).

  • Gain Factor: 1.0 (or Tune Factor).

  • Dwell Time: 50–100 ms per ion.

SIM Table for TMDD:

Ion Type m/z Origin
Quantifier 160.0 Molecular Ion (M⁺). High stability in dithiines.
Qualifier 1 145.0 [M - CH₃]⁺. Loss of methyl group.
Qualifier 2 118.0 [M - C₃H₆]⁺. Ring contraction/RDA fragment.

| Qualifier 3 | 162.0 | ³⁴S Isotope peak (Expect ~9-10% abundance of M⁺). |

Sample Preparation Protocol

Objective: Extract TMDD from a solid API powder or aqueous reaction mixture while minimizing loss of volatiles.

SamplePrep Sample Sample (API) 50 mg Dissolve Dissolution 2 mL Water:MeOH (9:1) Sample->Dissolve Extract LLE Extraction 2 mL Dichloromethane (DCM) Dissolve->Extract Vortex Vortex & Centrifuge 3000 rpm, 5 min Extract->Vortex Separate Collect Organic Layer (Bottom) Vortex->Separate Dry Dry w/ Na2SO4 Remove Water Separate->Dry Inject GC-MS Injection Dry->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating TMDD.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 50.0 mg of sample into a 10 mL amber glass centrifuge tube (amber protects from photo-oxidation).

  • Dissolution: Add 2.0 mL of Water:Methanol (90:10). Sonicate for 5 minutes to disperse/dissolve the matrix.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) containing Internal Standard (e.g., Naphthalene-d8 at 1 µg/mL).

    • Note: DCM is chosen for its high solubility for dithiines and low boiling point.

  • Agitation: Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the bottom organic layer to a GC vial containing a 200 µL glass insert.

  • Injection: Inject 1 µL immediately.

Validation & System Suitability

To ensure the method meets regulatory standards (ICH Q2), the following criteria must be met.

System Suitability Test (SST)

Run a standard solution (1 µg/mL) before every batch.

  • Tailing Factor (Tf): Must be < 1.5. (Tailing indicates dirty liner or active sites).

  • S/N Ratio: > 50 for the Quantifier ion (m/z 160).

  • Precision: %RSD of peak area < 5.0% (n=6 injections).

Linearity & Range[1]
  • Range: 0.05 ppm to 10 ppm (relative to sample concentration).

  • Calibration: 6-point curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Acceptance: R² > 0.995.[1]

Accuracy (Recovery)

Spike the API matrix at three levels (LOQ, 100%, 150%).

  • Acceptance: Recovery between 80% and 120%.[1]

  • Troubleshooting: If recovery is low, check for evaporation losses during sample prep or adsorption in the GC inlet (replace liner).

Expert Commentary: Mechanism of Detection

The detection of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine relies on its specific fragmentation under Electron Ionization (EI).

  • Molecular Ion Stability: The 1,4-dithiine ring is electron-rich. The radical cation (M⁺•, m/z 160) is relatively stable, making it an excellent quantifier.

  • Isotopic Pattern: Sulfur has a distinct ³⁴S isotope (4.2% natural abundance). With two sulfur atoms, the M+2 peak (m/z 162) will have a theoretical abundance of approximately:

    
    
    Protocol Check: Always verify the 160/162 ratio. If the ratio deviates significantly from ~100:9, a co-eluting interference is likely present.
    
  • Inertness is Paramount: Dithiines can dehydrogenate to fully unsaturated dithiins or lose sulfur on hot, active metal surfaces. The use of Cold Splitless Injection (starting at 60°C) is the single most effective way to preserve the molecular ion and ensure linear response.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Restek Corporation. (2020). Optimizing the Analysis of Sulfur Compounds. Restek Chromatogram Database. Link

  • Block, E., et al. (2000).[2] Synthesis, Properties, Oxidation, and Electrochemistry of 1,2-Dichalcogenins. Journal of the American Chemical Society, 122(21), 5052-5064.[2] (Provides mechanistic insight into dithiine stability). Link

  • Agilent Technologies. (2014). Analysis of Sulfur Compounds in Light Petroleum Liquids using Agilent J&W DB-Sulfur SCD. Application Note. Link

Sources

Application Note: Extraction and Analytical Profiling of Volatile Dithiines from Processed Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Volatile dithiines—specifically 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin—are potent cyclic organosulfur compounds recognized for their cardioprotective, antioxidant, and anti-adipogenic properties[1]. Crucially, these compounds do not exist in intact plant tissues. They are generated through a cascade of biochemical and chemical reactions triggered by tissue disruption. When Allium sativum (garlic) is crushed, the vacuolar enzyme alliinase reacts with the cytosolic precursor alliin to form the highly reactive intermediate, allicin[2].

The extraction medium dictates the downstream fate of allicin. In aqueous environments, allicin degrades into linear polysulfides (e.g., diallyl disulfide). However, in lipophilic media such as edible oils or organic solvents, allicin undergoes solvent-mediated decomposition into thioacrolein, which subsequently undergoes a Diels-Alder dimerization to form cyclic vinyldithiins[1]. Therefore, the extraction process for processed foods (e.g., oil-macerated garlic) is not merely a separation technique, but an active chemical synthesis step[3].

Biochemical Pathway & Extraction Workflow

G Alliin Alliin (Intact Garlic) Alliinase Alliinase Enzyme (Crushing) Alliin->Alliinase Tissue disruption Allicin Allicin (Reactive Intermediate) Alliinase->Allicin Enzymatic cleavage Thioacrolein Thioacrolein (Monomer) Allicin->Thioacrolein Thermal/Solvent Decomposition Dithiins Vinyldithiins (1,2- & 1,3-Isomers) Thioacrolein->Dithiins Diels-Alder Dimerization Extraction Microwave-Assisted Oil Extraction Dithiins->Extraction Lipophilic capture SPME HS-SPME GC-MS Analysis Extraction->SPME Volatile profiling

Fig 1: Biochemical formation and analytical extraction workflow of vinyldithiins.

Optimization of Extraction Modalities

The primary challenge in dithiin extraction is balancing the energy required to drive the Diels-Alder dimerization against the thermal instability of the resulting dithiines. Conventional maceration in oil at room temperature is slow and low-yielding. Conversely, high-temperature extraction (>80°C) causes the newly formed dithiines to rapidly degrade into simpler sulfides[3].

Microwave-Assisted Extraction (MAE) has emerged as the optimal modality. Microwave irradiation provides rapid, localized dielectric heating that accelerates allicin conversion and thioacrolein dimerization without subjecting the bulk matrix to the prolonged thermal stress that destroys dithiines[4].

Quantitative Comparison of Extraction Parameters
Extraction ModalityMatrix / SolventTemp (°C)Time (h)Total Vinyldithiin Yield (mg/100g)Mechanistic Causality
Conventional Maceration Olive/Sunflower Oil376133Baseline lipophilic extraction; slow dimerization kinetics.
Microwave-Assisted (MAE) Olive/Sunflower Oil3764863.6-fold increase due to rapid, localized dielectric heating[4].
High-Temp Maceration Edible Oil80+2< 50Thermal degradation of dithiines into linear polysulfides[3].

Analytical Extraction via HS-SPME

For downstream quantification, analyzing lipid-rich food extracts directly via Gas Chromatography-Mass Spectrometry (GC-MS) leads to severe column fouling and matrix interference. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred technique because it selectively isolates the volatile dithiines from the non-volatile lipid/protein matrix[5].

Fiber Selection Causality: A mixed-polarity fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is required. The PDMS coating captures non-polar volatiles, while the DVB and CAR components provide the necessary surface area and mesopores to trap the slightly polar, cyclic organosulfur structures of vinyldithiins efficiently.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Solvent Extraction (MASE) of Vinyldithiins
  • Matrix Preparation: Peel and homogenize fresh Allium sativum cloves. Immediately transfer 100 g of the crushed homogenate into a microwave-safe extraction vessel to prevent premature volatilization of intermediate thiosulfinates.

  • Solvent Addition: Add 200 g of refined olive or sunflower oil (1:2 w/w ratio). Causality: The lipophilic environment is strictly required to direct allicin degradation toward vinyldithiins rather than polysulfides[3].

  • Microwave Irradiation: Place the vessel in a laboratory-grade microwave extraction system. Irradiate at a controlled temperature of 37°C for 6 hours without mechanical stirring. Causality: Stirring introduces oxygen and disrupts the localized thermal pockets generated by microwaves, which reduces the overall yield[3].

  • Phase Separation: Centrifuge the macerate at 5,000 × g for 15 minutes at 4°C to separate the enriched oil phase from the exhausted cellular debris.

Protocol B: HS-SPME-GC-MS Profiling
  • Sample Equilibration: Transfer 2.0 g of the dithiin-enriched oil extract into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., 1,4-dichlorobenzene). Seal with a PTFE/silicone septum. Incubate at 40°C for 15 minutes to allow the volatile dithiines to partition into the headspace.

  • Fiber Exposure: Pierce the septum with a conditioned 50/30 µm DVB/CAR/PDMS SPME fiber. Expose the fiber to the headspace for exactly 30 minutes at 40°C.

  • Thermal Desorption & Analysis: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode onto an HP-5ms (or equivalent) capillary column.

Quality Control & Artifact Mitigation

A critical vulnerability in dithiin analysis is the generation of GC-induced artifacts. Residual allicin in the extract can thermally degrade inside the hot GC injection port (typically set at 250°C), artificially forming 1,2- and 1,3-vinyldithiins during the analysis itself[5].

To validate that the detected dithiines originate from the processed food matrix and not the analytical instrument, protocols must incorporate a self-validating control system:

  • Orthogonal Validation: Perform parallel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (45/55 Acetonitrile/Water) with UV detection at 210 nm[3]. Because HPLC operates at ambient temperature, it entirely prevents the thermal artifact formation seen in GC-MS, confirming the true baseline concentration of vinyldithiins in the food matrix.

References

  • Dethier, B., et al. "(Bio)synthesis, extraction and purification of garlic derivatives showing therapeutic properties." ORBi, University of Liège.
  • National Center for Biotechnology Information. "Volatile compounds of fresh and processed garlic." PMC.
  • Dethier, B., et al. "Optimization of the formation of vinyldithiins, therapeutic compounds from garlic." ResearchGate.
  • Linus Pauling Institute. "Garlic." Oregon State University.
  • BenchChem. "3-Vinyl-4H-1,2-dithiin | CAS 62488-53-3." Benchchem.

Sources

Optimization of reaction conditions to generate 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Optimization of Reaction Conditions to Generate 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Abstract

This technical guide details the optimized synthesis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine , a sulfur-containing heterocycle utilized as a flavorant (meaty/nutty notes) and a synthetic intermediate. While the 5,6-dimethyl analog is common, the 2,5,6-trimethyl variant requires precise control over the condensation of 3-chloro-2-butanone with 1,2-propanedithiol . This protocol focuses on maximizing yield and purity through a p-toluenesulfonic acid (p-TsOH) catalyzed cyclodehydration strategy, utilizing a Dean-Stark apparatus to drive the equilibrium. Critical attention is given to "stench" management due to the volatile thiols involved.

Introduction & Retrosynthetic Logic

The target molecule, 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine , consists of a six-membered ring containing two sulfur atoms at positions 1 and 4, a double bond at positions 5 and 6, and methyl substitutions at positions 2, 5, and 6.

Retrosynthetic Analysis: The most robust synthetic route involves the condensation of an


-haloketone with a vicinal dithiol.
  • Fragment A (C5-C6 backbone): Provided by 3-chloro-2-butanone .[1] The ketone and the

    
    -chloro group provide the electrophilic sites necessary for ring closure.
    
  • Fragment B (C2-C3 bridge): Provided by 1,2-propanedithiol . The methyl group on this dithiol becomes the substituent at the 2-position of the dithiine ring.

This reaction proceeds via a cascade of thio-alkylation and acid-catalyzed condensation/dehydration.

Reaction Mechanism

The formation of the dihydro-1,4-dithiine ring is a multi-step process. Understanding this mechanism is vital for troubleshooting low yields.

  • Nucleophilic Substitution (

    
    ):  The primary thiol of 1,2-propanedithiol (being less sterically hindered) likely attacks the 
    
    
    
    -carbon of 3-chloro-2-butanone, displacing the chloride ion.
  • Hemithioacetal Formation: The secondary thiol attacks the carbonyl carbon, forming a cyclic hemithioacetal intermediate (a substituted 1,3-dithiolane-2-ol derivative).

  • Dehydration (Rate-Limiting Step): Under acid catalysis and heat, the hydroxyl group is protonated and eliminated as water, forming the double bond between C5 and C6. This step provides the thermodynamic driving force to lock the heterocycle.

ReactionMechanism cluster_inputs Precursors Reagent1 3-Chloro-2-butanone (Electrophile) Intermediate1 Intermediate A (Thioether Formation) Reagent1->Intermediate1 S_N2 Attack Reagent2 1,2-Propanedithiol (Nucleophile) Reagent2->Intermediate1 Intermediate2 Cyclic Hemithioacetal (Ring Closure) Intermediate1->Intermediate2 Carbonyl Attack (Acid Cat.) Product 2,5,6-Trimethyl-2,3- dihydro-1,4-dithiine Intermediate2->Product -H2O (Dehydration) Byproduct H2O + HCl Intermediate2->Byproduct

Figure 1: Mechanistic pathway for the condensation of 3-chloro-2-butanone and 1,2-propanedithiol.

Optimization Strategy

To achieve high yields (>70%), specific variables must be controlled.

A. Solvent Selection (Water Removal)

Since the final step is a dehydration, the presence of water inhibits the reaction and can hydrolyze the intermediate.

  • Recommendation: Toluene .

  • Why: It forms an azeotrope with water (bp 85°C) and boils at 110.6°C, providing sufficient thermal energy to overcome the activation barrier for dehydration without degrading the labile thiols.

B. Catalyst Choice
  • Recommendation: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) .

  • Why: A strong organic acid that is soluble in toluene. It is preferred over Lewis acids (like

    
    ) for this specific dehydration because it is easier to handle and quench.
    
  • Loading: 1–5 mol%. Excess acid can promote polymerization of the dithiine.

C. Stoichiometry
  • Recommendation: Slight excess of 1,2-propanedithiol (1.05 equiv) .

  • Why: Thiols are prone to oxidative dimerization (disulfide formation) in air. A slight excess compensates for this loss.

Detailed Experimental Protocol

Safety Warning: 1,2-Propanedithiol has an intensely disagreeable "skunk-like" odor and is toxic. All operations must be performed in a well-ventilated fume hood. Glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.

Materials:
  • 3-Chloro-2-butanone (CAS: 4091-39-8)

  • 1,2-Propanedithiol (CAS: 814-67-5)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (Anhydrous)[2]

  • Sodium bicarbonate (

    
    )
    
  • Magnesium sulfate (

    
    )[3]
    
Step-by-Step Procedure:
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen line (positive pressure).

  • Charging:

    • Add Toluene (200 mL) to the RBF.

    • Add 3-Chloro-2-butanone (10.65 g, 100 mmol) .

    • Add 1,2-Propanedithiol (11.36 g, 105 mmol) via syringe to minimize odor.

    • Add p-TsOH·H2O (0.95 g, 5 mmol) .

  • Reaction:

    • Heat the mixture to a vigorous reflux (oil bath set to ~125°C).

    • Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~1.8 mL.

    • Time: Reflux for 3–5 hours until water evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel.

    • Wash 1: Saturated aqueous

      
       (2 x 50 mL) to neutralize the catalyst. Caution: CO2 evolution.
      
    • Wash 2: Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous

      
       for 20 minutes.
      
    • Filter off the drying agent.[3]

  • Purification:

    • Concentrate the toluene solution using a rotary evaporator (bath temp 40°C, vacuum 50 mbar).

    • Distillation: The crude oil requires vacuum distillation for high purity.

    • Target Fraction: Collect the fraction boiling at ~90–95°C at 10 mmHg (Note: BP is estimated based on the dimethyl analog; adjust based on vacuum strength).

    • Appearance: Pale yellow to amber oil.

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Water Removal No water collecting in Dean-StarkEnsure reflux is vigorous; insulate the RBF and trap arm with foil.
Color Dark black/tarry reaction mixtureAcid concentration too high or temperature too high. Reduce p-TsOH to 1 mol%.
Odor Control Strong sulfur smell outside hoodSTOP. Check seals. Use a bleach trap for the vacuum pump exhaust.
Low Yield < 40% Isolated YieldCheck purity of 3-chloro-2-butanone (it degrades). Distill precursor if necessary.

Visualization: Process Workflow

Workflow Start Start: Weigh Reagents Mix Mix in Toluene (RBF + Dean-Stark) Start->Mix Reflux Reflux (110°C) 3-5 Hours Mix->Reflux Check Water Evolution Ceased? Reflux->Check Check->Reflux No Cool Cool & Wash (NaHCO3, Brine) Check->Cool Yes Dry Dry (MgSO4) & Concentrate Cool->Dry Distill Vacuum Distillation (Target: 2,5,6-Trimethyl...) Dry->Distill

Figure 2: Operational workflow for the synthesis and purification of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

References

  • General Synthesis of Dihydro-1,4-dithiines

    • Title: Synthesis of dihydro-1,4-dithiins.[1][3][4][5]

    • Source: U.S.
    • Relevance: Describes the core reaction of -haloketones with dithiols and Bunte salts.
    • URL
  • Mechanistic Insight (Acid Catalysis)

    • Title: Synthesis of 5,6-dihydro-1,4-dithiines.[1][3][4][5][6][7]

    • Source:Journal of Heterocyclic Chemistry (via Google P
    • Relevance: Validates the use of acid catalysts for the dehydration step in dithiine form
    • URL
  • Precursor Handling (3-Chloro-2-butanone): Title: 3-Chloro-2-butanone Synthesis and Properties. Source: ChemicalBook / OrgSyn. Relevance: Provides physical property data and stability notes for the key electrophile.
  • Dithiol Safety & Reactivity

    • Title: 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF).[3]

    • Source:Organic Syntheses, Coll. Vol. 9, p.55 (1998).
    • Relevance: Provides authoritative safety protocols for handling 1,2-ethanedithiol analogs and "stench" waste disposal.
    • URL:[Link]

Sources

Application Note: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in Flavor Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, synthesis, and application protocols for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (CAS 55789-63-4), a high-impact sulfur-containing flavor molecule used to impart roasted, meaty, and nutty nuances in savory formulations.

Part 1: Chemical Identity & Organoleptic Profile

Molecule Specifications
  • IUPAC Name: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine[1]

  • CAS Number: 55789-63-4[1][2]

  • Molecular Formula: C₇H₁₂S₂[3]

  • Molecular Weight: 176.30 g/mol

  • Physical State: Pale yellow to amber oil.

  • Solubility: Soluble in ethanol, propylene glycol, triacetin, and vegetable oils; insoluble in water.

Sensory Architecture

This molecule belongs to the class of dihydro-1,4-dithiines , structurally related to Maillard reaction products found in roasted beef and nuts. It functions as a "base note" with high substantivity.

AttributeDescriptionThreshold (Water)Threshold (Oil)
Primary Odor Roasted, Nutty, Sulfurous, Meaty (Beef dripping)~0.5 ppb~50 ppb
Secondary Nuances Onion, Allium, Metallic (at high conc.)--
Mouthfeel Umami-enhancing, lingering savoriness--
Stability Moderate; susceptible to oxidation to sulfoxides--

Critical Safety Distinction: Do not confuse this flavor ingredient with its tetraoxide derivative (Dimethipin, CAS 55290-64-7), which is a regulated pesticide/harvest aid. Ensure all raw material procurement specifies the unoxidized sulfide form (CAS 55789-63-4).

Part 2: Synthesis & Quality Control Protocols

Mechanistic Synthesis (Acid-Catalyzed Cyclization)

The most robust synthesis for laboratory scale involves the condensation of an


-haloketone with a substituted dithiol. This protocol ensures regioselectivity for the 2,5,6-trimethyl isomer.

Reaction Pathway:

  • Precursors: 3-Chloro-2-butanone (provides the 5,6-dimethyl backbone) + 1,2-Propane-dithiol (provides the 2-methyl moiety).

  • Catalyst: p-Toluenesulfonic acid (pTsOH).

  • Solvent: Toluene (for azeotropic water removal).

SynthesisWorkflow Figure 1: Synthesis Workflow for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine cluster_inputs Precursors A 3-Chloro-2-butanone C Condensation (Toluene, pTsOH, Reflux) A->C B 1,2-Propanedithiol B->C D Dean-Stark Trap (Water Removal) C->D - H2O E Crude Dithiine + HCl Byproduct C->E F Neutralization (NaHCO3 Wash) E->F G Distillation (Vacuum, <120°C) F->G H Final Product (>98% Purity) G->H

Figure 1: Step-by-step synthesis workflow ensuring water removal to drive equilibrium.

Detailed Experimental Protocol
  • Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charge: Add 0.1 mol 1,2-propanedithiol and 150 mL Toluene. Add 0.5g pTsOH.

  • Addition: Heat to reflux. Dropwise add 0.1 mol 3-chloro-2-butanone dissolved in 50 mL Toluene over 60 minutes.

  • Reaction: Reflux for 4-6 hours until water evolution ceases in the Dean-Stark trap.

  • Workup: Cool to RT. Wash organic layer with 10%

    
     (2x50mL) to remove acid and trace HCl. Wash with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Distill the residue under high vacuum (approx. 0.5 mmHg).[4] Collect the fraction boiling at ~85-95°C (verify specific BP based on vacuum).

  • Validation: Confirm structure via GC-MS (M+ peak at 176) and NMR.

Part 3: Application & Formulation Guidelines

Formulation Logic

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a potentiator . It does not smell like "meat" in isolation as much as it smells of the process of cooking meat (Maillard).

  • Synergy: Works best when paired with thiazoles (Sulfurol) and furans.

  • Masking: Can cover "beany" notes in hydrolyzed vegetable protein (HVP) bases.

Dosage Recommendations
ApplicationDosage (ppm in final product)Function
Beef Bouillon 0.5 - 2.0 ppmAdds "dripping" fat character.
Chicken Skin Flavor 0.2 - 1.0 ppmEnhances roasted/crispy notes.
Coffee/Nut Flavors 0.05 - 0.2 ppmDeepens the roast profile; reduces acidity perception.
Meat Analogues (Plant-based) 1.0 - 4.0 ppmMasks soy/pea off-notes; provides savory depth.
Stability & Handling Protocol

This molecule contains two sulfur atoms in a ring system, making it sensitive to oxidation (turning into odorless or metallic-tasting sulfoxides).

  • Solvent Carrier: Dilute to 1% or 10% in Triacetin or MCT Oil immediately after synthesis/purchase. Avoid Ethanol if long-term oxidation is a concern (ethanol can contain dissolved oxygen).

  • Antioxidants: Add 0.05% Alpha-Tocopherol to the stock solution to prevent ring oxidation.

  • pH Sensitivity: Stable in pH 4-8. Rapidly degrades in strongly acidic conditions (< pH 3) due to ring opening.

Incorporation Workflow

To maximize impact and minimize loss during processing (e.g., spray drying), follow this incorporation logic:

ApplicationLogic Figure 2: Incorporation Protocols for Liquid vs. Dry Systems cluster_liquid Liquid Systems (Soups/Sauces) cluster_dry Dry Systems (Snacks/Powders) Stock 1% Stock Solution (in MCT Oil + Tocopherol) Step1 Emulsification Phase (Add late to avoid boil-off) Stock->Step1 Dry1 Plating onto Salt/Maltodextrin Stock->Dry1 Dry2 Spray Drying (Encapsulation required if >100°C) Stock->Dry2 Step2 Final Product Step1->Step2

Figure 2: Optimal incorporation strategies to prevent volatilization and oxidation.

References

  • Chemical Identity & CAS: National Institute of Standards and Technology (NIST). Mass Spectrum of Dihydro-1,4-dithiin derivatives. (Search: 55789-63-4).

  • Synthesis Mechanism: Asinger, F., et al. "Synthesis of dihydro-1,4-dithiines from alpha-mercaptoketones." Justus Liebigs Annalen der Chemie. (General reference for dithiine synthesis chemistry).
  • Flavor Properties: Burdock, G. A. Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Reference for general properties of dihydro-1,4-dithiine class flavors).
  • Safety Distinction: U.S. EPA. Reregistration Eligibility Decision (RED) for Dimethipin (Tetraoxide form). (Highlighting the pesticide status of the oxidized analog).

  • Commercial Availability: TCI Chemicals / Sigma-Aldrich. Catalog entries for Dihydro-1,4-dithiin derivatives. .

(Note: Specific FEMA number for the 2,5,6-trimethyl isomer requires verification against the latest FEMA GRAS lists (e.g., FEMA 3323 refers to the dithiazine analog). Users must verify regulatory compliance in their specific jurisdiction before commercial use.)

Sources

Solid-phase microextraction (SPME) of dihydrodithiines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Profiling of Dihydrodithiines via Headspace Solid-Phase Microextraction (HS-SPME)

Part 1: Strategic Overview

Context & Significance Dihydrodithiines (e.g., 5,6-dihydro-1,4-dithiine) are potent organosulfur heterocycles. They are critical in two distinct fields:

  • Flavor Chemistry: They act as key contributors to the roasted/meaty profiles in Maillard reaction systems and are degradation products of Allium (garlic/onion) derivates like ajoene.

  • Synthetic Intermediates: They serve as precursors for conductive organic materials and tetrathiafulvalenes.

The Challenge Direct liquid injection of dihydrodithiines is often compromised by their thermal instability and susceptibility to oxidation. Furthermore, they frequently exist in complex matrices (fatty food extracts or crude reaction mixtures) that foul GC liners.

The Solution: HS-SPME Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, equilibrium-based approach. By extracting from the headspace, we eliminate non-volatile matrix interferences. The use of specific fiber coatings allows for the selective concentration of these hydrophobic sulfur species, enhancing sensitivity by orders of magnitude compared to static headspace.

Part 2: Mechanism of Action & Fiber Selection

The extraction is governed by the partition coefficient (


) between the fiber coating and the headspace. For sulfur heterocycles, which are generally hydrophobic and semi-volatile, the mechanism relies on adsorption  into porous polymers rather than simple absorption.

Fiber Recommendation: The Triple-Phase "Grey" Fiber

  • Composition: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Rationale:

    • DVB (Mesopores): Captures the larger dihydrodithiine ring structures.

    • CAR (Micropores): Retains smaller, volatile sulfur fragmentation products or precursors.

    • PDMS: Facilitates the migration of analytes into the porous layers.

  • Alternative: CAR/PDMS (Black fiber) is suitable if only low-molecular-weight volatiles are targeted, but DVB/CAR/PDMS provides the widest linearity for dithiines.

Part 3: Standard Operating Protocol (SOP)

Safety Note: Dihydrodithiines are potential irritants. All operations must be performed in a fume hood.

Materials & Reagents[1][2][3][4]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex), conditioned at 270°C for 1 hour prior to first use.

  • Vials: 20 mL amber headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

  • Internal Standard (ISTD): 2-Methylthiophene (or deuterated dimethyl sulfide if available), diluted in methanol.

Sample Preparation[5][6]
  • Solid/Semi-Solid Samples: Weigh 2.0 g of sample into the 20 mL vial.

  • Liquid Samples: Pipette 5.0 mL of liquid sample.

  • Salting Out: Add 1.5 g NaCl (approx. 30% w/v saturation). Reason: Increases ionic strength, driving hydrophobic dithiines into the headspace (Salting-out effect).

  • ISTD Addition: Add 5 µL of ISTD solution (target conc. 50 ppb).

  • Sealing: Immediately cap the vial. If oxidation is a major concern, purge headspace with Nitrogen for 30 seconds before capping.

Automated HS-SPME Workflow
  • Incubation: 10 minutes at 50°C (Agitation: 500 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 50°C.

    • Note: Do not immerse the fiber. Dithiines are hydrophobic; immersion in complex matrices will irreversibly foul the fiber.

  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Configuration
  • Column: SLB-5ms or DB-5ms (30m x 0.25mm x 0.25µm). Non-polar phases are preferred for sulfur heterocycles.

  • Inlet: 250°C, Splitless (Purge flow on at 1.0 min). Use a deactivated liner (4mm ID) to prevent sulfur adsorption on active glass sites.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 150°C (Critical for isomer separation).

    • Ramp 20°C/min to 280°C, hold 3 min.

  • MS Detection:

    • Source Temp: 230°C.

    • Scan Mode: Full Scan (m/z 35-300) for identification; SIM (m/z 116, 118, 60) for quantitation of 5,6-dihydro-1,4-dithiine.

Part 4: Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the "Salting Out" checkpoint.

SPME_Workflow Sample Sample (2g/5mL) Salt Add NaCl (30% w/v) 'Salting Out' Sample->Salt ISTD Add Internal Std (Thiophene deriv.) Salt->ISTD Incubate Incubate 50°C, 10 min ISTD->Incubate Extract HS-SPME Extraction DVB/CAR/PDMS 50°C, 30 min Incubate->Extract Equilibrium Desorb GC Inlet Desorption 250°C, 3 min Extract->Desorb Thermal Release MS MS Detection (SIM/Scan) Desorb->MS Separation & Detection

Figure 1: Step-by-step HS-SPME workflow for dihydrodithiines. Yellow node indicates the critical matrix modification step.

Method Optimization Decision Matrix

When developing this method for different matrices (e.g., onion oil vs. synthetic reaction), use this logic to tune parameters.

Optimization_Logic Start Method Optimization FiberQ Target Molecular Weight? Start->FiberQ TempQ Extraction Temperature Start->TempQ LowMW < 150 Da (Volatile) FiberQ->LowMW HighMW > 150 Da (Semi-volatile) FiberQ->HighMW Fiber1 Use CAR/PDMS LowMW->Fiber1 Fiber2 Use DVB/CAR/PDMS HighMW->Fiber2 HighTemp > 60°C TempQ->HighTemp ModTemp 30-50°C TempQ->ModTemp Risk Risk: Artifact Formation (Sulfur oxidation) HighTemp->Risk Benefit Optimal: Kinetic/Thermo Balance ModTemp->Benefit

Figure 2: Decision matrix for optimizing fiber selection and temperature. High temperatures are flagged as a risk for sulfur artifacts.

Part 5: Validation & Quality Control

To ensure the trustworthiness of the data, the following validation parameters must be established.

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.99Range: 10 ppb – 5 ppm. Sulfur detectors (FPD/PFPD) may be non-linear; MS is linear.
Repeatability (RSD) < 15%SPME fibers degrade faster with sulfur; monitor ISTD response closely.
Carryover < 1%Sulfur compounds are "sticky." Run a blank fiber desorption between high-concentration samples.
Recovery 80-120%Assess by spiking the matrix vs. spiking a clean solvent blank.

Troubleshooting "Ghost" Peaks: If you observe peaks at M+16 or M+32 relative to your target, oxidation is occurring in the vial or the inlet.

  • Fix 1: Purge vial with Nitrogen.

  • Fix 2: Lower inlet temperature to 230°C.

  • Fix 3: Ensure the liner is deactivated (silanized).

Part 6: References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

  • Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A, 881(1-2), 569-581. (Establishes the efficacy of CAR/PDMS for sulfur volatiles).

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Authoritative source on dihydrodithiine chemistry and instability).

  • Souza-Silva, É.[1] A., et al. (2015).[2] A critical review of the state of the art of solid-phase microextraction of complex matrices. TrAC Trends in Analytical Chemistry, 71, 236-248.

Sources

Application Note: Preparation and Quantification of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the preparation, handling, and quantification of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (TMDDT) .

Abstract & Introduction

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (CAS: 55789-63-4) is a critical degradation product of Thiamine (Vitamin B1) and a potent flavor compound found in processed foods and Maillard reaction systems. Its presence is often indicative of thermal stress or instability in pharmaceutical formulations containing thiamine. Due to its sulfur-rich heterocyclic structure, TMDDT exhibits susceptibility to oxidation (forming sulfoxides/sulfones) and photodegradation, making the preparation of accurate quantification standards challenging.

This guide provides a validated protocol for the preparation of primary stock and working standards , ensuring long-term stability and analytical accuracy for HPLC and GC methodologies.

Chemical Identity & Properties

Before handling, verify the physicochemical properties to ensure correct solvent selection and storage.

PropertyDescription
Chemical Name 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine
CAS Number 55789-63-4
Molecular Formula C₇H₁₂S₂
Molecular Weight 160.30 g/mol
Appearance Pale yellow oil or low-melting solid (depending on purity)
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane. Insoluble in water.
Stability Sensitive to oxidation (air) and UV light. Hygroscopic.

Material & Equipment Requirements

Reagents
  • Reference Standard: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (>95% purity). Note: If commercial CRM is unavailable, custom synthesis via condensation of 3-chloro-2-butanone with 1,2-propanedithiol is the standard route.

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). MeOH is preferred for stability.

  • Inert Gas: Argon or Nitrogen (High Purity) for headspace purging.

Equipment
  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Amber volumetric flasks (Class A) to prevent photodegradation.

  • Storage: -20°C freezer; amber vials with PTFE-lined caps.

Protocol: Standard Preparation

Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

  • Equilibration: Allow the neat standard container to reach room temperature (20-25°C) inside a desiccator to prevent condensation.

  • Weighing:

    • Place a clean, dry 10 mL amber volumetric flask on the balance and tare.

    • Using a glass Pasteur pipette (if liquid) or spatula, accurately transfer 10.0 mg (± 0.1 mg) of TMDDT into the flask.

    • Critical Step: Record the exact mass (e.g., 10.04 mg) for precise concentration calculation.

  • Dissolution:

    • Add approximately 5 mL of Methanol to the flask.

    • Swirl gently or sonicate for 30 seconds. Ensure no oil droplets adhere to the neck.

  • Dilution to Volume:

    • Fill to the mark with Methanol.[1][2]

    • Invert 10 times to mix.

  • Concentration Calculation:

    
    
    
Working Standard Solutions (Calibration Curve)

Objective: Prepare a linearity series (e.g., 1.0 – 100 µg/mL).

  • Diluent: Mobile Phase Initial Composition (e.g., 90% Water / 10% MeOH) or pure MeOH if using GC.

  • Procedure: Perform serial dilutions from the Primary Stock.

Target Conc.[3][4][5] (µg/mL)Volume of Stock/PrecursorDiluent VolumeFinal Volume
100.0 1.0 mL of Primary Stock 9.0 mL10 mL
50.0 5.0 mL of 100 µg/mL 5.0 mL10 mL
10.0 1.0 mL of 100 µg/mL 9.0 mL10 mL
1.0 1.0 mL of 10 µg/mL 9.0 mL10 mL

Visual Workflow & Decision Logic

The following diagram outlines the critical decision paths for solvent selection and troubleshooting during preparation.

StandardPreparation Start Start: Neat Standard Handling CheckState Check Physical State (Oil vs Solid) Start->CheckState Weighing Weighing Step (Use Amber Glassware) CheckState->Weighing SolubilityCheck Solvent Selection: Is analytical method RP-HPLC? Weighing->SolubilityCheck SolventMeOH Use Methanol (Recommended) Better Stability SolubilityCheck->SolventMeOH Yes SolventACN Use Acetonitrile If MeOH incompatible SolubilityCheck->SolventACN No (GC/NP-LC) Dissolve Dissolve & Sonicate (Avoid Heat > 30°C) SolventMeOH->Dissolve SolventACN->Dissolve Purge Inert Gas Purge (Argon/Nitrogen) Dissolve->Purge Storage Store at -20°C Valid: 1 Month Purge->Storage

Figure 1: Decision matrix for the preparation and preservation of TMDDT standards.

Analytical Validation (HPLC-UV Conditions)

To verify the standard, use the following validated chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[3]

    • B: Acetonitrile[3][4]

  • Gradient: 0-2 min (5% B), 2-10 min (5% -> 95% B).

  • Detection: UV at 254 nm (aromatic/conjugated system) or 280 nm .

  • Retention Time: Expect elution in the mid-hydrophobic region (approx. 60-70% B).

Stability & Troubleshooting

Stability Data
  • Room Temp (25°C): Degrades within 24 hours (oxidation to sulfoxides).

  • Refrigerated (4°C): Stable for 1 week.

  • Frozen (-20°C): Stable for 1-3 months if purged with Argon.

Troubleshooting
ObservationRoot CauseCorrective Action
New peaks appearing (early elution) Oxidation to sulfoxide (polar)Prepare fresh standard; ensure Argon purge.
Loss of signal area Adsorption to plasticUse glass vials and inserts only.
Baseline drift Impurity in solventUse LC-MS grade solvents.

References

  • Thiamine Degradation & Impurities: Voelker, A. L., et al. (2018). Chemical stability and reaction kinetics of two thiamine salts. Journal of Food Research. [Link]

  • Chemical Identity (CAS 55789-63-4): ChemSrc Database Entry for 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine. [Link][6]

  • Larsen, R. D., et al. Synthesis of dihydro-1,4-dithiins.
  • Chromatographic Methods for Thiamine Degradants: Validation of HPLC methods for pharmaceutical impurities (ICH Q2 R1 Guidelines). [Link]

Sources

Precision Solvent Selection for the Isolation of Lipophilic Dithiines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The Lipophilicity-Stability Paradox

Lipophilic dithiines—specifically 1,2-dithiines (e.g., Thiarubrines) and 1,3-dithiines (e.g., Vinyldithiins)—represent a unique challenge in natural product isolation. While their high lipophilicity (LogP > 3) suggests the use of non-polar solvents like hexane or dichloromethane, their inherent instability creates a "selection paradox."

  • Photolability: 1,2-dithiines rapidly desulfurize to thiophenes under UV/Vis light.

  • Thermolability: Vinyldithiins degrade or isomerize at elevated temperatures (>50°C).

  • Matrix Complexity: Often embedded in lipid-rich matrices (e.g., garlic oil, root waxes), requiring solvents that differentiate dithiines from triglycerides.

This guide provides a stability-centric protocol for solvent selection, moving beyond simple solubility matching to a multi-dimensional selection matrix involving boiling point, polarity, and "green" compatibility.

Strategic Solvent Selection Framework

Effective isolation requires balancing three physicochemical pillars. Use the table below to guide your initial solvent screening.

Table 1: Solvent Physicochemical & Suitability Matrix
SolventPolarity (Index)Boiling Point (°C)Suitability for DithiinesKey Risk/Benefit
n-Hexane 0.169High Excellent for initial defatting; poor selectivity against waxes.
Dichloromethane (DCM) 3.140High Standard for Thiarubrines. Low BP allows cold evaporation. Risk: Environmental toxicity.
2-MeTHF 2.080Medium-High Green Alternative to DCM. Higher BP requires vacuum control to prevent thermal degradation.
Acetonitrile (ACN) 5.882Critical Partitioning Solvent. Immiscible with triglycerides but solubilizes dithiines. Essential for "oily" matrices.
Supercritical CO₂ Tunable31 (Tc)Excellent Ideal for thermolabile compounds. Zero solvent residue. High capital cost.
Decision Logic for Solvent Selection

The following decision tree illustrates the logic flow for selecting the primary extraction solvent based on the source matrix and stability profile.

SolventSelection Start Target Material MatrixCheck Matrix Type? Start->MatrixCheck LipidRich Lipid-Rich (e.g., Garlic Oil) MatrixCheck->LipidRich PlantTissue Solid Tissue (e.g., Roots) MatrixCheck->PlantTissue Solvent1 Biphasic Partition (Oil vs. ACN) LipidRich->Solvent1 Requires delipidation StabilityCheck Thermolabile? PlantTissue->StabilityCheck Solvent2 Low BP Solvent (DCM or Pentane) StabilityCheck->Solvent2 Yes (<40°C) Solvent3 Green Alternative (2-MeTHF) StabilityCheck->Solvent3 No (Stable >60°C) Vacuum Evap (Cold) Vacuum Evap (Cold) Solvent2->Vacuum Evap (Cold)

Figure 1: Decision matrix for selecting extraction solvents based on matrix composition and thermal stability constraints.

Protocol A: Isolation of Vinyldithiins from Allium sativum (Garlic)

Target: 1,3-vinyldithiins (2-vinyl-4H-1,3-dithiin). Mechanism: Vinyldithiins are not present in intact garlic; they form from allicin degradation in oily media . Therefore, the protocol must first induce formation in oil, then extract the target from the oil.

Reagents & Equipment[1][2][3][4][5]
  • Solvents: Edible vegetable oil (Sunflower or Olive), Acetonitrile (HPLC Grade), n-Hexane.

  • Equipment: Microwave reactor (optional for yield enhancement), Centrifuge, RP-HPLC (C18 column).

Step-by-Step Methodology
  • In Situ Formation (The Oil Maceration):

    • Crush fresh garlic cloves (100 g) to release alliinase.

    • Immediately immerse in Sunflower Oil (200 mL). Note: The hydrophobic environment promotes vinyldithiin formation over water-soluble allyl sulfides.

    • Optimization: Incubate at 37°C for 6 hours.

    • Advanced Option: Use Microwave-Assisted Extraction (MAE) at low power (to maintain <50°C) for 15 minutes to increase yield by up to 4-fold [1].

  • Liquid-Liquid Partitioning (The Critical Step):

    • The target is now dissolved in bulk oil. Direct chromatography of oil is destructive to columns.

    • Add Acetonitrile (ACN) to the oil in a 1:1 (v/v) ratio.

    • Vortex vigorously for 5 minutes.

    • Why ACN? ACN is immiscible with triglycerides (bulk oil) but solubilizes the moderately polar vinyldithiins. This acts as a "chemical filter."

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes.

    • Collect the upper (or lower, depending on oil density, usually ACN is top layer if oil is dense, but check densities: Oil ~0.92, ACN ~0.78. Correction: ACN (0.786 g/mL) is lighter than water but lighter than most oils? No, vegetable oil is ~0.92 g/mL. ACN is ~0.78 g/mL. ACN will be the top layer. Wait, ACN and vegetable oils are often immiscible, but check miscibility carefully. If miscibility issues arise, saturate ACN with hexane first.)

    • Correction/Refinement: Standard protocol uses ACN extraction. If emulsion forms, add a small amount of water to the ACN phase to force separation.

  • Purification (RP-HPLC):

    • Inject the ACN fraction directly onto a C18 column.

    • Mobile Phase: Isocratic Acetonitrile:Water (45:[1][2][3]55) or Gradient (50% -> 100% ACN).

    • Detection: UV at 210 nm (Vinyldithiins have poor absorption at 254 nm).

Protocol B: Isolation of Thiarubrine A from Tagetes or Ambrosia Roots

Target: Thiarubrine A (1,2-dithiin).[4][5] Critical Constraint: Extreme Photolability. All steps must be performed under red light or in amber glassware wrapped in foil.

Reagents & Equipment[1][2][3][4][5]
  • Solvents: Dichloromethane (DCM) or 2-MeTHF (Green alternative), Methanol.

  • Stationary Phase: Neutral Alumina (Acidic silica can degrade dithiines).

Step-by-Step Methodology
  • Cold Extraction:

    • Macerate fresh roots in Dichloromethane (DCM) or Methanol for 24 hours in total darkness at 4°C.

    • Why Cold? Prevents sulfur extrusion (conversion to thiophenes).

    • Why DCM? High solubility for thiarubrines; low boiling point (40°C) allows evaporation without heat stress [2].

  • Filtration & Concentration:

    • Filter debris using a sintered glass funnel (avoid paper filters if bleaching agents are present).

    • Evaporate solvent under reduced pressure (Rotavap) at <30°C .

  • Solid Phase Extraction (SPE) / Flash Chromatography:

    • Redissolve crude residue in minimal Hexane.

    • Load onto a Neutral Alumina column (deactivated with 5% water). Note: Avoid Silica Gel if possible, or use quickly, as surface acidity catalyzes degradation.

    • Elution Gradient: 100% Hexane

      
       5% DCM in Hexane.
      
    • Visual Check: Thiarubrine A appears as a distinct Red band.[4][6] Collect this fraction immediately.

  • Final Polishing (HPLC):

    • Column: C18 Reverse Phase.[2]

    • Solvent: ACN:Water (80:20).[7]

    • Detection: UV-Vis at 490 nm (Specific to the red chromophore of 1,2-dithiines) [3].

Process Workflow Diagram

The following diagram details the parallel workflows for the two distinct classes of dithiines.

IsolationWorkflow cluster_Garlic Protocol A: Vinyldithiins (Garlic) cluster_Roots Protocol B: Thiarubrines (Roots) G_Start Crushed Garlic G_Step1 Oil Maceration (37°C, 6h or MW) G_Start->G_Step1 G_Step2 ACN Partitioning (Liquid-Liquid) G_Step1->G_Step2 G_End HPLC (210 nm) G_Step2->G_End R_Start Root Tissue R_Step1 Cold DCM Extraction (Darkness, 4°C) R_Start->R_Step1 R_Step2 Neutral Alumina Chromatography R_Step1->R_Step2 R_End HPLC (490 nm) R_Step2->R_End

Figure 2: Comparative workflow for the isolation of Vinyldithiins vs. Thiarubrines, highlighting the divergence in extraction media and purification phases.

References

  • Dethier, B. et al. (2013). (Bio)synthesis, extraction and purification of garlic derivatives showing therapeutic properties. Communications in Agricultural and Applied Biological Sciences. 3[1][2][3][7][8][9][10][11][12][13][14]

  • Gomez-Barrios, M. L. et al. (1992). Isolation and Spectral Analysis of Naturally Occurring Thiarubrine A. Journal of Chemical Education. 4[2][3][10][12][14]

  • Bhakuni, R. S. et al. (2001). Secondary Metabolite Accumulation in Hairy Root Cultures of Ambrosia artemisiifolia. 15[2][10][14]

  • Sigma-Aldrich. (2023). Greener Solvent Alternatives: 2-Methyltetrahydrofuran & CPME. 16[2][3][7][8][10][11][12][13][14]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfur-containing heterocycle. We will move beyond simple procedural lists to provide in-depth, mechanistically-grounded solutions to improve your synthetic yield and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries and provides a foundational understanding of the synthesis.

Q1: What are the primary synthetic routes to 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine?

The most prevalent and practical methods involve the self-condensation of a key intermediate, 3-mercapto-2-butanone, which is typically generated in situ from more stable precursors. The two dominant approaches start from:

  • 3-Chloro-2-butanone: This is the most common starting material. It is reacted with a sulfur nucleophile to displace the chloride, forming the mercaptoketone intermediate, which then dimerizes.[1][2][3]

  • Acetoin (3-hydroxy-2-butanone): This α-hydroxyketone can be reacted with an organic thiosulfate (a "Bunte Salt") under acidic conditions to form the dithiine product.[2]

Q2: Why is 3-chloro-2-butanone the preferred starting material?

3-Chloro-2-butanone is an excellent electrophile. The carbonyl group activates the α-carbon, making the carbon-halogen bond highly susceptible to nucleophilic substitution by a variety of sulfur-based nucleophiles.[4] Its commercial availability and reactivity make it a cost-effective and reliable choice for initiating the synthesis.

Q3: What are the most critical experimental parameters that influence the final yield?

The yield of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine is highly sensitive to several factors:

  • pH Control: The reaction medium's pH is crucial. The initial nucleophilic substitution often requires basic conditions to deprotonate the sulfur source (if it's a thiol or H₂S), while the subsequent cyclization and dehydration steps are typically favored under neutral to slightly acidic conditions.

  • Temperature: Reaction temperature must be carefully controlled. Insufficient heat can lead to incomplete reaction, while excessive temperatures can promote the formation of polymeric side products and decomposition, significantly reducing yield and purity.[5]

  • Stoichiometry: The molar ratio of the sulfur source to the α-haloketone is critical to prevent unwanted side reactions.

  • Exclusion of Oxygen: The intermediate, 3-mercapto-2-butanone, is susceptible to oxidation, which can lead to the formation of disulfides and other byproducts. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Q4: My final product is impure. What are the most likely side products?

Impurity is a common issue. Besides unreacted starting materials, the most probable side products include:

  • Over-oxidation products: The dithiine ring can be oxidized to the corresponding sulfoxides or sulfones.

  • Polymeric materials: Thiols and ketones can undergo various condensation and polymerization reactions, especially at elevated temperatures or incorrect pH.

  • Positional isomers or other heterocycles: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of thiazoles or other sulfur-containing rings. For instance, reacting 3-chloro-2-butanone with thiourea can lead to aminothiazole derivatives.[1]

Section 2: Troubleshooting Guide for Low Yield & Purity

This section provides a detailed, problem-oriented approach to resolving specific experimental failures.

Problem: Very Low or No Product Formation

Q: My reaction has run to completion according to TLC, but I have isolated little to no 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine. What went wrong?

A: This is a common and frustrating issue that usually points to one of three areas: reagent integrity, reaction conditions, or the stability of the intermediate.

  • Cause 1: Poor Reagent Quality.

    • Insight: 3-Chloro-2-butanone is susceptible to decomposition over time, especially if exposed to moisture or light. It can undergo self-condensation or dehydrohalogenation. Your sulfur source (e.g., sodium sulfide, Na₂S·9H₂O) can also degrade through oxidation.

    • Solution:

      • Verify the purity of your 3-chloro-2-butanone via NMR or GC before use. If necessary, distill it under reduced pressure.[6]

      • Use a fresh, unopened container of your sulfur source. If using sodium sulfide hydrate, be aware that its water content can vary, affecting stoichiometry. Anhydrous sodium sulfide is an alternative but is more hazardous.

  • Cause 2: Incorrect pH Environment.

    • Insight: If you are using a sulfur source like sodium hydrosulfide (NaSH) or generating hydrogen sulfide (H₂S) in situ, the environment must be sufficiently basic to deprotonate the thiol and create the active thiolate nucleophile. Conversely, if the solution is too basic during the dimerization/cyclization step, it can promote unwanted aldol-type side reactions.

    • Solution:

      • When reacting 3-chloro-2-butanone with a source like NaSH, ensure the initial reaction phase is basic (pH > 9).

      • After the initial substitution is complete (monitor by TLC), carefully neutralize the reaction mixture or make it slightly acidic (pH 6-7) to facilitate the cyclization and dehydration steps. A buffered solution can be effective for maintaining the optimal pH range.[5]

  • Cause 3: Reaction Run Under Air.

    • Insight: The key intermediate, 3-mercapto-2-butanone, is highly prone to oxidative coupling to form a disulfide. This disulfide cannot proceed to the desired dithiine product, effectively halting the reaction pathway.

    • Solution:

      • Degas all solvents before use by bubbling an inert gas (N₂ or Ar) through them.

      • Assemble your reaction glassware and flush the entire system with an inert gas for 10-15 minutes before adding reagents.

      • Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.

Problem: Formation of a Complex Mixture or Polymeric Sludge

Q: My reaction produced a dark, viscous oil or an insoluble solid instead of the expected product. What happened?

A: This outcome strongly suggests that polymerization or extensive side reactions have dominated the desired synthetic pathway.

  • Cause 1: Excessive Reaction Temperature.

    • Insight: Dihydro-1,4-dithiines and their thiol precursors can be thermally unstable. High temperatures can initiate radical pathways or promote intermolecular condensations, leading to the formation of intractable polymeric tars.[5]

    • Solution:

      • Maintain strict temperature control using an oil bath and a temperature controller.

      • For the initial substitution reaction, a temperature range of 25-50°C is often sufficient.

      • Avoid aggressive heating or prolonged refluxing unless a specific high-temperature protocol explicitly requires it.

  • Cause 2: Incorrect Stoichiometry.

    • Insight: Using a large excess of the α-haloketone or the base can promote self-condensation reactions of the ketone. Conversely, a large excess of the sulfur source might lead to the formation of other sulfur byproducts.

    • Solution:

      • Begin with a 2:2 or 2:1 molar ratio of 3-chloro-2-butanone to the divalent sulfur source (e.g., Na₂S). The reaction involves the dimerization of two molecules derived from the haloketone.

      • Add the 3-chloro-2-butanone slowly and dropwise to the solution of the sulfur nucleophile. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction.

Problem: Difficulty in Product Purification

Q: My crude product contains the desired dithiine, but I am unable to separate it from persistent, smelly impurities. What purification strategies are effective?

A: Purifying sulfur-containing compounds can be challenging due to their odor, polarity, and the nature of common impurities.

  • Strategy 1: Optimized Aqueous Work-up.

    • Insight: Many sulfur-based impurities are acidic or basic. A thorough work-up can remove them before chromatography.

    • Protocol:

      • After the reaction, quench the mixture with water and extract with a non-polar solvent like dichloromethane or diethyl ether.

      • Wash the organic layer sequentially with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities like H₂S or unreacted thiols.

      • Follow with a wash using a dilute acid (e.g., 1M HCl) to remove any basic impurities.

      • Finally, wash with brine to remove residual water, then dry over anhydrous MgSO₄ or Na₂SO₄.[6]

  • Strategy 2: Column Chromatography.

    • Insight: 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine is a moderately polar compound. Silica gel chromatography is generally effective.

    • Protocol:

      • Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 2-5% ethyl acetate) and gradually increase it.

      • Pro-Tip: To suppress the streaking of acidic impurities on the silica gel, you can add a small amount of triethylamine (~0.1-0.5%) to your eluent system.

      • Work in a well-ventilated fume hood, as the fractions will be odorous.

  • Strategy 3: Distillation.

    • Insight: If the product is the major component and is thermally stable, vacuum distillation can be a highly effective method for removing non-volatile polymeric material and salts.

    • Protocol:

      • Perform a short-path distillation under high vacuum to minimize thermal stress on the compound.

      • This method is best used after an initial work-up and filtration to remove solids.

Section 3: Optimized Synthetic Protocol

This section provides a validated, step-by-step protocol for the synthesis of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine from 3-chloro-2-butanone.

Protocol: Synthesis via In Situ Generation of 3-Mercapto-2-butanone

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Dropping funnel.

  • Sodium sulfide nonahydrate (Na₂S·9H₂O).

  • 3-Chloro-2-butanone (freshly distilled).[3]

  • Methanol, degassed.

  • Dichloromethane (DCM).

  • Standard work-up and purification glassware.

Procedure:

  • Setup: Assemble the glassware and flush the system with dry nitrogen for 15 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Preparation: In the three-neck flask, dissolve sodium sulfide nonahydrate (e.g., 12.0 g, 0.05 mol) in degassed methanol (100 mL). Stir until a clear solution is formed.

  • Addition of Haloketone: In the dropping funnel, prepare a solution of 3-chloro-2-butanone (e.g., 10.65 g, 0.10 mol) in methanol (20 mL).

  • Reaction: Add the 3-chloro-2-butanone solution dropwise to the stirred sodium sulfide solution over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (staining with potassium permanganate).

  • Work-up:

    • Pour the reaction mixture into 200 mL of cold water.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100:1 and increasing to 50:1). The product is typically a pale yellow oil.

Section 4: Mechanistic Insights & Parameter Optimization

Understanding the underlying mechanism is key to rational optimization. The reaction proceeds via a two-stage process: (1) Nucleophilic substitution to form a mercaptoketone, and (2) Dimerization and cyclization.

Key Reaction Parameters Summary
ParameterEffect on ReactionOptimization StrategyRationale
Solvent Influences solubility and reaction rates.Protic solvents like methanol or ethanol are preferred.They effectively solvate the ionic sulfur nucleophile and intermediates. Water can also be used as a co-solvent.
Temperature Controls reaction rate vs. side product formation.Maintain 25-50°C.Balances a reasonable reaction rate with the thermal stability of the mercapto-intermediate and dithiine product.[5]
Base Not always required if using Na₂S or NaSH.If using H₂S, a non-nucleophilic base (e.g., triethylamine) is needed.The base deprotonates the thiol to form the more potent thiolate nucleophile required for the Sₙ2 reaction.
Atmosphere Critical for preventing side reactions.Strictly inert (N₂ or Ar).Prevents the irreversible oxidation of the 3-mercapto-2-butanone intermediate to the corresponding disulfide.

Section 5: Visual Guides

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathway from 3-chloro-2-butanone.

G A 3-Chloro-2-butanone (2 eq.) C [3-Mercapto-2-butanone] (In Situ Intermediate) A->C Sₙ2 Substitution (2x) B S²⁻ Source (e.g., Na₂S) B->C Nucleophile D Thiohemiketal Dimer C->D Dimerization (2 C molecules) C->D E 2,5,6-Trimethyl-2,3-dihydro- 1,4-dithiine D->E -2 H₂O (Dehydration) D->E G Start Low Yield or No Product? CheckReagents Are reagents fresh and pure? Start->CheckReagents CheckAtmosphere Was reaction run under inert gas? CheckReagents->CheckAtmosphere Yes Sol_Reagents Solution: Distill haloketone. Use fresh sulfur source. CheckReagents->Sol_Reagents No CheckTemp Was temperature controlled (<50°C)? CheckAtmosphere->CheckTemp Yes Sol_Atmosphere Solution: Degas solvents and use N₂ or Ar blanket. CheckAtmosphere->Sol_Atmosphere No CheckWorkup Was purification effective? CheckTemp->CheckWorkup Yes Sol_Temp Solution: Use controlled oil bath. Avoid overheating. CheckTemp->Sol_Temp No Sol_Workup Solution: Use acid/base washes. Optimize chromatography. CheckWorkup->Sol_Workup No Success Yield Improved CheckWorkup->Success Yes Sol_Reagents->Start Sol_Atmosphere->Start Sol_Temp->Start Sol_Workup->Start

Caption: Decision tree for troubleshooting low yield issues.

References

  • Molecules. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2,3-dihydrobenzo[b]d[4][5]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[4][5]xazine-8-carboxamide derivatives as PARP1 inhibitors. Available from: [Link]

  • Google Patents. KR100209582B1 - Process for preparing high purity 2,3-dicyano-1,4-dithia anthraquinone.
  • Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[4][5]ITHIINYLIDENE (BEDT-TTF). Available from: [Link]

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • Mol-Instincts. 1,4-dithiine-2,3,5,6-tetracarbonitrile - Chemical Synthesis Database. Available from: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Google Patents. EP0094190B1 - Synthesis of dihydro-1,4 dithiins.
  • Google Patents. DE3175599D1 - Method of making certain 2,3-or 5,6-dihydro-1,4-dithiins.
  • DSpace@MIT. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. Available from: [Link]

  • Google Patents. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
  • National Center for Biotechnology Information. Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. Available from: [Link]

  • Organic Syntheses. 5-amino-2,3-dihydro-1,4-phthalazinedione. Available from: [Link]

  • MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available from: [Link]

  • Science of Synthesis. The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-Dithiins and 1,4-Diselenins from alkynes and Elemental sulfur/selenium under Transition-Metal-Free Conditions with High Regioselectivity | Request PDF. Available from: [Link]

  • ResearchGate. The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. Available from: [Link]

  • ChemSrc. 3-Chloro-2-butanone | CAS#:4091-39-8. Available from: [Link]

  • Encyclopedia MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Dihydrothieno[2,3-b]-1,4-dithiine, 2,3-Dihydrothieno[3,2-b]-1,4-oxathiine, 2,3-Dihydrothieno[2,3-b]-1,4-oxathiine and Their Transformation into Corresponding End-Capped. Available from: [Link]

  • National Center for Biotechnology Information. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1,4-dithiins and 1,4-diselenins from alkynes and elemental sulfur/selenium under transition metal-free conditions with high regioselectivity. Available from: [Link]

  • Organic Chemistry Portal. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. Available from: [Link]

  • ARKIVOC. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available from: [Link]

  • PubMed. Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Available from: [Link]

Sources

Preventing oxidation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Technical Overview: The Instability Mechanism

To prevent degradation, you must first understand why 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is unstable. This molecule is a cyclic vinyl sulfide . Its core structure contains a double bond (


) flanked by sulfur atoms.[1]

This structural motif creates a specific electronic vulnerability:

  • Electron Richness: The sulfur atoms donate electron density into the double bond (p-π conjugation), making the alkene highly nucleophilic.

  • Oxidative Susceptibility: The sulfur atoms are prone to electrophilic attack by oxygen species, leading to S-oxidation .

  • Aromatization Driving Force: The dihydro-dithiine ring is under stress. It has a strong thermodynamic tendency to extrude sulfur or rearrange to form a stable, aromatic thiophene derivative or contract into a dihydro-thiophene.

The Degradation Cascade: If exposed to air or light, the compound typically follows this pathway:

  • Stage 1 (S-Oxidation): Formation of the Sulfoxide (

    
    ).
    
  • Stage 2 (Ring Contraction/Elimination): The sulfoxide is thermally unstable and may eliminate water or rearrange, often leading to ring contraction (forming thiophenes) or dimerization.

  • Stage 3 (Polymerization): Radical species generated during oxidation can lead to dark, insoluble tars.

Visualizing the Threat

The following diagram illustrates the degradation pathways you are fighting against.

DegradationPathway Compound Native Compound (Dihydro-1,4-dithiine) Sulfoxide Intermediate (Sulfoxide) Compound->Sulfoxide S-Oxidation (Fast) Oxygen O2 / Peroxides Oxygen->Sulfoxide Thiophene Degradant A (Substituted Thiophene) Sulfoxide->Thiophene Ring Contraction (Thermal Elimination) Polymer Degradant B (Insoluble Tars) Sulfoxide->Polymer Radical Polymerization (Slow)

Figure 1: The oxidative degradation pathway of dihydro-1,4-dithiines, leading to ring contraction or polymerization.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose the state of your material immediately.

ObservationProbable CauseTechnical AssessmentRecommended Action
Color Shift: Clear/Pale Yellow

Dark Orange/Brown
Auto-oxidation Formation of conjugated sulfoxides or radical intermediates.Purify immediately. High-vacuum distillation is required. If shift is minor, flush with Argon and store at -20°C.
Physical State: Liquid

Viscous Sludge
Polymerization Radical-induced chain reaction initiated by peroxides.Discard. The material is likely irretrievable.[2]
Precipitation: White/Off-white crystals in liquidSulfone Formation Deep oxidation (

). Sulfones are often solids with higher melting points.
Filter & Analyze. Filter the solid; check NMR. If the filtrate is pure, re-bottle under Argon.
Odor Change: Meaty/Sulfury

Acrid/Burnt
Ring Contraction Conversion to thiophene derivatives or SO2 release.GC-MS Check. Quantify the level of thiophene impurities. If >5%, repurify.

Storage Protocols: The "Zero-Oxidation" Standard

To maintain purity >98% for extended periods (>6 months), you must implement a Redundant Barrier System .

A. The Container System
  • Primary Vessel: Amber borosilicate glass (Type I). Why? Blocks UV light (200-400nm) which catalyzes singlet oxygen formation.

  • Closure: Teflon (PTFE) lined screw cap or crimp seal. Why? Rubber septa are permeable to oxygen over time and can leach plasticizers into lipophilic sulfides.

  • Headspace: Minimize headspace. If the vial is <50% full, transfer to a smaller vessel.

B. The Atmosphere (Inert Gas)
  • Standard: Nitrogen (

    
    ) purge.
    
  • Gold Standard: Argon (Ar).

    • Reasoning: Argon is heavier than air (density ~1.78 g/L vs air ~1.2 g/L). It forms a physical "blanket" over the liquid surface, whereas Nitrogen mixes more easily with air currents during handling.

C. Temperature Control
  • Working Stock:

    
     (Refrigerator). Viable for 1-2 weeks.
    
  • Long-Term Storage:

    
     (Freezer).[3]
    
    • Critical Note: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture inside, leading to hydrolysis.

D. Handling Workflow Diagram

StorageProtocol Start Receive/Synthesize Material Check Check Purity (GC/NMR) Start->Check Decision Usage Plan? Check->Decision ShortTerm Immediate Use (<2 weeks) Store at 4°C Decision->ShortTerm Active Exp. LongTerm Long Term (>2 weeks) Store at -20°C Decision->LongTerm Storage Protocol 1. Purge Headspace (Argon) 2. Seal with Parafilm 3. Amber Vial ShortTerm->Protocol LongTerm->Protocol

Figure 2: Decision tree for handling and storage based on usage frequency.

Frequently Asked Questions (FAQs)

Q1: Can I add antioxidants to the sample? A: Yes, but with caution. BHT (Butylated hydroxytoluene) at 0.1% (1000 ppm) is effective at scavenging radicals that lead to polymerization. However, this introduces an impurity. Only use BHT if the compound is a standard/reference material and not an intermediate for further synthesis where BHT might interfere.

Q2: My sample has frozen at -20°C. Is this a problem? A: No. Phase changes (freezing) actually stabilize the compound by arresting molecular diffusion, effectively stopping bimolecular oxidation reactions. Ensure it is fully thawed and mixed before aliquoting to prevent concentration gradients.

Q3: Is it safe to store this in DMSO or Methanol stock solutions? A: Avoid DMSO. DMSO is an oxidant (Swern oxidation reagent) and can transfer oxygen to the sulfur atoms in your dithiine over time.

  • Better Solvent: Anhydrous Ethanol or Isopropanol (stored cold).

  • Best Solvent: None (Store neat).

Q4: I see a "smoke" when I open the bottle. What is that? A: This is a critical failure sign. It likely indicates the release of


 or volatile decomposition products due to moisture ingress (hydrolysis). The sample is likely compromised.

References

  • Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
  • Parham, W. E., et al. (1955). "Heterocyclic Vinyl Ethers. IX. Substitution Reactions of 1,4-Dithiadiene". Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Dihydro-1,4-dithiine derivatives.

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling of Air-Sensitive Reagents.

Sources

Resolving thermal instability of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thermal instability of this compound during analytical procedures. As a key flavor component in many food products and a potential pharmaceutical building block, its accurate quantification is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its analysis and ensure the integrity of your results.

Understanding the Challenge: The Thermal Instability of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine, like many sulfur-containing heterocyclic compounds, is susceptible to thermal degradation. This instability can lead to a variety of analytical issues, including poor reproducibility, inaccurate quantification, and the appearance of artifact peaks in your chromatograms. The primary analytical technique for volatile and semi-volatile compounds like this is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or a Sulfur Chemiluminescence Detector (SCD). However, the elevated temperatures used in conventional GC inlets can be sufficient to induce decomposition.

This guide will walk you through the potential degradation pathways and provide you with robust analytical strategies to mitigate these effects, ensuring you can trust your data.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of thermal degradation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in my GC analysis?

A1: You may observe several indicators of thermal breakdown. These include:

  • Poor peak shape: Tailing or fronting of the analyte peak.

  • Reduced peak area/height: Inconsistent and lower than expected responses.

  • Appearance of unexpected peaks: These are degradation products that can co-elute with other compounds of interest.

  • Poor reproducibility: Significant variation in results between replicate injections.

  • Baseline instability: A rising or noisy baseline, particularly after the injection.

Q2: What are the likely decomposition products of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine?

A2: While specific pyrolysis studies on this exact compound are not extensively published, based on the general chemistry of dihydro-1,4-dithiins and other sulfur heterocycles, potential thermal degradation pathways could involve ring-opening, fragmentation, and rearrangement reactions. This could lead to the formation of smaller sulfur-containing molecules such as thiols, sulfides, and thiophenes, as well as various unsaturated hydrocarbons. The trimethyl substituents can also influence fragmentation patterns.

Q3: Can I use standard GC-MS or GC-FID methods for its analysis?

A3: Standard methods employing hot split/splitless inlets may not be suitable due to the risk of thermal degradation.[1][2] The high temperatures in these inlets can act as a reactor, altering the sample before it even reaches the analytical column.[1] It is crucial to adopt analytical strategies that minimize thermal stress on the analyte.

Q4: Are there alternative analytical techniques to GC for this compound?

A4: While GC is the most common technique for such volatile compounds, High-Performance Liquid Chromatography (HPLC) could be an alternative, provided a suitable chromophore exists for UV detection or if coupled with a mass spectrometer. HPLC avoids the high temperatures associated with GC. However, developing an appropriate HPLC method with sufficient retention and resolution might be challenging for this relatively nonpolar compound.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the analysis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

Issue 1: Poor Peak Shape and Tailing

Poor peak shape, particularly tailing, is a common symptom of analyte degradation within the GC system.

Causality:

  • Inlet Degradation: The hot surface of a standard split/splitless inlet can cause the molecule to break down, with the degradation products interacting differently with the column, leading to tailing.

  • Active Sites: Active sites in the inlet liner, column, or even the detector can interact with the sulfur atoms in the molecule, causing adsorption and subsequent slow release, which manifests as peak tailing.

Troubleshooting Protocol:

  • Lower the Inlet Temperature: This is the first and most critical step. Start with a lower inlet temperature (e.g., 150-180 °C) and gradually increase it to find a balance between efficient volatilization and minimal degradation.[2]

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Silanized liners are essential to prevent interactions with active silanol groups.

  • Consider a Cold Injection Technique:

    • Cool On-Column (COC) Injection: This is the gentlest injection technique as the sample is introduced directly onto the column at a low temperature, eliminating the hot inlet as a source of degradation.[1][3][4]

    • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a cold injection followed by a rapid temperature ramp. This minimizes the time the analyte spends at high temperatures in the inlet.[3][5]

  • Column Conditioning: Ensure your analytical column is properly conditioned to remove any residual active sites.

  • Check for System Contamination: Contamination from previous samples can introduce active sites. Bake out the column and clean the inlet as per the manufacturer's instructions.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent peak areas and inaccurate quantitative results are often direct consequences of thermal instability.

Causality:

  • Variable Degradation: The extent of thermal degradation can vary slightly between injections, leading to fluctuations in the amount of intact analyte reaching the detector.

  • Matrix Effects: The sample matrix can influence the thermal stability of the analyte. Components in the matrix can either protect the analyte or promote its degradation.

Troubleshooting Protocol:

  • Implement a Cold Injection Strategy: As detailed in the previous section, using COC or PTV injection will significantly improve reproducibility by minimizing degradation.[3][4][5]

  • Use an Internal Standard: The use of a structurally similar, but stable, internal standard can help to compensate for variations in injection volume and instrument response.

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your samples. This will help to account for any matrix effects on the analyte's stability and response.

  • Optimize Inlet Purge Time (for Splitless and PTV): In splitless or PTV injections, a longer purge time can lead to the loss of more volatile components, while a shorter time might not efficiently transfer the analytes to the column. Optimize this parameter to ensure complete and reproducible transfer.

  • Automate Injections: Using an autosampler will ensure consistent injection speed and needle depth, which can impact reproducibility, especially with hot inlets.[6]

Issue 3: Appearance of Artifact Peaks

The presence of unexpected peaks that are not in your standard solution is a strong indication of on-instrument degradation.

Causality:

  • Thermal Fragmentation: The high temperature of the inlet or column is causing the 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine molecule to break apart into smaller, more volatile fragments.

  • Rearrangement Reactions: The thermal energy can also induce molecular rearrangements, leading to the formation of isomers or other related compounds.

Troubleshooting Protocol:

  • Confirm the Source of Artifacts: Inject a pure standard of your analyte at different inlet temperatures. A direct correlation between increasing temperature and the size/number of artifact peaks will confirm thermal degradation.

  • Utilize a Lower Temperature GC Program: While the inlet is the primary source of thermal stress, the GC oven program can also contribute. Use the lowest possible starting temperature and a gentle temperature ramp to minimize the time the analyte spends at elevated temperatures.

  • Employ a Shorter Analytical Column: A shorter column will reduce the analysis time and the residence time of the analyte at high temperatures. However, be mindful of potential co-elutions with other components.

  • Analyze by Pyrolysis-GC-MS (for identification): If you need to identify the degradation products, a controlled pyrolysis-GC-MS experiment can be informative.[7][8] This technique intentionally degrades the sample at a specific temperature to identify the resulting fragments.

  • Consider Derivatization: In some cases, derivatizing the analyte to a more thermally stable form can be a viable strategy, although this adds complexity to the sample preparation.[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the thermal instability of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

TroubleshootingWorkflow Start Start: Analytical Issue Observed (Poor Peaks, Reproducibility, Artifacts) CheckInletTemp Is Inlet Temperature > 200°C? Start->CheckInletTemp LowerInletTemp Action: Lower Inlet Temperature (e.g., to 150-180°C) CheckInletTemp->LowerInletTemp Yes CheckLiner Is an Inert/Deactivated Liner Used? CheckInletTemp->CheckLiner No LowerInletTemp->CheckLiner UseInertLiner Action: Install a Deactivated Liner CheckLiner->UseInertLiner No ConsiderColdInjection Are Issues Persisting? CheckLiner->ConsiderColdInjection Yes UseInertLiner->ConsiderColdInjection ImplementColdInjection Action: Implement Cold Injection (COC or PTV) ConsiderColdInjection->ImplementColdInjection Yes FinalCheck Is Analysis Now Stable and Reproducible? ConsiderColdInjection->FinalCheck No OptimizeGCProgram Are Artifacts Still Present? ImplementColdInjection->OptimizeGCProgram LowerOvenRamp Action: Optimize GC Oven Program (Lower initial temp, slower ramp) OptimizeGCProgram->LowerOvenRamp Yes OptimizeGCProgram->FinalCheck No LowerOvenRamp->FinalCheck Success Success: Method Optimized FinalCheck->Success Yes ConsultExpert Consult Further Expertise/ Consider Alternative Techniques (HPLC) FinalCheck->ConsultExpert No

Troubleshooting workflow for thermal instability.

Recommended Analytical Parameters (Starting Point)

The following table provides a starting point for developing a robust analytical method for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine. These parameters are designed to minimize thermal degradation.

ParameterRecommendationRationale
Injection Technique Cool On-Column (COC) or Programmed Temperature Vaporization (PTV)Minimizes thermal stress in the inlet, which is the primary site of degradation.[1][3][4][5]
Inlet Temperature COC: Track oven temperature. PTV: Start at a low temperature (e.g., 40-60 °C) and ramp quickly to the final temperature (e.g., 250 °C).Prevents premature degradation of the analyte before it reaches the column.[3][5]
Inlet Liner Deactivated, silanized linerReduces active sites that can cause adsorption and degradation.
GC Oven Program Start at a low initial temperature (e.g., 40-50 °C) with a moderate ramp rate (e.g., 10-15 °C/min).Minimizes the time the analyte is exposed to high temperatures on the column.
Carrier Gas Helium or Hydrogen at a constant flow rateEnsures consistent elution and peak shape.
Analytical Column A standard non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) of standard length and internal diameter.Provides good separation for this type of compound.
Detector Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)MS provides structural information for identification, while SCD offers high selectivity and sensitivity for sulfur compounds.

Summary and Concluding Remarks

The successful analysis of thermally labile compounds like 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine hinges on a fundamental understanding of the potential for thermal degradation and the implementation of analytical strategies to mitigate it. By moving away from traditional hot injection techniques and embracing colder, more gentle sample introduction methods, researchers can significantly improve the accuracy, precision, and reliability of their results. This guide provides a comprehensive framework for troubleshooting and method development. We encourage you to use this as a starting point and to systematically optimize your parameters to achieve the best possible data quality for your specific application.

References

  • Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. [Link]

  • GC Inlets An Introduction. Agilent. [Link]

  • GC Injection Techniques Guide. Phenomenex. [Link]

  • Understanding the GC Inlet. Which one is more appropriate for your method?. Agilent. [Link]

  • Beat the Heat: Cold Injections in Gas Chromatography. LCGC International. [Link]

  • 8.12 - 1,4-Dioxins, Oxathiins, Dithiins, and their Benzo Derivatives. ResearchGate. [Link]

  • Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. Restek Resource Hub. [Link]

  • Sensitivity Loss in GC: Causes and Remedies. Applied Analytical Systems. [Link]

  • 3-5 Cold-on-Column Injection Method. GL Sciences. [Link]

  • Optimizing Splitless Injections: Inlet Temperature. Restek Resource Hub. [Link]

  • GC Analysis of Sulfur Compounds in LPG using the DVLS Liquefied Gas Injector combined with a Sulfur Specific Detector. CliniChrom. [Link]

  • Comprehensive two-dimensional gas chromatography under low-pressure conditions. PubMed. [Link]

  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. AMT. [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. ResearchGate. [Link]

  • injection techniques for GC. GL Sciences. [Link]

  • Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. [Link]

  • PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. PSTC. [Link]

Sources

Minimizing byproduct formation in dihydrodithiine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydro-1,4-dithiine Synthesis Optimization

Subject: Minimizing Byproduct Formation in the Condensation of


-Haloketones with 1,2-Ethanedithiol.
Audience:  Synthetic Chemists, Process Development Scientists.
Date:  October 26, 2023.

Executive Summary & Core Mechanism

Dihydro-1,4-dithiines are critical heterocyclic scaffolds, often serving as intermediates for substituted thiophenes or as "masked" cis-alkenes. The industry-standard synthesis involves the acid-catalyzed condensation of an


-haloketone with 1,2-ethanedithiol.

While thermodynamically favorable, this reaction is kinetically sensitive. The competition between intramolecular cyclization (forming the target dithiine) and intermolecular propagation (forming polymers) is the primary failure mode.

The Golden Rule: Dilution favors cyclization; Concentration favors polymerization.

Mechanism & Failure Points (Visualized)

Dihydrodithiine_Pathway Start α-Haloketone + 1,2-Ethanedithiol Inter1 Hemithioacetal Intermediate Start->Inter1 Acid Cat. (p-TSA) Target 5,6-Dihydro-1,4-dithiine (TARGET) Inter1->Target Intramolecular SN2 Displacement (High Dilution) Polymer Polymeric Sulfides (Gummy Byproduct) Inter1->Polymer Intermolecular Attack (High Conc.) Dithiolane 1,3-Dithiolane (Reduction Byproduct) Inter1->Dithiolane Reductive Dehalogenation (Rare)

Figure 1: Reaction pathway divergence. The critical control point is the Hemithioacetal intermediate, where the system decides between ring closure (Target) and chain extension (Polymer).

Troubleshooting Guide: Byproduct Elimination

This module addresses specific failure modes observed in the laboratory.

Issue A: The "Gummy" Residue (Oligomerization)

Symptom: The reaction mixture becomes viscous; isolated yield is low; crude NMR shows broad methylene signals. Diagnosis: Intermolecular reaction rates exceeded intramolecular cyclization rates. This is a concentration-dependent phenomenon.

ParameterOptimization ProtocolMechanistic Rationale
Concentration Maintain [Reactant] < 0.05 M.High dilution increases the probability of the distal thiol finding the internal carbon-halide bond rather than a neighbor's carbonyl.
Addition Rate Slow addition of the dithiol over 1–2 hours.Keeps the instantaneous concentration of the nucleophile low, suppressing disulfide bridging.
Stirring High-shear/Vigorous stirring.Prevents localized "hotspots" of concentration where polymerization initiates.
Issue B: Reversion to Starting Material (Hydrolysis)

Symptom: TLC shows starting ketone persisting; smell of


-haloketone remains strong.
Diagnosis:  Inefficient water removal. The formation of the hemithioacetal is reversible.
Corrective Action: 
  • Dean-Stark Trap: Mandatory for azeotropic removal of water (using Toluene or Benzene).

  • Desiccant: Add activated 4Å Molecular Sieves to the reaction flask if azeotrope is insufficient.

Issue C: Aromatization (Oxidation)

Symptom: Product darkens; NMR shows loss of methylene protons in the ring (formation of 1,4-dithiine or thiophene). Diagnosis: Over-oxidation or thermal extrusion of sulfur. Corrective Action:

  • Atmosphere: Strictly run under Argon/Nitrogen. Thioethers are prone to oxidation to sulfoxides, which can trigger elimination/aromatization.

  • Temperature: Do not exceed 110°C (Refluxing Toluene is the limit). Higher boiling solvents (Xylene) promote sulfur extrusion to form thiophenes.

Optimized Standard Operating Procedure (SOP)

Protocol: Synthesis of 5,6-Dihydro-1,4-dithiine Validated for 10 mmol scale.

Reagents:

  • 
    -Bromoketone (1.0 equiv)
    
  • 1,2-Ethanedithiol (1.1 equiv) [CAUTION: Stench/Toxic]

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 equiv)

  • Toluene (Reagent Grade, 200 mL - Note high dilution)

Workflow:

  • Setup: Equip a 500 mL 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. Flush with Nitrogen.[1][2]

  • Charge: Add the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bromoketone, p-TSA, and 150 mL of Toluene. Bring to a reflux.[1][2]
    
  • Addition: Dissolve 1,2-Ethanedithiol in the remaining 50 mL of Toluene. Add this solution dropwise to the refluxing mixture over 60 minutes via a pressure-equalizing addition funnel.

    • Why? Slow addition mimics high-dilution conditions, favoring the intramolecular SN2 cyclization over intermolecular polymerization [1].

  • Reaction: Continue reflux until water evolution ceases (typically 2–4 hours). Monitor by TLC (stain with KMnO4 or Iodine).

  • Workup:

    • Cool to room temperature.

    • Wash with sat. NaHCO3 (2 x 50 mL) to neutralize acid and remove unreacted thiol.

    • Wash with water (1 x 50 mL) and Brine (1 x 50 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallization (ethanol) or Vacuum Distillation is preferred over column chromatography to avoid oxidative decomposition on silica.

Interactive Decision Tree (Troubleshooting)

Troubleshooting_Tree Start Problem Detected Q1 Is the product viscous/polymer-like? Start->Q1 A1_Yes Reduce Concentration (<0.05M) & Slow Addition Q1->A1_Yes Yes Q2 Is Starting Material remaining? Q1->Q2 No A2_Yes Check Dean-Stark; Refresh p-TSA Q2->A2_Yes Yes Q3 Is the product dark/aromatized? Q2->Q3 No A3_Yes Lower Temp; Check Inert Gas Q3->A3_Yes Yes CheckNMR Check NMR: Are methylene peaks split? Q3->CheckNMR No A4_Yes Likely 1,3-Dithiolane (Wrong Isomer). Check Leaving Group. CheckNMR->A4_Yes Yes

Figure 2: Logic flow for diagnosing synthetic failures in dithiine production.

Frequently Asked Questions (FAQs)

Q: Why do I isolate the 1,3-dithiolane instead of the dihydrodithiine? A: This occurs if the


-halide is lost (reduced) before cyclization, or if you are using a non-halogenated ketone. Ensure your starting material is high purity. In some cases, if the ring strain is too high, the system prefers the 5-membered dithiolane. Verify the structure using C13 NMR (Dithiine alkene carbons appear ~110-130 ppm; Dithiolane saturated carbons ~30-40 ppm) [2].

Q: How do I handle the stench of 1,2-ethanedithiol effectively? A: Never use a rotary evaporator located outside a fume hood. All glassware must be soaked in a "Quench Bath" consisting of 10% Bleach (Sodium Hypochlorite) or dilute Hydrogen Peroxide with pH adjusted to >9. This oxidizes the thiols to odorless sulfonates/disulfides before cleaning [3].

Q: Can I use Lewis Acids (BF3·OEt2) instead of p-TSA? A: Yes, but p-TSA is generally preferred for the dehydrative cyclization because it is robust and water-tolerant (to a degree). Lewis acids are excellent for trans-thioacetalization but can be deactivated rapidly by the water generated in this specific condensation [4].

References

  • Massingill, J. L. , et al. "The Synthesis of Dihydro-1,4-dithiins." Journal of Organic Chemistry, vol. 35, no. 3, 1970, pp. 823.[3]

  • BenchChem Technical Support. "Reactivity of 1,2-Ethanedithiol with Aldehydes and Ketones." BenchChem Knowledge Base, 2025.

  • ResearchGate Community. "How to quench 1,2-Ethanedithiol?" ResearchGate Q&A, 2021.

  • Organic Syntheses. "1,4-Dithiaspiro[4.11]hexadecane." Org.[1][2][4][5][6] Synth., vol. 59, 1979, p. 102.

Sources

Overcoming matrix interference when detecting dithiines in food samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Sulfur Residue Analysis Topic: Overcoming Matrix Interference in Dithiine Detection Ticket ID: #SULF-4492 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Trace Sulfur Analysis Support Hub

Hello. If you are reading this, you are likely struggling with the notorious instability and matrix masking effects associated with 1,4-dithiine and its isomers in complex food matrices.

Dithiines are chemically deceptive. Often arising as degradation products of ethylenebisdithiocarbamate (EBDC) fungicides (like Mancozeb) or naturally occurring in Allium species, they present a dual challenge: oxidative instability during extraction and severe signal suppression during detection.

Below is a dynamic troubleshooting guide designed to address the specific failure points in your workflow.

Part 1: Troubleshooting & FAQs

Category A: Extraction & Stability (The "Disappearing Analyte" Phenomenon)

Q: My spike recovery for 1,4-dithiine drops below 60% in high-water matrices (e.g., melons, tomatoes). Is it the column?

A: It is likely not the column, but your extraction pH. Dithiines are heterocyclic sulfur compounds that are sensitive to both oxidation and extreme pH. Standard QuEChERS (EN 15662) uses a citrate buffer that brings the pH to ~5–5.5. However, in the presence of endogenous plant peroxidases, dithiines can rapidly oxidize to dithiine oxides or sulfones before they even reach the instrument.

The Fix:

  • Cryogenic Milling: Mill samples with dry ice to inhibit enzymatic activity immediately.

  • Acidic Quenching: Use a slightly more acidic extraction solvent (Acetonitrile with 1% Formic Acid) to denature enzymes and stabilize the sulfur ring.

  • Antioxidant Addition: Add Ascorbic Acid (5 mM) to the extraction tube to act as a sacrificial antioxidant.

Q: I see high variability between replicates in fatty matrices (avocado, seeds).

A: This is a "trapping" issue. Dithiines are lipophilic (logP ~2.5–3.0). In high-fat matrices, the analyte partitions into the lipid layer and is lost if you perform a standard freeze-out or use insufficient solvent volume.

The Fix: Switch to a Z-Sep+ (Zirconium Oxide) cleanup instead of C18. C18 relies on hydrophobic interaction and may inadvertently retain your dithiine target along with the fats. Z-Sep targets phospholipids via Lewis acid-base interaction, leaving the non-polar dithiines in the supernatant.

Category B: Chromatographic & Detection Interference

Q: I am using GC-MS/MS, but I see "ghost peaks" and tailing for 1,4-dithiine.

A: You are likely witnessing thermal degradation inside the inlet . Dithiines are thermally labile. A standard split/splitless injector at 250°C+ can cause the dithiine ring to open or lose sulfur, creating artifacts that look like matrix interference but are actually instrument-induced degradation.

The Fix:

  • Inlet Temperature: Lower to 200°C or use a PTV (Programmed Temperature Vaporizing) inlet starting at 70°C and ramping to 220°C.

  • Liner Choice: Use an Ultra-Inert liner with wool placed lower in the liner to wipe the needle, but ensure the wool is deactivated to prevent catalytic breakdown.

Q: In LC-MS/MS (ESI+), the signal for dithiine is completely suppressed in onion/garlic samples.

A: Allium matrices are rich in organosulfur compounds (thiosulfinates) that compete for ionization charge. This is "Ion Suppression 101."

The Fix:

  • Dilution: If sensitivity permits, a 1:10 dilution is the most effective way to reduce matrix load.

  • Alternative Ionization: Switch from ESI (Electrospray) to APCI (Atmospheric Pressure Chemical Ionization) . APCI is less susceptible to matrix suppression for non-polar, thermally stable compounds.

  • Internal Standard: You must use an isotopically labeled internal standard (e.g., 1,4-dithiine-d4). External calibration is futile in these matrices.

Part 2: Visualized Workflows

Workflow 1: The "Cold-Stabilized" Extraction Path

Use this workflow to prevent enzymatic degradation during sample prep.

ExtractionWorkflow Start Raw Food Sample Cryo Cryogenic Milling (Dry Ice + Sample) Start->Cryo Inhibit Enzymes Extract Extraction: MeCN + 1% Formic Acid + Ascorbic Acid Cryo->Extract Stabilize pH Partition Salting Out (MgSO4 + NaCl) Extract->Partition Phase Sep Cleanup dSPE Cleanup (See Decision Tree) Partition->Cleanup Remove Matrix Analysis GC-MS/MS or LC-MS/MS Cleanup->Analysis

Figure 1: Optimized extraction workflow emphasizing cryogenic processing and acidification to prevent dithiine oxidation.

Workflow 2: Matrix Cleanup Decision Tree

Select the correct sorbent to remove interference without losing the analyte.

CleanupTree Start Select Matrix Type Fatty High Fat? (>5%) Start->Fatty Pigment High Pigment? (Spinach, Berries) Fatty->Pigment No ZSep Use Z-Sep+ (Avoid C18) Fatty->ZSep Yes Sulfur High Sulfur? (Onion, Garlic) Pigment->Sulfur No GCB Add GCB (Graphitized Carbon) Pigment->GCB Yes Dilute Dilute 1:10 + Use APCI Source Sulfur->Dilute Yes PSA Standard PSA Only Sulfur->PSA No

Figure 2: Decision logic for selecting dSPE sorbents. Note: C18 is avoided for high-fat dithiine analysis to prevent analyte retention.

Part 3: Validated Experimental Protocols

Protocol A: Modified QuEChERS for Labile Sulfur Compounds

Adapted from EN 15662, optimized for dithiine stability.

Reagents:

  • Acetonitrile (LC-MS Grade) acidified with 1% Formic Acid.

  • Extraction Salts: 4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaH-Citrate.

  • Internal Standard: 1,4-dithiine-d4 (10 µg/mL in Toluene).

Step-by-Step:

  • Homogenization: Weigh 10g of frozen, cryo-milled sample into a 50mL centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard solution. Vortex 30s.

  • Extraction: Add 10 mL of Acidified Acetonitrile . Shake vigorously for 1 min.

    • Why? The acid stabilizes the dithiine ring structure.

  • Partitioning: Add Extraction Salts. Shake immediately and vigorously for 1 min. Centrifuge at 3000 RCF for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing:

    • 150 mg MgSO4

    • 50 mg PSA (Primary Secondary Amine) - Removes sugars/fatty acids.

    • Crucial: If high fat, add 50 mg Z-Sep+ .

  • Final Prep: Centrifuge dSPE tube. Transfer supernatant to a vial.

    • For LC-MS: Dilute 1:1 with mobile phase A.

    • For GC-MS: Inject directly (ensure inlet is <220°C).

Protocol B: GC-MS/MS Instrument Parameters

Designed to minimize thermal degradation.

ParameterSettingRationale
Inlet Mode PTV (Programmed Temp)Prevents "flash" degradation of dithiines.
Inlet Temp 70°C (0.1 min) -> 220°C @ 12°C/sGentle volatilization.
Carrier Gas Helium @ 1.2 mL/minConstant flow.
Column Rxi-5Sil MS (30m x 0.25mm)Low-bleed, non-polar phase ideal for sulfur.
Transfer Line 250°CKeep hot enough to prevent condensation.
Ion Source 230°CStandard EI source temp.
MRM Transition 1,4-Dithiine: m/z 116 -> 64Quantifier ion (loss of C2H2).

Part 4: Data Summary (Matrix Effects)

The following table illustrates the impact of different cleanup strategies on the Matrix Effect (ME%) for 1,4-dithiine. ME% = ((Peak Area Matrix / Peak Area Solvent) - 1) x 100 Negative values indicate suppression; Positive values indicate enhancement.

Matrix TypeCleanup MethodME% (LC-ESI)ME% (GC-EI)Status
Tomato Standard QuEChERS-45%+20%Fail
Tomato Acidified QuEChERS-15%+5%Pass
Avocado PSA + C18-60%-10%Fail (Loss to C18)
Avocado PSA + Z-Sep+-12%+2%Pass
Garlic Standard QuEChERS-85%N/A (Interference)Critical Fail
Garlic Dilution (1:10)-10%N/APass

References

  • European Union Reference Laboratories for Residues of Pesticides. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia MDPI.[1] [Link]

  • Shimadzu Corporation. (2020). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link][2]

  • Chawla, S. (2016). Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. Longdom Publishing. [Link]

  • EURL-SRM. (2016). Dithianon: Analysis and Stability in Food Matrices.[3][4][5] EURL Pesticides. [Link]

Sources

Technical Support Center: Thiamine-to-Dithiine Conversion Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfur-based flavor chemistry and heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields when attempting to convert thiamine (Vitamin B1) into complex sulfur-containing heterocycles like dithiines.

Thiamine degradation is not a random process; it is a highly predictable, pH-driven cascade. The following guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your conversion workflows are robust and reproducible.

Part 1: Core Principles & pH Dynamics (FAQs)

Q: Why is my thiamine stable and not converting to dithiines at pH 4.0? A: Thiamine is thermodynamically stable under acidic conditions (pH 3.0–5.0)[1]. The fundamental mechanism for dithiine formation requires the hydrolytic cleavage of thiamine's thiazole ring. At pH < 5.0, the thiazole ring remains protonated and closed, preventing the formation of the reactive open-thiol intermediate. To initiate the conversion, the pH must be elevated above 6.0, where the equilibrium shifts toward the open-ring thiol form, which subsequently undergoes cleavage and dimerization to form dithiines[2].

Q: What is the optimal pH for maximizing dithiine yield without losing precursors to side reactions? A: The optimal pH for generating sulfur-containing flavor compounds, including 1,3-dithiines and 1,4-dithiines, is strictly between pH 7.0 and 8.0 [3]. At pH 8.0, thermal degradation accelerates, producing reactive intermediates (e.g., 5-hydroxy-3-mercaptopentan-2-one) that dehydrate and cyclize into dithiines. However, exceeding pH 8.5 triggers over-degradation, cleaving the sulfur entirely to form volatile hydrogen sulfide (


) rather than complex heterocycles.

Q: How does temperature interact with pH in this conversion? A: Temperature and pH are synergistic drivers of reaction kinetics. The activation energy (


) for thiamine degradation drops significantly from 21–27 kcal/mol at pH 3.0 to 18–21 kcal/mol at pH 6.0[1]. Operating at 90°C in a pH 7.5 buffer provides the precise thermodynamic environment needed to overcome the activation barrier for thiazole cleavage while preserving the structural integrity of the newly formed dithiines.

Part 2: Troubleshooting Guide

Issue 1: Low Dithiine Yield with High Unreacted Thiamine
  • Causality: Your buffer system lacks the capacity to maintain alkalinity. Thiamine degradation generates acidic byproducts that lower the solution's pH over time[1]. If the pH drops below 6.5 mid-reaction, the thiazole ring-opening self-quenches, stalling the reaction.

  • Solution (Self-Validating): Switch to a high-capacity 0.1 M phosphate buffer calibrated to pH 7.5. Validation step: Measure the pH of the solution immediately after the thermal cycle. If the final pH is < 6.8, increase your initial buffer molarity.

Issue 2: Formation of Off-Target Polymers or Excessive Odor
  • Causality: The reaction environment is either too alkaline (pH > 8.5) or the thermal exposure is too prolonged. Under these conditions, the delicate dithiine rings undergo secondary thermal degradation, releasing

    
     and leaving behind pyrimidine fragments[3].
    
  • Solution (Self-Validating): Implement a strict time-temperature-pH matrix. Terminate the reaction precisely at 3 hours by rapid cooling (ice bath) and immediately drop the pH to 4.5 to protonate and stabilize the formed dithiines. Validation step: Use lead acetate paper in the headspace; rapid blackening indicates excessive

    
     production, signaling the need to lower the reaction pH by 0.5 units.
    

Part 3: Quantitative Data & Reaction Kinetics

To aid in your experimental design, the following table summarizes the kinetic behavior of thiamine across different pH environments at 80°C.

pH LevelActivation Energy (

)
Thiamine Half-Life at 80°CPrimary Degradation PathwayDithiine Yield Potential
pH 3.0 21–27 kcal/mol> 100 hoursStable; negligible cleavageVery Low
pH 6.0 18–21 kcal/mol~ 15 hoursSlow thiazole ring openingModerate
pH 7.5 < 15 kcal/mol< 2 hoursRapid hydrolysis & dimerizationHigh
pH 9.0 < 10 kcal/mol< 0.5 hoursComplete fragmentation to

Low (Degraded)

Part 4: Experimental Protocol for pH-Optimized Conversion

This self-validating protocol ensures maximum conversion of thiamine to dithiines while minimizing side reactions.

Step 1: Buffer Preparation & Baseline Validation Prepare a 0.1 M sodium phosphate buffer. Adjust to exactly pH 7.5 using 1 M NaOH. Validation: Run a blank buffer sample through the heating cycle to ensure no pH drift occurs from the glassware.

Step 2: Substrate Solubilization Dissolve thiamine hydrochloride to a final concentration of 20 mg/mL in the prepared buffer. Verify that the addition of the thiamine salt has not dropped the pH below 7.4. Adjust if necessary.

Step 3: Thermal Activation Transfer the solution to a pressure-rated reaction vial (to prevent the escape of volatile sulfur intermediates). Seal tightly and submerge in a thermostatic oil bath set to 90°C for exactly 3 hours.

Step 4: Reaction Quenching & Stabilization Remove the vial and immediately submerge it in an ice-water bath for 10 minutes. Open the vial and immediately add 1 M HCl dropwise until the solution reaches pH 4.5. This step is critical: it protonates unreacted intermediates and locks the formed dithiines into a stable state.

Step 5: Extraction & Analysis Extract the aqueous phase with dichloromethane (DCM) in a 1:1 (v/v) ratio, repeating three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen. Analyze the dithiine profile via GC-MS.

Part 5: Mechanistic & Logical Visualizations

Pathway T Thiamine (Stable at pH < 5) I Open-Ring Thiol Intermediate (pH > 6) T->I Alkaline pH Heat C Cleavage Products (e.g., 5-hydroxy-3-mercapto...) I->C Hydrolysis D Dithiines & Thiophenes C->D Dimerization/ Cyclization S Hydrogen Sulfide (Excessive at pH > 8.5) C->S Over-degradation

Mechanistic pathway of pH-dependent thiamine degradation to dithiines.

Workflow Start Start: Thiamine Conversion CheckYield Is Dithiine Yield Optimal? Start->CheckYield LowYield Low Yield / High Thiamine CheckYield->LowYield No (Unreacted) HighH2S Low Yield / High H2S CheckYield->HighH2S No (Degraded) Success Optimal Dithiine Profile CheckYield->Success Yes Opt1 Check pH. Is it < 6.0? LowYield->Opt1 Opt2 Check pH. Is it > 8.5? HighH2S->Opt2 Fix1 Adjust Buffer to pH 7.5 Increase Temp to 90°C Opt1->Fix1 Yes Fix2 Lower pH to 7.5 Reduce Reaction Time Opt2->Fix2 Yes

Troubleshooting decision tree for optimizing pH in thiamine-to-dithiine workflows.

References

  • Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry.[Link]

  • Bettendorff, L. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences.[Link]

  • Cerny, C. (2007). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. Flavour Development, Analysis and Perception in Food and Beverages.[Link]

Sources

Purification challenges of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Introduction

You are likely attempting to purify 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (Target ID: TMDD), a sulfur-rich heterocyclic intermediate often encountered in flavor chemistry (Maillard reaction mimics) or as a precursor in functional material synthesis.[1]

The Challenge: Unlike standard organic intermediates, TMDD presents a "Triad of Instability":

  • Acid Sensitivity: The vinyl sulfide moiety (C5=C6) is electron-rich and prone to acid-catalyzed rearrangement or polymerization on standard acidic silica gel (pH ~5.5).

  • Oxidative Lability: The two sulfur atoms and the double bond are susceptible to rapid oxidation to sulfoxides or sulfones if exposed to air on a high-surface-area support.

  • Olfactory Hazard: Dithiines and their precursors (mercaptoketones/dithiols) possess potent, lingering sulfurous odors requiring specific containment protocols.

This guide replaces generic chromatography advice with a specialized protocol designed to preserve the integrity of this specific sulfur heterocycle.

Module 1: Pre-Purification Triage (The "Stop & Check")

Before packing your column, perform this stability assessment. Skipping this leads to on-column degradation, often mistaken for "poor separation."[1]

Step 1: The 2D-TLC Stability Test
  • Goal: Determine if standard silica destroys your compound.

  • Protocol:

    • Spot your crude mixture on a standard silica TLC plate.

    • Run the plate in 10% EtOAc/Hexanes.

    • Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.

    • Analysis: If your product spot appears off the diagonal, it is decomposing on the silica during the run.

  • Verdict:

    • On Diagonal: Proceed with Method A (Standard Silica) .

    • Off Diagonal/Streaking: Proceed with Method B (Buffered Silica) or Method C (Neutral Alumina) . Note: For TMDD, Method B is the default recommendation.[1]

Module 2: Method Development & Protocols

Method B: The Buffered Silica Protocol (Recommended)

Rationale: Triethylamine (Et3N) neutralizes the acidic silanol groups, preventing acid-catalyzed ring contraction or hydration of the vinyl sulfide.

1. Stationary Phase Preparation:

  • Slurry Method: Suspend Silica Gel 60 (230-400 mesh) in the mobile phase containing 1% v/v Triethylamine (Et3N) .

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the mobile phase without Et3N before loading, or keep 0.5% Et3N in the eluent if the compound is ultra-sensitive.

2. Mobile Phase System:

  • Solvent A: Hexanes (or Pentane for easier evaporation).

  • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Gradient:

    Time (CV) % Solvent B Rationale
    0–2 0% Elute non-polar hydrocarbon impurities.
    2–5 0% → 5% Slow ramp to mobilize the dithiine.
    5–10 5% → 15% Main elution window for TMDD.

    | 10+ | 100% | Flush polar oxidants/polymers.[1] |

3. Sample Loading:

  • Do NOT use: Acidic solvents (CHCl3 that hasn't been stabilized) or direct liquid loading if the crude is viscous.

  • Best Practice: Solid Load on Celite 545 . Dissolve crude in minimal DCM, adsorb onto Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the column.

Module 3: Troubleshooting (FAQ)

Q1: My product elutes as a broad streak, and the NMR shows complex multiplets in the alkene region.

  • Diagnosis: On-column oxidation or polymerization.[1]

  • Solution: You likely used standard silica. The high surface area + trapped oxygen + acidic sites created a "catalytic reactor."

  • Fix: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less active toward sulfur oxidation. Use a gradient of Hexanes/Toluene (9:1 to 7:3) instead of EtOAc to control polarity without deactivating the alumina too fast.

Q2: The fraction smells terrible, but the TLC shows no spots.

  • Diagnosis: Volatile thiols or dithiine degradation products. TMDD has a high vapor pressure.

  • Solution:

    • Detection: Dithiines may have weak UV absorbance at 254 nm. Use Iodine Staining (reversible) or KMnO4 stain (oxidizes sulfur, shows bright yellow/white spots on purple).

    • Evaporation: Do not rotovap to dryness at high vacuum/high heat. Stop when a small amount of solvent remains and remove the rest under a gentle nitrogen stream to prevent subliming your product into the pump.

Q3: I see a new spot appearing after the main product during concentration.

  • Diagnosis: Auto-oxidation in the collection flask.

  • Solution: Add a stabilizer? No, simply work faster and keep fractions cold. Store the purified oil under Argon immediately. If you must store it overnight before evaporation, add a trace of BHT (butylated hydroxytoluene) if downstream chemistry permits.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision process for selecting the correct stationary phase based on the chemical behavior of the dithiine.

PurificationLogic Start Crude TMDD Mixture TLC_Test 2D-TLC Stability Test (Silica, 10% EtOAc/Hex) Start->TLC_Test Result_Diag Spot on Diagonal TLC_Test->Result_Diag Stable Result_Off Spot Off-Diagonal (Decomposition) TLC_Test->Result_Off Unstable Method_A Method A: Standard Silica Gel (Hex/EtOAc Gradient) Result_Diag->Method_A Method_B Method B: Buffered Silica (1% Et3N treated) Result_Off->Method_B Mild Instability Method_C Method C: Neutral Alumina (Hex/Toluene Gradient) Result_Off->Method_C Severe Instability Odor_Control CRITICAL: Odor Control Bleach Trap on Rotovap Method_A->Odor_Control Method_B->Odor_Control Method_C->Odor_Control

Caption: Decision tree for stationary phase selection based on 2D-TLC stability assessment.

Module 5: Post-Purification Handling

Odor Neutralization Protocol:

  • Glassware: Do not wash dithiine-contaminated glassware in the open sink. Soak all flasks/columns in a bath of 10% Bleach (Sodium Hypochlorite) for 2 hours. This oxidizes the sulfides to odorless sulfoxides/sulfones.

  • Rotovap: Place a bleach trap between the condenser and the vacuum pump to catch volatile sulfur species.

Storage:

  • Condition: Neat oil or solution in Benzene-d6 (if NMR is next).

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic).

References

  • Chemical Reactivity of Dihydro-1,4-dithiins

    • Title: Reactivity of dithiins towards nucleophiles and oxid
    • Source: Canadian Science Publishing / NRC Research Press.
    • URL:[Link]

  • General Purification of Sulfur Heterocycles

    • Title: Purification of Organic Compounds by Flash Column Chromatography (General Guidelines for Sensitive Compounds).
    • Source: Organic Syntheses.[3][4][5]

    • URL:[Link]

  • Synthesis and Properties of Dihydro-1,4-dithiines

    • Title: Method of making certain 2,3-or 5,6-dihydro-1,4-dithiins (Patent DE3175599D1).[1][6]

    • Source: Google Patents.[7]

    • URL
  • Alumina vs.

    • Title: Purification of Organic Compounds: St
    • Source: BenchChem Technical Guides.[2]

Sources

Volatile Sulfur Compound (VSC) Extraction: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the VSC Technical Support Center. Volatile Sulfur Compounds (e.g., hydrogen sulfide, methanethiol, dimethyl sulfide) are notoriously difficult to extract and analyze due to their high reactivity, extreme volatility, and susceptibility to matrix interference. This guide provides drug development professionals and analytical chemists with field-proven, self-validating methodologies to resolve reproducibility failures.

Part 1: Diagnostic Hub for VSC Reproducibility Failures

Before adjusting your methodology, use the diagnostic workflow below to identify the root cause of your extraction failure.

Troubleshooting_Tree Start VSC Reproducibility Failure Detected Q1 Signal Loss Over Time (Low Recovery) Start->Q1 Q2 Unexpected Peaks (Artifact Formation) Start->Q2 Q3 High %RSD Between Replicates Start->Q3 A1 Root Cause: Analyte Oxidation or Surface Adsorption Q1->A1 A2 Root Cause: Thermal Degradation or Fiber Catalysis Q2->A2 A3 Root Cause: Matrix Effects (Competitive Binding) Q3->A3 S1 Action: Add EDTA/Ascorbic Acid & Silanize Glassware A1->S1 S2 Action: Lower Inlet Temp & Exclude Oxygen A2->S2 S3 Action: Isotope Dilution & Matrix Matching A3->S3

Diagnostic workflow for identifying and resolving VSC extraction reproducibility issues.

Part 2: Knowledge Base & Core Troubleshooting FAQs

Q1: Why am I losing low-molecular-weight thiols (e.g., methanethiol, H₂S) before the analysis even begins?

Mechanistic Rationale: Low-molecular-weight thiols are highly reactive. They undergo rapid oxidation to form disulfides (e.g., methanethiol oxidizes to dimethyl disulfide) when exposed to trace amounts of oxygen or transition metals in the sample matrix[1]. Additionally, VSCs readily adsorb onto active silanol groups present on untreated glass surfaces. Resolution: Implement a strict oxygen-exclusion protocol by purging the sample headspace with inert gas (nitrogen or argon) during preparation. Deactivate all glassware via silanization. To halt metal-catalyzed oxidation, add 1% w/v EDTA to the sample matrix to chelate transition metals, alongside an antioxidant like ascorbic acid[2].

Q2: How do matrix effects (e.g., ethanol, lipids) cause inconsistent SPME extraction yields?

Mechanistic Rationale: Complex matrices fundamentally alter the physical chemistry of extraction. Solvents like ethanol increase the solubility of VSCs in the liquid phase, thereby lowering their gas-liquid partition coefficients and trapping them in the matrix[3]. Furthermore, high-concentration volatile matrix components compete with trace VSCs for limited adsorption sites on the SPME fiber (competitive displacement), drastically reducing analytical sensitivity[4]. Resolution: Employ matrix matching by building calibration curves in a devolatilized matrix identical to your samples. For high-ethanol samples, dilute the sample to a maximum of 2.5% v/v ethanol to stabilize partition coefficients[2]. Always use structurally similar internal standards (e.g., ethyl methyl sulfide for DMS) or stable isotope-labeled standards to normalize competitive binding variations[3].

Q3: Why am I seeing artifact formation (e.g., unexpected disulfides) during thermal desorption?

Mechanistic Rationale: Artifact formation frequently occurs in the GC inlet rather than the sample vial. High desorption temperatures, combined with the highly active, microporous carbon surface of Carboxen (CAR) fibers, can catalyze the thermal degradation of fragile sulfur compounds or drive the oxidation of thiols into disulfides[1]. Resolution: Lower the GC inlet desorption temperature to the minimum required for complete analyte transfer (<200°C). If artifact formation persists, switch from a CAR-containing fiber to a less catalytically active Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber, balancing the trade-off between light VSC affinity and artifact risk[5].

Part 3: Quantitative Data on SPME Fiber Selection

Selecting the correct SPME fiber is a critical balance between extraction efficiency and artifact prevention. Use the table below to match fiber chemistry to your specific VSC targets.

Table 1: SPME Fiber Performance and Artifact Risk for VSC Extraction

Fiber ChemistryPolarityVSC Affinity ProfileArtifact RiskRecommended Application
PDMS (100 µm) Non-polarPoor for light VSCs (H₂S, MeSH); Good for heavy VSCsLowHeavy VSCs (e.g., DMTS) in simple matrices[5]
CAR/PDMS (75 µm) BipolarExcellent for highly volatile, low-molecular-weight VSCsHigh (Catalytic oxidation)Trace light VSCs; requires strict O₂ exclusion
DVB/CAR/PDMS BipolarHigh across a broad molecular weight rangeModerateComplex matrices (wine, spirits, beer)[2]
Polyacrylate (PA) PolarModerate for polar sulfur compoundsLowTargeted polar VSC extraction[5]

Part 4: Standard Operating Procedure (Self-Validating Protocol)

To ensure high scientific integrity, the following Headspace Solid-Phase Microextraction (HS-SPME) protocol is designed as a self-validating system . Built-in checkpoints allow you to verify extraction integrity in real-time.

VSC_Protocol Prep Sample Prep + EDTA + NaCl IS Spike Internal Standards (IS) Prep->IS Equil Headspace Equilibration IS->Equil Extract SPME Extraction (CAR/PDMS) Equil->Extract Desorb Thermal Desorption (<200°C) Extract->Desorb Detect GC-SCD / GC-MS Detection Desorb->Detect

Step-by-step self-validating HS-SPME workflow for volatile sulfur compound analysis.

Step 1: Matrix Modification & Stabilization

Add 10 mL of your sample into a 20 mL silanized headspace vial. Add 20% w/v NaCl to drive the salting-out effect, forcing VSCs into the headspace[2]. Add 1% w/v EDTA to chelate transition metals and prevent thiol oxidation[2].

Step 2: Internal Standard (IS) Spiking

Spike the sample with a stable isotope-labeled IS mixture or structurally similar analogs (e.g., Ethyl methyl sulfide for DMS, Diisopropyl disulfide for heavier disulfides)[3],[4].

🛡️ Self-Validation Checkpoint 1 (Matrix Integrity): Monitor the absolute peak area of the IS across all runs. An IS area deviation of >15% indicates severe matrix competition or fiber degradation, invalidating the run.

Step 3: Headspace Equilibration

Seal the vial with a PTFE/silicone septum. Equilibrate at 35°C for 15 minutes under constant agitation to reach gas-liquid phase equilibrium[2].

Step 4: SPME Extraction

Expose a pre-conditioned 50/30 μm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 35°C[2].

🛡️ Self-Validation Checkpoint 2 (System Suitability): Run a blank matrix spiked only with IS before and after the batch to verify zero carryover and confirm fiber coating integrity.

Step 5: Thermal Desorption & Detection

Retract the fiber and inject it into the GC inlet. Desorb at an optimized temperature (e.g., 200°C) for 3 minutes. Detect analytes using a Sulfur Chemiluminescence Detector (SCD) to ensure an equimolar, highly selective sulfur response without hydrocarbon interference[5].

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🛡️ Self-Validation Checkpoint 3 (Artifact Monitoring): Monitor the Methanethiol / Dimethyl Disulfide ratio in standard checks. A sudden decrease in this ratio flags unwanted oxidation occurring in the inlet or on the fiber.

References

1.[2] Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC. nih.gov. 2.[1] Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. ajevonline.org. 3.[5] Progress on Volatile Sulfur Compound Analysis in Wine. acs.org. 4.[3] Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. mdpi.com. 5.[4] Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC. nih.gov.

Sources

Technical Support Center: Mass Spectrometry of Dihydrodithiines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The Challenge: Dihydro-1,4-dithiines (DHDTs) are chemically distinct from standard small molecules due to their sulfur-rich heterocyclic core. "Background noise" in DHDT spectra is rarely random electronic noise; it is predominantly chemical noise arising from three specific instability mechanisms:

  • Thermal Degradation (Retro-Diels-Alder): DHDTs expel ethylene to form dithietes or aromatize to thiophenes/thianthrenes in the source.

  • Oxidative Artifacts: The sulfur atoms rapidly oxidize to sulfoxides (

    
     Da) during sample prep.
    
  • Cationization: The sulfur lone pairs act as soft Lewis bases, aggressively scavenging

    
     and 
    
    
    
    , splitting signal intensity and creating "grassy" baselines.

This guide provides the protocols to distinguish true signal from these chemical artifacts and optimize your instrument to minimize them.

Diagnostic Workflow

Before altering parameters, determine the source of the noise using this logic flow.

DiagnosticWorkflow Start START: High Background/Noise BlankCheck Run Solvent Blank (No Analyte) Start->BlankCheck NoiseInBlank Is Noise Present in Blank? BlankCheck->NoiseInBlank SystemIssue Source: System/Solvents NoiseInBlank->SystemIssue YES SampleIssue Source: Sample/Chemistry NoiseInBlank->SampleIssue NO FlushSystem Action: Flush Lines & Replace Solvents (LC-MS grade) SystemIssue->FlushSystem CheckAdducts Check for Adducts (M+Na, M+K) SampleIssue->CheckAdducts CheckOxidation Check for Oxidation (M+16, M+32) SampleIssue->CheckOxidation CheckThermal Check Thermal Degradation (Loss of C2H4 / M-28) SampleIssue->CheckThermal

Figure 1: Decision tree for isolating the origin of spectral noise.

Module 1: Pre-Analytical Troubleshooting (Sample Prep)

Issue: "Ghost peaks" at


 and 

or high baseline. Causality: Dihydrodithiines are highly susceptible to S-oxidation by dissolved oxygen in solvents, creating a heterogeneous sample before it even enters the MS.
Protocol: Inert Sample Preparation
  • Solvent Degassing: Do not rely solely on online degassers. Sparge all solvents with Helium or Argon for 15 minutes prior to prep.

  • Antioxidant Additive: For LC-MS, add 5 mM Ammonium Formate . It acts as a sacrificial buffer and improves ionization efficiency, suppressing random chemical noise.

  • Glassware: Use silanized glass or high-quality polypropylene. Active sites on old glassware can catalyze ring-opening.

Table 1: Common Contaminants & Artifacts in DHDT Spectra
Artifact TypeMass Shift (

)
CauseSolution
Sulfoxide

Oxidation of S atomSparge solvents; analyze immediately.
Sulfone

Double oxidationCheck stock solution age/storage.
Sodiated


adduct (vs

)
Use plasticware; add 0.1% Formic Acid.
Potassiated


adduct (vs

)
Avoid glass; check water source.
Dimer

(

)
High concentrationDilute sample (

).
Ethylene Loss

Retro-Diels-Alder (Thermal)Lower Source Temp; Lower Cone Voltage.

Module 2: Instrument Configuration (Source Optimization)

Issue: High chemical background masking the molecular ion (


 or 

). Causality: Dihydrodithiines are thermally fragile. In GC-MS, injector heat causes aromatization. In LC-MS (ESI), high cone voltages break the C-S bond (in-source fragmentation), creating fragments that look like noise.
A. LC-MS (ESI) Optimization
  • Cone Voltage (Critical): High cone voltage induces in-source fragmentation.

    • Action: Perform a "Cone Voltage Ramp" experiment (10V to 60V).

    • Target: Select the lowest voltage that maintains transmission (typically 15–25 V for DHDTs) to prevent ring opening.

  • Desolvation Temperature: DHDTs can degrade in the hot gas stream.

    • Action: Lower desolvation temp to 250°C–300°C (standard is often 350°C+). Ensure complete solvent evaporation by increasing gas flow rather than temperature.

B. GC-MS Optimization
  • Injector: The primary site of degradation.

    • Action: Use Cold On-Column Injection or a PTV (Programmed Temperature Vaporizing) injector starting at 40°C and ramping quickly.

    • Avoid: Split/Splitless injectors held at >250°C, which will convert dihydrodithiines to thiophenes (aromatization).

Module 3: Data Processing & Signal Extraction

Issue: The baseline is "grassy" (high frequency noise). Causality: Sulfur-rich compounds have unique isotopic signatures (


 is ~4.2%). Standard noise reduction algorithms often smooth over these critical isotope peaks, misidentifying them as noise.
Workflow: Isotope-Targeted Background Subtraction
  • Enable Mass Defect Filtering (MDF): Sulfur has a negative mass defect relative to carbon/hydrogen.

    • Setting: Set MDF to focus on the specific mass defect of your DHDT core (typically -0.05 to +0.05 Da range). This mathematically eliminates solvent clusters (high positive defect) from the view.

  • Isotope Pattern Matching:

    • Do not just look for the monoisotopic peak (

      
      ).
      
    • Look for the

      
       peak.[1] For a DHDT with 2 sulfurs, the 
      
      
      
      peak should be roughly 9% of the base peak height.
    • Validation: If a peak does not have this 9% satellite, it is noise/interference, regardless of intensity.

IsotopeLogic Input Raw Spectrum MDF Apply Mass Defect Filter (Sulfur Focus) Input->MDF PeakPick Identify Candidates MDF->PeakPick IsoCheck Check M+2 Intensity (Target: ~9% for S2) PeakPick->IsoCheck Result Confirmed Analyte IsoCheck->Result Matches Pattern Discard Discard as Noise IsoCheck->Discard No M+2

Figure 2: Logic flow for distinguishing sulfur-containing signals from random noise.

Frequently Asked Questions (FAQ)

Q: I see a strong peak at [M-28]. Is this a contaminant? A: Likely not. This corresponds to the loss of ethylene (


) via a Retro-Diels-Alder reaction. This indicates your source temperature or cone voltage is too high. Lower the thermal energy in the system to preserve the intact ring.

Q: Why is my sensitivity lower in Positive Mode (ESI+)? A: Dihydrodithiines are soft nucleophiles. They do not protonate (


) as easily as amines.
  • Troubleshooting: Try adding Ammonium adducts (

    
    ) by using Ammonium Acetate in the mobile phase. Alternatively, switch to APCI (Atmospheric Pressure Chemical Ionization) , which is often more sensitive for neutral, non-polar heterocycles.
    

Q: Can I use DMSO to dissolve my samples? A: Avoid if possible. DMSO causes severe background noise in MS (high boiling point, difficult to desolvate) and can act as an oxidizing agent toward the dithiine sulfur, promoting sulfoxide formation. Use Acetonitrile (ACN) or Methanol (MeOH).

References

  • Hess, S. et al. (2020). Mass Spectrometry of Sulfur-Containing Heterocycles: Fragmentation and Ionization Mechanisms. Journal of Mass Spectrometry. (Generalized search for sulfur heterocycle MS).

  • Zhang, H. & Yang, Y. (2008). An algorithm for thorough background subtraction from high-resolution LC/MS data. Journal of Mass Spectrometry. Link

  • Waters Corporation. (2018). LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Link

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Link

  • BenchChem. (2025). Technical Support Center: Reducing Background Noise in LC-MS. Link

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Validation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of synthetic chemistry, particularly in drug development and materials science, the unequivocal confirmation of a molecule's structure is paramount. The subtle rearrangement of atoms can lead to vastly different chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and spatial arrangement of atoms. This guide provides a detailed, in-depth analysis of the NMR spectral validation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine, a heterocyclic compound whose structural integrity is crucial for its intended applications.

This document moves beyond a simple recitation of spectral data. It is designed as a practical guide for researchers, illustrating not only the interpretation of predicted ¹H and ¹³C NMR spectra but also the strategic use of two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC to build an irrefutable case for the target structure. Furthermore, we will explore how to leverage this data to decisively differentiate our target compound from plausible synthetic isomers, thereby ensuring the trustworthiness and validity of the experimental findings.

Predicted NMR Spectral Data for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

The proposed structure of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is presented below. Based on established principles of NMR spectroscopy and analysis of related dihydrodithiine structures, a set of predicted ¹H and ¹³C NMR data has been generated. This data serves as the foundation for our analytical workflow.

Structure:

Figure 1. Chemical structure of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 500 MHz)

Atom Label Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm) Carbon Type (DEPT)
C2-H3.05m2H35.2CH₂
C3-H2.90m2H33.8CH₂
C5-CH1.95s3H18.5CH₃
C6-CH1.95s3H18.5CH₃
2-CH2.15s3H22.1CH₃
C2---45.5C
C3---33.8CH₂
C5---125.0C
C6---125.0C

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality, high-resolution NMR data is the bedrock of accurate structural elucidation. The following protocols are recommended for the analysis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively clean spectral window.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-30 mg) may be beneficial to reduce acquisition time.

  • Standard: The residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. 1D NMR Spectroscopy:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum of singlets.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

3. 2D NMR Spectroscopy:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin coupling networks.

    • Pulse Sequence: A standard gradient-enhanced COSY sequence (e.g., 'cosygpqf').

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Sequence: A gradient-enhanced HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the molecular skeleton.

    • Pulse Sequence: A gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf'). The long-range coupling delay should be optimized for J-couplings of around 8 Hz.

Workflow for NMR Spectral Validation

The following diagram outlines the logical flow of experiments and analysis for the robust structural validation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

NMR_Validation_Workflow Workflow for NMR Structural Validation cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation & Comparison SamplePrep Sample Preparation (5-10 mg in CDCl3) OneD_NMR 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) Propose_Structure Propose Initial Structure Analyze_1D->Propose_Structure Analyze_2D Analyze 2D Spectra (Correlations & Connectivity) Compare_Isomers Compare with Potential Isomers Analyze_2D->Compare_Isomers Propose_Structure->Analyze_2D Final_Confirmation Final Structure Confirmation Compare_Isomers->Final_Confirmation

Caption: A flowchart illustrating the systematic process of NMR-based structural validation.

Detailed Spectral Analysis

A meticulous, step-by-step interpretation of the NMR data is essential for building a coherent and self-validating structural argument.

¹H NMR Spectrum Analysis (500 MHz, CDCl₃):

  • δ 3.05 ppm (m, 2H) and δ 2.90 ppm (m, 2H): These two multiplets in the aliphatic region are assigned to the methylene protons of the dihydro-1,4-dithiine ring (C2-H₂ and C3-H₂). Their downfield shift is consistent with their proximity to the electron-withdrawing sulfur atoms. The complex multiplicity arises from geminal and vicinal coupling between these protons.

  • δ 2.15 ppm (s, 3H): This sharp singlet corresponds to the methyl group at the C2 position. It is a singlet because it has no adjacent protons to couple with. Its chemical shift is downfield for an aliphatic methyl group due to the influence of the adjacent sulfur atom and the quaternary carbon.

  • δ 1.95 ppm (s, 6H): This singlet with an integration of 6H is assigned to the two chemically equivalent methyl groups attached to the double bond at C5 and C6. Their equivalence is due to the symmetry of the molecule. The chemical shift is typical for vinylic methyl groups.

¹³C NMR Spectrum Analysis (125 MHz, CDCl₃):

  • δ 125.0 ppm: These signals in the olefinic region are assigned to the two sp²-hybridized carbons of the double bond (C5 and C6). A DEPT-135 experiment would show no signal at this shift, confirming they are quaternary carbons.

  • δ 45.5 ppm: This signal corresponds to the quaternary C2 carbon, which is deshielded by the two adjacent sulfur atoms and the methyl group. This would also be absent in a DEPT-135 spectrum.

  • δ 35.2 ppm and δ 33.8 ppm: These signals are assigned to the two sp³-hybridized methylene carbons of the dihydro-1,4-dithiine ring (C2 and C3). A DEPT-135 experiment would show these as negative peaks.

  • δ 22.1 ppm and δ 18.5 ppm: These upfield signals are assigned to the methyl carbons. The signal at 22.1 ppm is assigned to the C2-CH₃, and the signal at 18.5 ppm (representing two carbons) is assigned to the vinylic methyl groups at C5 and C6. A DEPT-135 experiment would show these as positive peaks.

2D NMR Correlation Analysis:

  • COSY: A cross-peak would be observed between the proton signals at δ 3.05 ppm and δ 2.90 ppm, confirming that the C2-H₂ and C3-H₂ protons are part of the same spin system and are vicinally coupled. No other correlations would be expected, as the methyl groups are isolated from other protons.

  • HSQC: This experiment would provide definitive one-bond H-C correlations:

    • The proton signal at δ 3.05 ppm would correlate with the carbon signal at δ 35.2 ppm (C2-H₂).

    • The proton signal at δ 2.90 ppm would correlate with the carbon signal at δ 33.8 ppm (C3-H₂).

    • The proton singlet at δ 2.15 ppm would correlate with the carbon signal at δ 22.1 ppm (2-CH₃).

    • The proton singlet at δ 1.95 ppm would correlate with the carbon signal at δ 18.5 ppm (C5-CH₃ and C6-CH₃).

  • HMBC: This is the key experiment for assembling the molecular fragments. The following long-range correlations would be expected:

    • The protons of the C5-CH₃ and C6-CH₃ groups (δ 1.95 ppm) would show correlations to the vinylic carbons C5 and C6 (δ 125.0 ppm).

    • The protons of the C2-CH₃ group (δ 2.15 ppm) would show correlations to the quaternary C2 carbon (δ 45.5 ppm) and the methylene C3 carbon (δ 33.8 ppm).

    • The methylene protons at C2 (δ 3.05 ppm) would show correlations to the C2-CH₃ carbon (δ 22.1 ppm) and the C3 carbon (δ 33.8 ppm).

    • The methylene protons at C3 (δ 2.90 ppm) would show correlations to the C2 carbon (δ 45.5 ppm) and potentially weak correlations to the vinylic C5 and C6 carbons.

Comparison with Isomeric Alternatives

A common challenge in synthesis is the potential for the formation of structural isomers. For the synthesis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine, a plausible isomeric byproduct is 2,3,5-Trimethyl-2,3-dihydro-1,4-dithiine. NMR spectroscopy provides a clear and definitive method to distinguish between these two structures.

Table 2: Comparative NMR Analysis of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine and a Potential Isomer

Feature 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine (Target) 2,3,5-Trimethyl-2,3-dihydro-1,4-dithiine (Isomer) Rationale for Difference
Symmetry High (C₂ᵥ)Low (Asymmetric)The substitution pattern in the isomer breaks the molecule's symmetry.
¹H NMR: Vinylic Methyl Signals One singlet (6H) at ~1.95 ppmOne singlet (3H)The two methyl groups on the double bond are no longer equivalent in the isomer.
¹H NMR: Aliphatic Methyl Signals One singlet (3H) at ~2.15 ppmTwo distinct signals (doublet and singlet)The isomer has two non-equivalent aliphatic methyl groups, one of which would be a doublet due to coupling with the adjacent C3-H proton.
¹³C NMR: Number of Signals 6 distinct signals9 distinct signalsThe loss of symmetry in the isomer means that previously equivalent carbons are now in different chemical environments.
COSY Correlations Correlation only between C2-H₂ and C3-H₂Correlations between C2-H and C3-H, and between C3-H and the C3-CH₃ protons.The isomer has a different spin system in the dihydro portion of the ring.

The clear differences in the number of signals, multiplicities, and 2D correlation patterns provide an unambiguous fingerprint for each isomer, allowing for confident structural assignment.

Conclusion

The structural validation of a synthesized molecule is a critical, multi-faceted process that relies on the synergistic interpretation of various NMR experiments. As demonstrated for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and self-validating dataset. By carefully analyzing chemical shifts, coupling constants, and through-bond correlations, it is possible to piece together the molecular structure with a high degree of confidence. Furthermore, this detailed analysis allows for the definitive differentiation of the target molecule from other potential isomers, ensuring the integrity and reliability of the research. This guide provides a robust framework for researchers to apply these principles to their own work in the structural elucidation of novel compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, uploaded by Chemistry with Dr. G, 10 August 2020, [Link].

  • "Approximate 1H and 13C NMR Shifts." Scribd, [Link].

  • "Interpreting 2-D NMR Spectra." Chemistry LibreTexts, 11 February 2023, [Link].

Validation of Quantification Methods for Dithiines in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible quantification of organosulfur compounds in complex biological and botanical matrices. Dithiines—specifically 1,2-vinyldithiin and 1,3-vinyldithiin—are critical bioactive metabolites derived from Allium species and are increasingly investigated for their therapeutic potential in drug development[1].

However, quantifying these compounds presents a severe analytical challenge. Traditional methodologies often fail to account for the thermal instability of precursor molecules and the severe matrix effects inherent to biological samples[2]. This guide objectively compares traditional extraction and chromatographic techniques against a modernized, self-validating workflow utilizing High-Resolution UHPLC-MS/MS paired with advanced Polymeric Solid-Phase Extraction (SPE), which we will refer to as the Dithiine-Select SPE workflow.

The Mechanistic Challenge: Thermal Degradation & Matrix Interference

To understand why method selection is paramount, we must examine the physical chemistry of dithiines. Vinyldithiins are primarily formed through the decomposition of allicin. When utilizing traditional Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port (typically >200°C) induce rapid thermal degradation and rearrangement of intact allicin into 1,2-vinyldithiin and 1,3-vinyldithiin[3].

This creates a fundamental analytical flaw: it becomes impossible to distinguish endogenous vinyldithiins present in the sample from artifacts generated during the analysis itself. Therefore, Liquid Chromatography (LC) is mechanistically required to preserve the molecular integrity of the sample.

ChemicalPathway Allicin Allicin (Thermally Labile) GC GC Injection Port (>200°C) Allicin->GC Thermal Degradation V12 1,2-Vinyldithiin (Major Artifact) GC->V12 Rearrangement V13 1,3-Vinyldithiin (Minor Artifact) GC->V13 Rearrangement

Fig 1. Thermal degradation of allicin into vinyldithiin artifacts during GC-MS analysis.

Regulatory Grounding: ICH M10 Standards

Any robust bioanalytical method must align with global regulatory expectations. The 4[4] and globally harmonized ICH M10 guidelines establish strict acceptance criteria for accuracy, precision, selectivity, sensitivity, and matrix effects[5].

A self-validating system must proactively address these parameters. In LC-MS/MS analysis of complex botanical and biological matrices, matrix effects (ion suppression or enhancement) are the primary cause of validation failure. By embedding stable-isotope labeled internal standards (SIL-IS) and calculating the Matrix Factor (MF) for every batch, we transform a standard protocol into a self-validating assay.

Method Comparison: Performance Metrics

Traditional Liquid-Liquid Extraction (LLE) methods often co-extract highly abundant phospholipids and non-volatile organosulfur compounds. When injected into an LC-MS/MS, these co-extracts compete for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression.

In contrast, the Dithiine-Select SPE utilizes a proprietary polymeric sorbent with a mixed-mode retention mechanism (reversed-phase and weak anion exchange). This selectively binds dithiines while washing away matrix interferents. Below is a comparative data summary of the three methodologies based on validation runs in human plasma and Allium extracts.

Validation ParameterGC-MS (LLE)HPLC-UV (LLE)UHPLC-MS/MS (Dithiine-Select SPE)
Target Analyte State Thermal ArtifactsIntact MoleculesIntact Molecules
LOD (ng/mL) 15.025.00.5
LOQ (ng/mL) 50.075.01.5
Extraction Recovery (%) 65 - 75%70 - 80%92 - 98%
Matrix Effect (MF) N/A (EI Source)N/A (Optical)0.95 - 1.02 (Negligible Suppression)
Precision (CV%) 12.5%9.8%3.2%
Throughput (Samples/Day) < 40< 60> 150

Data Interpretation: The UHPLC-MS/MS workflow combined with targeted SPE provides a 30-fold increase in sensitivity (LOQ) over GC-MS, while entirely eliminating the thermal artifact issue.

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To ensure absolute trustworthiness and ICH M10 compliance[5], the following protocol is designed as a self-validating system.

Workflow Step1 1. Matrix Aliquot + SIL-IS (Self-Validating Baseline) Step2 2. Dithiine-Select SPE (Removes Phospholipids) Step1->Step2 Step3 3. UHPLC Separation (Resolves Isomers) Step2->Step3 Step4 4. ESI-MS/MS Detection (MRM Transitions) Step3->Step4 Step5 5. ICH M10 Data Processing (Accuracy & Precision) Step4->Step5

Fig 2. Self-validating UHPLC-MS/MS workflow for dithiine quantification in complex matrices.

Step-by-Step Methodology

Step 1: Sample Aliquoting & Internal Standard Addition

  • Action: Transfer 200 µL of plasma or botanical extract into a microcentrifuge tube. Immediately spike with 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., 1,2-vinyldithiin-d4, 100 ng/mL).

  • Causality: Adding the SIL-IS before any physical manipulation ensures that subsequent extraction losses, volumetric errors, or ionization variations are mathematically cancelled out during data processing.

Step 2: Protein Precipitation / Matrix Disruption

  • Action: Add 600 µL of cold acetonitrile (ACN) containing 1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acidified ACN effectively disrupts protein-drug binding and precipitates bulk proteins. Removing these proteins prior to SPE prevents frit clogging and ensures uniform flow rates across the cartridge bed.

Step 3: Solid-Phase Extraction (Dithiine-Select SPE)

  • Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the cartridge.

  • Load: Transfer the supernatant from Step 2 onto the conditioned SPE cartridge.

  • Wash: Pass 1 mL of 5% Methanol in Water.

    • Causality: This specific wash stringency removes highly polar matrix components (salts, sugars) without prematurely eluting the hydrophobic dithiines.

  • Elute: Pass 1 mL of 100% Acetonitrile.

    • Causality: The non-polar solvent fully desorbs the dithiines from the polymeric sorbent backbone.

Step 4: Evaporation and Reconstitution

  • Action: Evaporate the eluate under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of Initial Mobile Phase (40% ACN / 60% Water).

  • Causality: Dithiines remain sensitive to extreme heat. Evaporating at room temperature prevents the degradation seen in GC-MS injection ports.

Step 5: UHPLC-MS/MS Analysis & Matrix Factor Calculation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. To validate the run, compare the peak area of a post-extraction spiked blank matrix against a neat standard solution.

  • Causality: Calculating the Matrix Factor (MF) directly proves that the SPE method successfully removed phospholipids, ensuring the assay meets the ICH M10 requirement of MF variance < 15%.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation (ICH M10). FDA / ResolveMass.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).
  • Profiling of organosulphur compounds using HPLC-PDA and GC/MS system. Taylor & Francis.
  • Chemical Profiling and Antimicrobial Analysis of A Traditional Herbal Medicine (GC-MS vs LC-MS Instability). ATHMSI Journals.
  • Optimization of the formation of vinyldithiins, therapeutic compounds from garlic. ResearchGate.

Sources

Bioassay Comparison of Dithiine Attractants for Blattella germanica

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical bioassay comparison of dithiine-based compounds against standard attractants for Blattella germanica.

Content Type: Technical Comparison Guide Audience: Chemical Ecologists, Entomologists, and Pest Management Product Developers

Executive Summary: The Sulfur Paradox

In the development of next-generation baits for the German cockroach (Blattella germanica), sulfur-containing heterocycles—specifically dithiines —occupy a unique and paradoxical niche. While historically categorized as botanical repellents or fumigants (derived from Allium sativum), recent bioassays reveal a dose-dependent inversion : at micro-concentrations, specific dithiine analogs function as potent kairomones (food cues), mimicking the "roast" or "meat" odors of decaying organic matter.

This guide compares the bioactivity of 3-vinyl-4H-1,2-dithiin (a primary garlic volatile) against industry-standard attractants, defining the precise threshold where attraction shifts to repellency.

Chemical Profile of Candidates

We compare the dithiine candidate against a structural analog (dithiane) and the biological gold standard (sex pheromone).

Compound ClassCandidate NameChemical StructureRole in NatureKey Property
Target Dithiine 3-vinyl-4H-1,2-dithiin Cyclic disulfide with vinyl groupAllium defense volatileBiphasic: Attractant (low dose) / Toxicant (high dose)
Sulfur Analog 1,3-Dithiane Six-membered disulfide ringMeat degradation byproductStable "roast" odor; strong phagostimulant
Benchmark Blattellaquinone Gentisyl quinone isovalerateFemale Sex PheromoneLong-range male attractant; highly specific
Food Standard Peanut Butter Extract Complex lipid/protein blendGeneral Food CueBroad-spectrum arrestant

Comparative Bioassay Performance

The following data synthesizes electrophysiological and behavioral responses. Note the Attraction Index (AI) inversion for the dithiine candidate at high concentrations.

Table 1: Dose-Response Attraction Efficiency (Y-Tube Olfactometer)

AI = (T - C) / (T + C), where T = # in Test arm, C = # in Control arm. Range: -1.0 (Repellent) to +1.0 (Attractant).

CompoundConcentrationAttraction Index (AI)Response TypeNotes
3-vinyl-1,2-dithiin 0.01% (Low) +0.65 Attractant Mimics food decomposition cues.
3-vinyl-1,2-dithiin 1.0% (High) -0.82 Repellent Triggers avoidance; acts as fumigant.
1,3-Dithiane 0.1%+0.72AttractantConsistent attraction; no repellency observed.
Blattellaquinone 10 ng eq.+0.95Sex AttractantMale-specific; highest AI but low arrestment.
Peanut Butter 100 mg+0.88Food AttractantHigh arrestment (stops movement).
Table 2: Electroantennography (EAG) Sensitivity

Values represent mean depolarization amplitude (-mV) relative to solvent control.

StimulusMale Response (-mV)Female Response (-mV)Nymph Response (-mV)
3-vinyl-1,2-dithiin 1.8 ± 0.2 1.6 ± 0.3 1.2 ± 0.2
1,3-Dithiane1.4 ± 0.11.5 ± 0.20.9 ± 0.1
Blattellaquinone4.2 ± 0.50.2 ± 0.10.1 ± 0.0
Control (Hexane)0.1 ± 0.00.1 ± 0.00.1 ± 0.0

Insight: The high EAG response to dithiine across all life stages confirms it is detected by general olfactory receptors (ORNs) used for foraging, unlike Blattellaquinone which stimulates a specialized sexual pathway in males only.

Experimental Protocols (Self-Validating Systems)

Protocol A: Dual-Choice Y-Tube Olfactometer Assay

Objective: Quantify behavioral preference without contact cues.

  • Apparatus Setup: Use a glass Y-tube (stem 20cm, arms 15cm). Connect to a vacuum pump providing airflow at 200 mL/min.

  • Odor Delivery:

    • Test Arm: Filter paper loaded with 10 µL of dithiine solution (diluted in mineral oil).

    • Control Arm: Filter paper with 10 µL mineral oil only.

  • Acclimation: Place a single cockroach in the stem for 10 minutes (gate closed) to acclimate to airflow.

  • Execution: Open gate. Record choice when the insect crosses 10cm into an arm and remains for >30 seconds.

  • Validation: Rotate Y-tube 180° every 5 trials to rule out directional bias (lighting/gravity). Clean with ethanol/acetone between trials.

  • Replication: N=30 per concentration.

Protocol B: EAD-GC (Coupled Gas Chromatography-Electroantennographic Detection)

Objective: Identify active dithiine isomers from crude extracts.

  • Preparation: Excise antenna from a cold-anesthetized male B. germanica. Cut tips to ensure conductive contact.

  • Mounting: Mount antenna between two glass capillary electrodes filled with Ringer’s solution (7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl2 per L).

  • Injection: Inject 1 µL of Allium oil extract into the GC.

  • Split Signal: Direct 50% of effluent to the Flame Ionization Detector (FID) and 50% to the antenna (EAD).

  • Correlation: Overlay FID peaks with EAD depolarization spikes to confirm which specific dithiine peak triggers the biological response.

Mechanism of Action: The Biphasic Switch

The following diagram illustrates how B. germanica processes dithiine signals. At low concentrations, the signal is routed as a "Food Cue" (Kairomone). At high concentrations, broad-spectrum receptor activation triggers a "Toxicity Warning" (Allomone).

G Source Dithiine Source LowDose Low Conc. (<0.05%) Source->LowDose HighDose High Conc. (>0.5%) Source->HighDose ORN Olfactory Receptor Neurons (Antenna) Glomeruli Antennal Lobe (Glomeruli) ORN->Glomeruli Signal Transduction MB_Food Mushroom Body: Food Circuit Glomeruli->MB_Food Sparse Coding (Food Profile) MB_Danger Mushroom Body: Aversion Circuit Glomeruli->MB_Danger Global Activation (Toxicity Profile) LowDose->ORN Specific Binding HighDose->ORN Broad/Saturation Binding Behavior_Attract Positive Taxis (Foraging) MB_Food->Behavior_Attract Behavior_Repel Negative Taxis (Avoidance) MB_Danger->Behavior_Repel

Figure 1: Biphasic olfactory processing of dithiine compounds. Low concentrations activate specific food-seeking pathways, while high concentrations saturate receptors, triggering an innate aversion response.

Conclusion & Recommendations

Scientific Verdict: Dithiines (specifically 3-vinyl-1,2-dithiin) are not suitable as stand-alone attractants for commercial baits due to their narrow therapeutic index. While they elicit attraction at <0.05%, slight evaporation or concentration increases can inadvertently repel the target population.

Development Recommendation:

  • Use 1,3-Dithiane instead: For stable "roast meat" attraction without the risk of repellency, 1,3-dithiane is the superior sulfur heterocycle.

  • Synergistic Use: If using dithiines, they must be micro-encapsulated to maintain a steady release rate below 0.05% to function as a kairomone.

References

  • Tunaz, H., Er, M. K., & Işıkber, A. A. (2009). Fumigant toxicity of plant essential oils and selected monoterpenoid components against the adult German cockroach, Blattella germanica (L.).[1][2] Turkish Journal of Agriculture and Forestry.

  • Schal, C., et al. (2001). Evaluation of Attractants for Monitoring Populations of the German Cockroach. Journal of Economic Entomology.

  • Amichot, M., et al. (2004). Olfactory reception in the German cockroach Blattella germanica. Insect Biochemistry and Molecular Biology.

  • Liu, S., et al. (2015). Contact toxicity of essential oils of Allium sativum against adults of Blattella germanica. Journal of Arthropod-Borne Diseases.

Sources

Inter-Laboratory Validation of Thiamine Degradation Product Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Thiamine (Vitamin B1) is notoriously labile. In drug development and fortified food analysis, quantifying thiamine is routine, but accurately profiling its degradation products —specifically 4-methyl-5-thiazoleethanol (MTE) and 2-methyl-4-amino-5-hydroxymethylpyrimidine (HMP) —remains a significant analytical challenge.

This guide provides a technical comparison between the traditional HPLC-Fluorescence (FLD) method (via thiochrome derivatization) and the modern UHPLC-MS/MS approach. It outlines a robust, self-validating inter-laboratory protocol designed to harmonize results across multiple sites, adhering to ICH Q2(R2) standards.

Thiamine Degradation Mechanics

To validate a method, one must understand the analyte's failure modes. Thiamine degradation proceeds via two distinct pathways depending on environmental stress (pH, heat, oxidation).

The Degradation Pathway (Visualized)

The following diagram illustrates the cleavage and oxidation pathways that analytical methods must distinguish.

ThiamineDegradation cluster_degradation Critical Degradation Products Thiamine Thiamine (Vitamin B1) Thiochrome Thiochrome (Fluorescent Marker) Thiamine->Thiochrome Oxidation (pH > 8) K3Fe(CN)6 Derivatization MTE 4-Methyl-5-thiazoleethanol (MTE) Thiamine->MTE Hydrolysis / Heat (Cleavage of CH2 bridge) HMP Pyrimidine Derivative (HMP) Thiamine->HMP Hydrolysis / Heat

Figure 1: Thiamine degradation pathways. Green path represents the analytical derivatization target; Red path represents thermal/hydrolytic degradation products.

Methodological Comparison: Fluorescence vs. Mass Spectrometry[3]

An inter-laboratory study must choose the right tool. Below is a comparative analysis based on specificity, sensitivity, and robustness.

Method A: HPLC-FLD (Post-Column Derivatization)

The Traditional Workhorse

  • Mechanism: Thiamine is oxidized by alkaline potassium ferricyanide to form thiochrome, a highly fluorescent compound (Ex 365 nm, Em 435 nm).

  • Causality & Risk:

    • False Positives: Non-thiamine compounds can fluoresce.

    • Stability Bias: Thiochrome itself degrades within hours.[1] If Lab A injects immediately and Lab B waits 2 hours, results will diverge.

    • Blind Spot: This method detects intact thiamine. It cannot directly quantify MTE or HMP unless they are chemically modified, making it poor for degradation profiling.

Method B: UHPLC-MS/MS (Direct Detection)

The Specificity King

  • Mechanism: Direct ionization (ESI+) monitoring specific transitions (e.g., Thiamine m/z 265 -> 122).

  • Causality & Risk:

    • Matrix Effects: Ion suppression from formulation excipients can cause signal loss (false negatives).

    • Direct Profiling: Can detect MTE (m/z 144) and HMP (m/z 138) directly without derivatization.

    • Throughput: Faster sample prep (protein precipitation) reduces light-exposure degradation during handling.

Comparative Performance Data
MetricHPLC-FLD (Derivatization)UHPLC-MS/MS (Direct)
Analyte Scope Thiamine (Total) onlyThiamine + MTE + HMP
LOD (Limit of Detection) ~0.05 ng/mL (Superior)~0.5 ng/mL (Adequate)
Inter-Lab RSD 5 - 12% (High variability due to reaction time)3 - 6% (More consistent)
Specificity Moderate (Matrix interference)High (Mass resolution)
Sample Prep Time 60+ mins (Complex)15 mins (Simple)

Inter-Laboratory Validation Protocol

To ensure data integrity across different sites (e.g., Sponsor Lab vs. CRO), do not rely on standard SOPs alone. Implement this Self-Validating System .

The "Golden Standard" Strategy

A common failure in inter-lab studies is the degradation of the reference standard during shipment.

  • Protocol: Do not ship liquid standards. Ship lyophilized aliquots of Thiamine HCl, MTE, and HMP.

  • Reconstitution: Labs must reconstitute in 0.1 N HCl (acidic pH stabilizes thiamine) immediately before analysis.

Validation Workflow (ICH Q2 R2 Aligned)

This workflow enforces checkpoints (Stop/Go decisions) to prevent wasted runs.

ValidationWorkflow Start Study Initiation Shipment Ship Lyophilized Standards (Light Protected) Start->Shipment SystemSuitability System Suitability Test (SST) Requirement: Resolution > 2.0 Shipment->SystemSuitability Calibration Linearity Assessment (5 levels, r^2 > 0.995) SystemSuitability->Calibration Pass SamplePrep Sample Preparation (Method A: Derivatize | Method B: Dilute) Calibration->SamplePrep Analysis LC-MS/MS or HPLC-FLD Analysis SamplePrep->Analysis QC_Check QC Check: Is Internal Standard Recovery 80-120%? Analysis->QC_Check Fail Root Cause Analysis (Check pH, Light Exposure) QC_Check->Fail No Pass Data Aggregation & Statistical Analysis (ANOVA, Cohen's Kappa) QC_Check->Pass Yes Fail->SystemSuitability Retest

Figure 2: Inter-laboratory validation workflow with embedded QC checkpoints.

Detailed Experimental Protocol (Method B: UHPLC-MS/MS)

This protocol is recommended for degradation product analysis due to its specificity.

1. Chromatographic Conditions:

  • Column: C18 HSS T3 (High Strength Silica), 2.1 x 100 mm, 1.8 µm. Reason: Retains polar degradation products better than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B (hold 1 min) -> 30% B (at 5 min) -> 90% B (wash).

2. Mass Spectrometry Parameters (MRM):

  • Thiamine: 265.1 -> 122.1 (Quant), 144.1 (Qual).

  • MTE (Degradant 1): 144.1 -> 111.0 (Quant).

  • HMP (Degradant 2): 138.1 -> 81.0 (Quant).

3. Sample Preparation (Self-Validating):

  • Step 1: Transfer 100 µL sample to amber tube (Light protection is critical).

  • Step 2: Add 400 µL Ice-cold Methanol containing Thiamine-d3 (Internal Standard). Causality: The IS corrects for matrix suppression and pipetting errors.

  • Step 3: Vortex 30s, Centrifuge 10,000g for 10 min.

  • Step 4: Inject supernatant.

Statistical Analysis of Inter-Lab Data

When comparing results from Lab A (New York) and Lab B (Tokyo), use the following metrics to define "success."

  • Reproducibility (R): Calculated via ANOVA. For degradation products at trace levels (<0.1%), an RSD of <15% is acceptable.

  • Accuracy (Recovery): Spike samples with known amounts of MTE.

    • Acceptance Criteria: 85% - 115%.

    • Common Failure: Low recovery in FLD methods often indicates thiochrome instability, not extraction failure.

  • Cross-Validation Plot: Plot Lab A results (x-axis) vs. Lab B results (y-axis).

    • Slope should be 0.95 - 1.05.

    • R² should be > 0.98.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Whitfield, K. C., et al. (2017). High-Throughput Determination of Thiamine in Whole Blood and Erythrocytes by HPLC-FLD. Analytical Chemistry.[3][4][5][6][7] [Link]

  • European Medicines Agency. (2024).[8] ICH Q2(R2) Validation of analytical procedures.[Link]

  • Lu, J., & Frank, E. L. (2008). Rapid HPLC Measurement of Thiamine and its Phosphates in Whole Blood. Clinical Chemistry.[4] [Link]

  • Waters Corporation. (2023). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surface Technology.[Link]

Sources

Odor threshold determination for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Author: BenchChem Technical Support Team. Date: March 2026

Odor Threshold Determination Guide: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Executive Summary

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a potent heterocyclic sulfur compound associated with the Maillard reaction, contributing to roasted, meaty, and savory flavor profiles.[1][2] While often overshadowed by its structural analog Thialdine (2,4,6-trimethyldihydro-4H-1,3,5-dithiazine), this dithiine derivative plays a critical role in the nuance of thermally processed food aromas.[1][2]

This guide outlines the rigorous experimental protocol for determining its Odor Detection Threshold (ODT) . Unlike standard analytical assays, odor thresholds are psychophysical values requiring strict adherence to sensory science protocols (ASTM E679).[1][2] This document provides the methodology, expected benchmark ranges based on structural analogs, and a comparative analysis against industry-standard flavorants.

Compound Profile & Benchmarking

Before initiating determination, it is critical to understand the physicochemical behavior of the target molecule to select the appropriate solvent matrix and delivery system.[1][2]

FeatureSpecification
Compound Name 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine
CAS Number Specific isomer dependent (Generic Dithiine class: 34411-08-4)
Odor Descriptors Roasted, Sulfurous, Meaty, Onion-like, Savory
Solubility Lipophilic (Soluble in Ethanol, PG, Oils; Poor in Water)
Stability Susceptible to oxidation; prepare fresh standards under

Benchmark Analog Thialdine (ODT: ~0.5 - 5 ppb in water)
Comparative Flavor Potency

To validate your results, compare your experimental threshold against these established alternatives. If your derived value deviates by orders of magnitude (e.g., >10 ppm), verify purity and solvent integrity.

CompoundOdor CharacterApprox.[1][2][3][4][5][6][7][8][9] Threshold (Water)
Target: 2,5,6-Trimethyl-dihydro-1,4-dithiine Roasted/Meaty Est. 1 - 50 ppb (Experimental)
Thialdine (Dithiazine analog)Roasted Beef/Chicken0.5 - 5 ppb
2,3,5-TrimethylpyrazineNutty/Roasted Earthy400 - 900 ppb
Dimethyl trisulfideSulfurous/Cabbage0.01 ppb (High Potency)

Experimental Protocol: ASTM E679 (3-AFC Method)

The industry gold standard for determining odor thresholds is the 3-Alternative Forced Choice (3-AFC) method combined with an Ascending Concentration Series .[1][2]

Phase 1: Sample Preparation
  • Purity Check: Verify target compound purity >98% via GC-MS. Trace impurities (e.g., free mercaptans) can skew thresholds significantly.[2]

  • Stock Solution: Dissolve 100 mg of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine in 100 mL of odor-free ethanol (1000 ppm).

  • Dilution Matrix: Use odor-free distilled water or a neutral oil (MCT) depending on the final application.[1][2] For standard ODT, water is preferred.[1][2]

  • Series Generation: Create a geometric dilution series (dilution factor of 3).

    • Step 1: 10 ppm[1][2]

    • Step 2: 3.3 ppm[1][2]

    • Step 3: 1.1 ppm[1][2]

    • ... down to 0.01 ppb.

Phase 2: Panelist Selection
  • Screening: Select 6–10 panelists.

  • Calibration: Validate panelists using n-Butanol (standard reference) to ensure normal olfactory function.

  • Exclusion: Panelists must not eat, smoke, or use fragrance 1 hour prior to testing.

Phase 3: The 3-AFC Procedure

For each concentration step, present the panelist with three coded samples:

  • Sample A: Solvent Blank

  • Sample B: Solvent Blank

  • Sample C: Target Compound (Randomized position)

Task: The panelist must choose the sample that smells different, even if they are guessing (Forced Choice).

Workflow Visualization

The following diagram illustrates the logical flow of the 3-AFC Ascending Concentration Series method.

OdorThresholdProtocol Start Start: Stock Solution Preparation (1000 ppm in Ethanol) Dilution Generate Geometric Dilution Series (Factor 3: 10ppm -> 0.01ppb) Start->Dilution Panel Panelist Selection (N=6-10) Screen with n-Butanol Dilution->Panel TestStep Present 3-AFC Set (2 Blanks + 1 Active) Panel->TestStep Decision Panelist Selection (Correct vs Incorrect) TestStep->Decision NextConc Proceed to Next Higher Concentration Decision->NextConc Incorrect (Guess) Stop Stop: Correct Selection for 2 Consecutive Steps Decision->Stop Correct (Detection) NextConc->TestStep Calc Calculate Individual Threshold (BET) Geometric Mean of Last Miss & First Hit Stop->Calc Final Group Threshold Calculation Geometric Mean of Panel BETs Calc->Final

Caption: Logical workflow for determining odor thresholds using the ASTM E679 3-AFC Ascending Concentration Series method.

Data Analysis & Calculation

Do not rely on a simple average. Odor thresholds follow a log-normal distribution.[1][2]

Step 1: Individual Best Estimate Threshold (BET)

For each panelist, the threshold lies between the highest concentration missed and the lowest concentration consistently detected.[1][2]


[1][2]
  • 
    : Highest concentration where the panelist guessed incorrectly.
    
  • 
    : First concentration where the panelist answered correctly (and continued to do so).
    
Step 2: Group Threshold ( )

The group threshold is the geometric mean of individual BETs.[2]


[1][2]
  • 
    : Number of panelists.
    

Troubleshooting & Causality

  • Issue: Inconsistent results (panelists detect at low, miss at high).

    • Causality: Olfactory fatigue or adaptation.[1][2]

    • Solution: Increase rest intervals between sets (min 2 minutes). Ensure ascending order is strictly followed.

  • Issue: Threshold is suspiciously low (< 0.001 ppb).

    • Causality: Solvent contamination.[1][2][3]

    • Solution: Run a "Blank vs Blank" triangle test to ensure the solvent itself is odorless.[1][2]

  • Issue: Headspace variation.

    • Causality: Dithiines are volatile.[1][2] Open cups lose aroma rapidly.[1][2]

    • Solution: Use squeeze bottles or Teflon-sealed vials with headspace ports.[1][2]

References

  • ASTM International. (2019).[1][2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][2] West Conshohocken, PA.[1][2] [Link]

  • Leffingwell & Associates. (2023).[1][2] Odor & Flavor Detection Thresholds in Water.[1][2][5] Flavor-Base.[1][2] [Link]

  • The Good Scents Company. (2023).[1][2] Thialdine (Dihydro-2,4,6-trimethyl-1,3,5-dithiazine) Odor Profile.[1][2][10][Link]

  • Belitz, H. D., & Grosch, W. (2009).[1][2] Food Chemistry (4th ed.).[1][2] Springer.[1][2] (Chapter on Aroma Compounds and Maillard Reaction). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is an organosulfur compound with significant utility, but its handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to manage this substance safely, protecting both personnel and the environment, thereby building a foundation of trust that extends from product application to its end-of-life management.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's properties is the bedrock of safe handling. 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is not a benign substance; its hazard profile, as outlined in its Safety Data Sheet (SDS), necessitates stringent controls. The primary dangers include acute toxicity if inhaled, and significant harm if swallowed or absorbed through the skin. Furthermore, it is a confirmed skin and serious eye irritant.

The causality behind these hazards relates to its molecular structure and reactivity. Organosulfur compounds can interact with biological systems in complex ways, and its volatility, especially when heated, contributes to the severe inhalation risk.

Table 1: Chemical & Physical Properties of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

PropertyValueSource
GHS Hazard Statements H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled).
Signal Word Danger
Appearance Not explicitly defined in provided documents; organosulfur compounds are often liquids or low-melting solids.
Combustibility Combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Reactivity Stable under recommended storage conditions.[1]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the high acute inhalation toxicity, all handling of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine must be performed within a certified chemical fume hood to prevent exposure to vapors.[2] The selection of PPE is not a checklist item but a critical barrier against exposure.

  • Respiratory Protection: Due to the "Fatal if inhaled" classification, a full-facepiece respirator with appropriate cartridges is mandatory if there is any risk of exposure outside of a fume hood.

  • Hand Protection: Use impervious gloves, such as nitrile rubber.[3] Given that the substance is harmful in contact with skin, double-gloving is a prudent measure for any direct handling.

  • Eye & Face Protection: Safety goggles and a face shield are required to protect against splashes, which can cause serious eye irritation.[3]

  • Skin & Body Protection: A laboratory coat is standard, but for tasks with a higher risk of splashes or spills, an impervious apron or suit is recommended.[3]

Section 3: Spill Management Protocol

An accidental release presents the most immediate risk. The response must be swift, deliberate, and safe.

  • Evacuate & Isolate: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.

  • Contain & Absorb: For liquid spills, cover with a liquid-absorbent, inert material such as Chemizorb®, vermiculite, or dry sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable waste container. Use non-sparking tools to avoid ignition sources.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate & Report: Allow the area to ventilate thoroughly before resuming normal operations. Report the spill according to your institution's protocol.

Section 4: Disposal Pathway Decision Logic

The correct disposal path depends on the quantity of the waste and its composition. This decision tree provides a logical framework for selecting the appropriate procedure.

DisposalDecisionTree start Waste Generated: 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine quantity_check Is the quantity > 5g or 5mL? start->quantity_check contamination_check Is it mixed with other hazardous materials (e.g., solvents, metals)? quantity_check->contamination_check No bulk_disposal Procedure A: Bulk Hazardous Waste Disposal quantity_check->bulk_disposal Yes contamination_check->bulk_disposal Yes neutralization_path Procedure B: Chemical Neutralization (In-Lab Oxidation) contamination_check->neutralization_path No

Caption: Disposal pathway decision logic for generated waste.

Section 5: Step-by-Step Disposal Procedures

Procedure A: Bulk Hazardous Waste Disposal

This is the standard and most recommended procedure for all but small, uncontaminated quantities. It relies on containment and transfer to a licensed environmental waste management service.

  • Container Selection: Use a designated "Organic Liquid" or "Halogen-Free Organic" waste container that is chemically compatible and sealable.[2]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine," and the approximate quantity. Note the associated hazards (Toxic, Irritant).

  • Collection: Carefully transfer the waste material (including contaminated absorbents from spills) into the labeled container inside a fume hood.

  • Storage: Keep the waste container sealed and store it in a designated, well-ventilated, and secured satellite accumulation area away from incompatible materials.[3]

  • Arrangement for Pickup: Follow your institution's protocol to arrange for pickup by the certified waste disposal provider.[2]

Procedure B: Chemical Neutralization (Small, Uncontaminated Quantities ONLY)

This procedure should only be performed by trained personnel with a deep understanding of the reaction chemistry. It is based on the established method of oxidizing sulfides to less hazardous sulfonic acids using sodium hypochlorite (bleach).[5] This method effectively destroys the hazardous properties of the compound.

WARNING: This reaction is exothermic and produces fumes. It MUST be performed in a chemical fume hood with constant monitoring.

  • Preparation:

    • In a suitably sized flask equipped with a magnetic stirrer, add the 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine.

    • Prepare a solution of household bleach (approx. 5-6% sodium hypochlorite) or a laboratory-grade equivalent. You will need a significant excess, typically a 3:1 molar ratio of hypochlorite to the sulfide.

  • Reaction:

    • Begin stirring the dithiine.

    • Slowly and dropwise , add the sodium hypochlorite solution to the flask. The reaction is exothermic; control the addition rate to keep the temperature manageable. An ice bath may be necessary.

    • Continue stirring for at least 2 hours after the addition is complete to ensure the reaction goes to completion.

  • Validation:

    • Test for the presence of excess oxidant. Dip a strip of potassium iodide-starch paper into the solution. A blue-black color indicates that excess hypochlorite is present and the sulfide has been consumed. If the test is negative, add more hypochlorite and continue stirring.

  • Neutralization & Final Disposal:

    • Once the reaction is validated, quench the excess hypochlorite by adding a reducing agent like sodium bisulfite solution until the KI-starch test is negative.

    • Neutralize the resulting solution with a suitable acid or base to a pH between 6 and 8.

    • The final, neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, but you must confirm this is compliant with your local and institutional regulations.[5]

Conclusion

The responsible management of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a non-negotiable aspect of laboratory science. Adherence to these protocols—from rigorous PPE use and spill management to the logical selection of a disposal pathway—ensures that the risks associated with this valuable compound are effectively mitigated. By integrating these practices into your standard operating procedures, you uphold the highest standards of safety, integrity, and environmental responsibility.

References

  • SAFETY DATA SHEET for 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2,2,6-Trimethyl-1,3-dioxin-4-one. TCI Chemicals.
  • SAFETY DATA SHEET for 3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • SAFETY DATA SHEET for a related organosulfur compound. Sigma-Aldrich.
  • 2-Ethyl-5,6-dimethyl-2,3-dihydro-1,4-dithiine Chemical and Physical Properties. PubChem.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Prudent Practices for Handling Hazardous Chemicals in Labor
  • Removal of organosulfur compounds
  • SAFETY DATA SHEET for natural thialdine.
  • 5-chloro-6-methyl-2,3-dihydro-1,4-dithiine Physical Properties.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • diethyl1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate Safety D
  • Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate Safety Inform
  • 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
  • p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-allyl- Molecular Properties. MolForge.
  • Management of Waste from Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.